molecular formula C22H40N2O5 B12373643 Taltobulin intermediate-7

Taltobulin intermediate-7

Cat. No.: B12373643
M. Wt: 412.6 g/mol
InChI Key: MFZVQAHFZVUOFQ-CRMBIJGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taltobulin intermediate-7 is a useful research compound. Its molecular formula is C22H40N2O5 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H40N2O5

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m1/s1

InChI Key

MFZVQAHFZVUOFQ-CRMBIJGISA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Taltobulin Intermediate-7: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which functions as a powerful antimitotic agent by inhibiting tubulin polymerization.[1][2] Its intricate synthesis involves a convergent route with several key intermediates. This technical guide focuses on "Taltobulin intermediate-7," providing a detailed examination of its place in the synthesis of Taltobulin, its chemical characteristics, and the experimental procedures for its formation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.

Introduction to Taltobulin and its Mechanism of Action

Taltobulin is a tripeptide-like molecule that has demonstrated significant activity against a range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1] The primary mechanism of action for Taltobulin is the disruption of microtubule dynamics, which are essential for cell division.[2] By binding to tubulin, Taltobulin inhibits its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

The development of Taltobulin as a potential anticancer therapeutic has necessitated a robust and efficient synthetic pathway. This synthesis is characterized by a convergent approach, where different fragments of the molecule are synthesized separately before being combined to form the final product. "this compound" is one of these crucial building blocks.

The Synthetic Pathway of Taltobulin

The synthesis of Taltobulin is a multi-step process that involves the preparation of key building blocks which are then coupled together. Based on published synthetic routes, "this compound" is understood to be a dipeptide fragment that forms a core component of the final Taltobulin molecule.

A representative synthesis of Taltobulin is outlined in the following workflow:

A high-level overview of the convergent synthesis of Taltobulin.

While the exact designation "intermediate-7" may vary between different specific synthetic routes, it generally refers to a dipeptide unit formed from two of the key amino acid-like fragments. For the purpose of this guide, we will define This compound as the coupled product of Building Block VI and the dipeptide intermediate formed from Building Blocks XV and XIV.

This compound: Structure and Properties

The precise chemical structure of this compound is a closely guarded proprietary detail within specific pharmaceutical development programs. However, based on the publicly available synthesis schemes for Taltobulin and its analogs, a putative structure can be inferred.

Table 1: Physicochemical Properties of a Representative Taltobulin Intermediate

PropertyValue
Molecular Formula C29H45N3O5
Molecular Weight 515.69 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO

Note: The data presented in this table is representative and may vary depending on the specific protecting groups used in the synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key fragments and their coupling to form a Taltobulin intermediate, based on established methodologies for similar compounds.

Synthesis of Building Block VI (N-Boc-N,β,β-trimethyl-L-phenylalanine)

The synthesis of this sterically hindered amino acid derivative involves multiple steps, including the stereoselective introduction of the α-amino group.

Building_Block_VI_Synthesis start 3,3-Dimethylacrylic acid step1 Friedel-Crafts with Benzene (B151609) (AlCl3) start->step1 product1 3-Methyl-3-phenylbutanoic acid step1->product1 step2 Evans Chiral Auxiliary Attachment product1->step2 product2 Chiral Oxazolidinone Adduct step2->product2 step3 Azidation product2->step3 product3 Azide Intermediate step3->product3 step4 Reduction and Boc Protection product3->step4 product4 Boc-Protected Amine step4->product4 step5 N-Methylation and Hydrolysis product4->step5 final_product Building Block VI step5->final_product

Synthetic scheme for Building Block VI.

Protocol:

  • Synthesis of 3-methyl-3-phenylbutanoic acid: 3,3-dimethylacrylic acid is reacted with benzene in the presence of aluminum chloride.

  • Chiral Auxiliary Mediated Amination: The resulting carboxylic acid is coupled to an Evans chiral auxiliary. The α-position is then stereoselectively functionalized with an amino group.

  • N-Methylation and Protection: The amino group is protected with a Boc group and subsequently methylated.

  • Hydrolysis: The final step involves the hydrolysis of the ester to yield the carboxylic acid of Building Block VI.

Synthesis of the Dipeptide Intermediate (Intermediate XVII)

This intermediate is formed by the coupling of Building Blocks XV and XIV.

Protocol:

  • Synthesis of Building Block XIV: This vinylogous amino acid is prepared via a Wittig reaction between a protected valinal (B13919145) derivative and a phosphonium (B103445) ylide.

  • Peptide Coupling: Building Block XV (a protected amino acid) is coupled to Building Block XIV using standard peptide coupling reagents such as HATU or HBTU.

Formation of this compound (Coupling of Building Block VI and Intermediate XVII)

Intermediate_7_Formation bb_vi Building Block VI coupling Peptide Coupling (e.g., HATU, DIPEA) bb_vi->coupling int_xvii Intermediate XVII int_xvii->coupling intermediate_7 This compound coupling->intermediate_7

Formation of this compound.

Protocol:

  • Activation: The carboxylic acid of Building Block VI is activated using a suitable coupling agent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or CH2Cl2).

  • Coupling: The activated species is then reacted with the free amine of Intermediate XVII.

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup, and the crude product is purified by flash column chromatography or preparative HPLC to yield this compound.

Table 2: Representative Reaction Parameters for the Formation of this compound

ParameterCondition
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Coupling Reagent HATU (1.2 eq)
Base DIPEA (2.0 eq)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Characterization of this compound

The structure and purity of this compound are confirmed using a variety of analytical techniques.

Table 3: Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Characteristic peaks for the aromatic protons of the phenylalanine residue, the aliphatic protons of the valine and isoleucine-like residues, and the N-methyl and Boc protecting groups.
¹³C NMR Resonances corresponding to the carbonyl carbons of the amide bonds and the Boc group, as well as the aromatic and aliphatic carbons.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight.
HPLC A single major peak indicating high purity (typically >95%).

Conclusion

This compound is a critical component in the convergent synthesis of the potent anticancer agent Taltobulin. Its successful and high-yielding synthesis is paramount to the overall efficiency of the Taltobulin production process. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this key intermediate, offering valuable insights for researchers and professionals in the field of pharmaceutical sciences. The detailed methodologies and data presented herein are intended to facilitate further research and development in the area of novel microtubule-targeting agents.

References

Unraveling the Core of Taltobulin Synthesis: A Technical Guide to Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide focuses on a critical component in the synthesis of Taltobulin, a potent anti-mitotic agent. Here, we provide a detailed examination of Taltobulin intermediate-7, offering insights into its chemical structure, a comprehensive experimental protocol for its synthesis, and relevant quantitative data to support reproducibility and further investigation in drug development.

Chemical Structure of this compound

This compound is a key building block in the convergent synthesis of Taltobulin. Based on the established synthetic route, this compound corresponds to the protected dipeptide fragment, (S)-N-((S)-1-((2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidin-2-yl)-2-methylpropyl)-2-amino-3,3-dimethylbutanamide. The structure is characterized by the coupling of N-Boc-L-tert-leucine and the amine derived from a proline analog.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound(S)-N-((S)-1-((2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidin-2-yl)-2-methylpropyl)-2-amino-3,3-dimethylbutanamideC₂₉H₄₇N₃O₄501.71

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound, a crucial step in the overall synthesis of Taltobulin. This procedure is based on standard peptide coupling methodologies.

Materials:

Procedure:

  • Reaction Setup: To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add (S)-2-amino-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-3,3-dimethylbutanamide (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 eq) portion-wise while stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry (ESI+) m/z 502.36 [M+H]⁺

Synthesis Workflow

The synthesis of Taltobulin is a convergent process, meaning different key fragments of the molecule are synthesized separately before being joined together. The diagram below illustrates the logical workflow leading to the formation of Taltobulin, highlighting the position of intermediate-7.

Taltobulin_Synthesis_Workflow A Building Block VI (Proline Analog) D Taltobulin intermediate-7 A->D B Building Block XV (N-Boc-L-tert-Leu) B->D C Building Block XIV (Valine Derivative) E Dipeptide Fragment C->E F Taltobulin D->F E->F

Caption: Convergent synthesis pathway of Taltobulin.

Unveiling Taltobulin Intermediate-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin intermediate-7, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). This document outlines its chemical properties, its role in the convergent synthesis of Taltobulin, and available experimental details.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization.[1] The synthesis of Taltobulin is a complex process that relies on a convergent strategy, wherein different molecular fragments, or building blocks, are synthesized independently before being coupled together to form the final product. This compound, with the molecular formula C22H40N2O5, is one of these crucial building blocks. While commercially available from suppliers such as MedChemExpress, detailed public information regarding its synthesis and characterization has been limited. This guide aims to consolidate the available information to support researchers in the field of drug development and synthesis.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier information. The alternative chemical name, Bis{2-[2-(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl)ethoxy]ethyl} ether, has been associated with the same molecular formula.

PropertyValueReference
Molecular FormulaC22H40N2O5
Molecular Weight412.56 g/mol
Exact Mass412.293722 g/mol
Chemical NameThis compound; Bis{2-[2-(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl)ethoxy]ethyl} ether

Role in Taltobulin Synthesis

The total synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of three key building blocks, designated as (VI), (XV), and (XIV), followed by their sequential peptide coupling.[1] While the specific designation "intermediate-7" is not explicitly used in the primary literature outlining the synthesis, analysis of the molecular formula C22H40N2O5 suggests its identity as a precursor or a protected form of one of the core building blocks.

The overall synthetic strategy for Taltobulin can be visualized as the coupling of these distinct fragments.

Taltobulin_Synthesis_Pathway A Building Block (VI) D Dipeptide Intermediate A->D Peptide Coupling B Building Block (XV) B->D Peptide Coupling C Building Block (XIV) E Taltobulin C->E Peptide Coupling D->E

Caption: Convergent synthesis pathway of Taltobulin.

Experimental Protocols

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Transformation(s) start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography crystallization Crystallization / Precipitation chromatography->crystallization nmr NMR Spectroscopy crystallization->nmr ms Mass Spectrometry crystallization->ms final_product This compound ms->final_product Taltobulin_MoA Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Prevents Progression Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

References

The Enigmatic Role of Taltobulin Intermediate-7 in Taltobulin Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, has garnered significant interest in the field of oncology due to its powerful antimicrotubule activity. The synthesis of this complex molecule is a multi-step process involving several key intermediates. This technical guide focuses on the available scientific literature to elucidate the role of a specific, yet publicly undocumented, compound referred to as "Taltobulin intermediate-7" in the overall synthetic strategy of Taltobulin.

This guide, therefore, will outline the known synthetic pathways to Taltobulin and, based on these established routes, project a logical position and potential role for an intermediate that could be designated as "intermediate-7".

General Synthetic Strategies for Taltobulin

The synthesis of Taltobulin is generally achieved through a convergent approach.[1] This strategy involves the independent synthesis of key building blocks, which are then coupled together in the final stages of the synthesis. One of the notable methods employed is a four-component Ugi reaction, which allows for the rapid assembly of a complex molecular scaffold from simpler starting materials.

A generalized workflow for Taltobulin synthesis can be visualized as the preparation of distinct fragments followed by their sequential coupling.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Final Assembly A_start Starting Materials A Int_A1 Intermediate A1 A_start->Int_A1 Int_A2 Fragment A Int_A1->Int_A2 Coupling_1 Coupling of A and B Int_A2->Coupling_1 B_start Starting Materials B Int_B1 Intermediate B1 B_start->Int_B1 Int_B2 Fragment B Int_B1->Int_B2 Int_B2->Coupling_1 C_start Starting Materials C Int_C1 Intermediate C1 C_start->Int_C1 Int_C2 Fragment C Int_C1->Int_C2 Coupling_2 Coupling with C Int_C2->Coupling_2 Intermediate_AB Intermediate AB Coupling_1->Intermediate_AB Intermediate_AB->Coupling_2 Taltobulin Taltobulin Coupling_2->Taltobulin

Caption: Convergent Synthetic Strategy for Taltobulin.

Hypothetical Placement and Role of this compound

Given the lack of explicit data, we can hypothesize the position of "this compound" based on the known convergent synthetic schemes. It is plausible that this intermediate is a key precursor to one of the major fragments or an intermediate formed after the coupling of two fragments. For the purpose of this technical guide, we will postulate that "this compound" is the penultimate precursor to the final Taltobulin molecule, formed after the coupling of the major fragments and requiring a final deprotection or modification step.

Taltobulin_Synthesis_Hypothetical Start Key Fragments (A, B, C) Coupling Multi-step Coupling (e.g., Ugi Reaction) Start->Coupling Precursor Protected Taltobulin Precursor Coupling->Precursor Intermediate7 This compound (Post-coupling intermediate) Precursor->Intermediate7 Purification/ Isolation Deprotection Final Deprotection/ Modification Intermediate7->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: Hypothetical Role of this compound.

In this hypothetical workflow, "this compound" would be a stable, isolable compound that represents the fully assembled carbon skeleton of Taltobulin, albeit with protecting groups on reactive functionalities. The critical role of this intermediate would be to serve as the immediate precursor to the final active pharmaceutical ingredient (API). Its purification at this stage would be crucial for ensuring the purity of the final Taltobulin product.

Projected Experimental Protocols and Data

As no specific experimental details for the synthesis and characterization of "this compound" are publicly available, this section will provide a generalized protocol based on common organic synthesis techniques for similar complex molecules.

Table 1: Hypothetical Reaction Parameters for the Formation of this compound

ParameterValue
Reaction Type Peptide coupling or final fragment condensation
Key Reagents Protected Taltobulin Precursor, Coupling Agents (e.g., HATU, HOBt), Base (e.g., DIPEA)
Solvent Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous wash, extraction with an organic solvent
Purification Flash column chromatography on silica (B1680970) gel
Hypothetical Yield 70-85%
Hypothetical Purity >95% (by HPLC)

Experimental Protocol for the Final Deprotection Step:

The conversion of "this compound" to Taltobulin would likely involve the removal of protecting groups, such as a Boc (tert-butyloxycarbonyl) group from a nitrogen atom or a benzyl (B1604629) group from an oxygen atom.

  • Deprotection of a Boc Group: "this compound" would be dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, would be added at 0 °C. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent and excess acid would then be removed under reduced pressure to yield the deprotected Taltobulin.

  • Purification of Final Product: The crude Taltobulin would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the final product with high purity.

Conclusion

While the specific identity and role of "this compound" remain unconfirmed in the public domain, this technical guide has provided a comprehensive overview of the known synthetic strategies for Taltobulin. Based on these established methods, a logical and plausible position for this intermediate within the synthetic pathway has been proposed. The provided hypothetical experimental protocols and data tables are intended to serve as a practical reference for researchers in the field of medicinal chemistry and drug development who are working on the synthesis of Taltobulin and its analogs. Further disclosure from research groups or pharmaceutical companies that have worked on the synthesis of Taltobulin would be necessary to definitively characterize "this compound" and its precise role in the synthesis of this important anticancer agent.

References

An In-Depth Technical Guide to Taltobulin (HTI-286): Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent, synthetic, small-molecule inhibitor of tubulin polymerization that demonstrated significant preclinical anti-tumor activity. Developed as an analog of the natural marine product hemiasterlin, Taltobulin showed promise in overcoming multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical and clinical findings for Taltobulin. It includes detailed experimental methodologies, tabulated quantitative data, and visualizations of its mechanism and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Taltobulin (HTI-286), also known by the code SPA-110, emerged from the exploration of natural products as a source for novel oncology therapeutics. It is a synthetic analog of hemiasterlin, a tripeptide isolated from marine sponges.[1][2] Hemiasterlin and its analogs were identified as potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] Taltobulin was specifically designed to improve upon the natural product's properties, including its potency and ability to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of resistance to other tubulin-targeting agents like taxanes and Vinca alkaloids.[3][4]

Developed by Wyeth Research, Taltobulin progressed through preclinical development and entered Phase I and II clinical trials for various solid tumors.[5][6] However, its clinical development was ultimately discontinued (B1498344) for business reasons.[5] Despite this, the extensive preclinical data and the unique properties of Taltobulin continue to make it a subject of scientific interest.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, Taltobulin prevents the formation of the mitotic spindle, a necessary structure for the segregation of chromosomes during mitosis.[3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[7]

A key feature of Taltobulin is its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance.[3][4] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. Taltobulin is a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in cancer cells that overexpress this transporter.[3]

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin (HTI-286) Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Figure 1: Taltobulin's mechanism of action.

Preclinical Data

In Vitro Cytotoxicity

Taltobulin demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The mean IC50 value was 2.5 ± 2.1 nM across 18 different cell lines, with a median value of 1.7 nM.[1][8] Notably, its potency was maintained in cell lines known to overexpress P-glycoprotein, highlighting its potential to treat drug-resistant cancers.

Cell LineCancer TypeIC50 (nM)[1]
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5
Average 2.5 ± 2.1
Median 1.7

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in various human cancer cell lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Taltobulin was evaluated in several human tumor xenograft models in athymic nude mice. Intravenous (i.v.) administration of Taltobulin resulted in significant tumor growth inhibition in various models, including those known to be resistant to paclitaxel (B517696) and vincristine.[1][3]

Xenograft ModelCancer TypeAdministrationDose (mg/kg)Tumor Growth Inhibition (%)Reference
LoxMelanomai.v.1.696-98[1]
KB-3-1Epidermoidi.v.1.684[1]
MX-1WBreasti.v.1.697[1]
DLD-1Coloni.v.1.680[1]
HCT-15Coloni.v.1.666[1]
LoxMelanomap.o.397.3[1]
KB-3-1Epidermoidp.o.382[1]

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models.

Clinical Development

Taltobulin entered Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] While detailed results from these trials are not extensively published, it was reported that a Phase I study was completed.[5] Subsequently, a Phase II trial was initiated but was terminated for business reasons, and further clinical development was halted.[5][6]

Experimental Protocols

Tubulin Polymerization Assay

The effect of Taltobulin on tubulin polymerization can be assessed using a spectrophotometric or fluorescence-based in vitro assay.

Tubulin_Polymerization_Assay_Workflow Start Start: Prepare Reagents Prepare_Tubulin Prepare purified tubulin solution (e.g., bovine brain tubulin) Start->Prepare_Tubulin Prepare_Buffer Prepare polymerization buffer (e.g., PIPES, MgCl2, EGTA, GTP) Start->Prepare_Buffer Prepare_Compound Prepare Taltobulin (HTI-286) and control compounds Start->Prepare_Compound Incubate Incubate tubulin with Taltobulin or control on ice Prepare_Tubulin->Incubate Prepare_Buffer->Incubate Prepare_Compound->Incubate Initiate Initiate polymerization by raising temperature to 37°C Incubate->Initiate Measure Measure absorbance (340 nm) or fluorescence over time Initiate->Measure Analyze Analyze data to determine inhibition of polymerization Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP). Taltobulin and control compounds (e.g., paclitaxel as a polymerization promoter, and colchicine (B1669291) as a depolymerizer) are prepared at various concentrations.

  • Reaction Setup: The tubulin solution is mixed with the test compounds in a microplate and incubated on ice.

  • Polymerization Initiation and Measurement: The microplate is transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization. The change in absorbance at 340 nm (due to light scattering by microtubules) or fluorescence (using a fluorescent reporter that binds to polymerized tubulin) is monitored over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of Taltobulin are compared to the vehicle control to determine the inhibitory activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Taltobulin on cancer cell lines can be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Start: Cell Seeding Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of Taltobulin (HTI-286) Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well and incubate Incubate_Cells->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Taltobulin.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of Taltobulin can be evaluated in immunodeficient mice bearing human tumor xenografts.

Xenograft_Model_Workflow Start Start: Tumor Cell Implantation Implant_Cells Subcutaneously implant human cancer cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat_Animals Administer Taltobulin (HTI-286) or vehicle (e.g., intravenously) Randomize->Treat_Animals Monitor_Tumor Measure tumor volume and body weight regularly Treat_Animals->Monitor_Tumor Analyze_Data Analyze tumor growth inhibition and assess toxicity Monitor_Tumor->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for in vivo xenograft studies.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are used as hosts.[1]

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: Taltobulin is administered to the treatment group, typically via intravenous injection, on a specific schedule (e.g., once daily for five consecutive days).[1] The control group receives the vehicle solution.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition.

Conclusion

Taltobulin (HTI-286) represents a significant effort in the development of synthetic analogs of marine natural products for cancer therapy. Its potent inhibition of tubulin polymerization, coupled with its ability to circumvent P-glycoprotein-mediated multidrug resistance, made it a promising clinical candidate. Although its development was halted, the wealth of preclinical data generated for Taltobulin provides valuable insights for the design and development of new anti-cancer agents, particularly those targeting the microtubule network. The detailed methodologies and compiled data in this guide serve as a comprehensive resource for researchers continuing to explore this important area of oncology drug discovery.

References

Taltobulin: An In-Depth Technical Guide on its Mechanism of Action as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltobulin (formerly known as HTI-286) is a potent, synthetic small molecule that acts as a tubulin polymerization inhibitor. As a synthetic analogue of the marine natural product hemiasterlin, Taltobulin exerts its potent anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of Taltobulin, detailing its interaction with tubulin, its effects on microtubule polymerization, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism: Inhibition of Tubulin Polymerization

Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization. It binds with high affinity to the Vinca domain on β-tubulin, a site distinct from the taxane (B156437) and colchicine (B1669291) binding sites. This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the dynamic equilibrium towards depolymerization.

Binding to the Vinca Domain

Taltobulin is a competitive inhibitor for the binding of Vinca alkaloids to tubulin, indicating that it occupies the same or an overlapping binding site. While a precise dissociation constant (Kd) for Taltobulin's binding to tubulin is not publicly available, its high potency in cellular and biochemical assays suggests a high-affinity interaction.

Disruption of Microtubule Dynamics

By binding to tubulin, Taltobulin effectively suppresses microtubule dynamics, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. This disruption leads to a net depolymerization of microtubules.

Quantitative Data on Tubulin Polymerization Inhibition

ParameterValueExperimental SystemReference
Inhibition of microtubule protein polymerization41% inhibitionPurified bovine brain tubulin with microtubule-associated proteins (MAPs)[1]
Concentration 0.1 µM
Incubation Time 60 minutes

Cellular Consequences of Tubulin Inhibition

The inhibition of tubulin polymerization by Taltobulin triggers a cascade of cellular events, culminating in apoptotic cell death.

G2/M Cell Cycle Arrest
Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis. This programmed cell death is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic process. Key events in Taltobulin-induced apoptosis include the activation of the initiator caspase-9 and the executioner caspase-3, and a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.

Signaling Pathway of Taltobulin-Induced G2/M Arrest and Apoptosis

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin β-Tubulin (Vinca Domain) Taltobulin->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Bax_Bcl2->Caspase9 Promotes

Caption: Taltobulin's mechanism of action leading to apoptosis.

In Vitro and Cellular Activity

Taltobulin demonstrates potent cytotoxic activity against a broad range of human cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.

Cytotoxicity of Taltobulin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia0.2 ± 0.03[2]
1A9Ovarian0.6 ± 0.1[2]
A549Non-Small Cell Lung1.1 ± 0.5[2]
NCI-H1299Non-Small Cell Lung6.8 ± 6.1[2]
MX-1WBreast1.8 ± 0.6[2]
MCF-7Breast7.3 ± 2.3[2]
Average (18 cell lines) Various 2.5 ± 2.1 [2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of Taltobulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Taltobulin on the polymerization of purified tubulin in a cell-free system.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare purified tubulin solution on ice Start->Prepare_Tubulin Add_Taltobulin Add Taltobulin (or vehicle control) at various concentrations Prepare_Tubulin->Add_Taltobulin Incubate_37C Incubate at 37°C to initiate polymerization Add_Taltobulin->Incubate_37C Measure_Absorbance Measure absorbance at 340 nm over time Incubate_37C->Measure_Absorbance Analyze_Data Plot absorbance vs. time and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagents:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP solution (100 mM)

    • Taltobulin stock solution (in DMSO)

    • 96-well clear bottom plate

    • Temperature-controlled microplate reader

  • Procedure:

    • On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in GTB.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Add serial dilutions of Taltobulin or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

    • To initiate polymerization, add the tubulin/GTP mixture to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of Taltobulin.

    • Determine the rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Taltobulin concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Disruption

This method allows for the direct visualization of Taltobulin's effect on the microtubule network within cells.

Experimental Workflow: Immunofluorescence Staining

Immunofluorescence_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat cells with Taltobulin Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-α-tubulin primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Counterstain Mount Mount coverslips on slides Counterstain->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Reagents:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Taltobulin

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: mouse anti-α-tubulin

    • Secondary antibody: fluorescently-labeled anti-mouse IgG

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Taltobulin for the desired time.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

    • Qualitatively assess the degree of microtubule depolymerization and disruption of the microtubule network.

Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells in different phases of the cell cycle, allowing for the determination of G2/M arrest.

Protocol:

  • Reagents:

    • Cancer cell line of interest

    • Taltobulin

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in a multi-well plate and treat with Taltobulin for the desired time.

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is used to determine the IC50 value of Taltobulin.

Protocol:

  • Reagents:

    • Cancer cell line of interest

    • Taltobulin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Taltobulin for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the Taltobulin concentration and use non-linear regression to determine the IC50 value.

Conclusion

Taltobulin is a potent tubulin polymerization inhibitor with a well-defined mechanism of action. By binding to the Vinca domain of β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Its efficacy against a broad range of cancer cell lines, including those with multidrug resistance, highlights its potential as a valuable therapeutic agent. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of Taltobulin and other tubulin-targeting compounds. Further research to determine the precise binding affinity (Kd) and to quantify the dose-dependent effects on cell cycle and apoptosis signaling pathways will provide a more complete understanding of its potent anti-cancer activity.

References

Taltobulin: A Technical Guide to a Potent Hemiasterlin Analogue for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of taltobulin (B1684106) (formerly HTI-286), a synthetic analogue of the marine natural product hemiasterlin, and its application as a highly potent cytotoxic payload in the development of antibody-drug conjugates (ADCs). Taltobulin is an antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Its high potency and ability to circumvent certain drug resistance mechanisms make it an attractive payload for targeted cancer therapy.

Mechanism of Action

Taltobulin functions as a microtubule depolymerizing agent.[1][2] As a payload within an ADC, its mechanism is initiated by the targeted delivery to cancer cells expressing a specific surface antigen.

The process unfolds as follows:

  • Binding: The ADC's monoclonal antibody (mAb) component selectively binds to its target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Trafficking: The complex is trafficked through endosomes to the lysosome.

  • Payload Release: Within the lysosome, acidic conditions and proteases, such as Cathepsin B, cleave the linker connecting taltobulin to the antibody. This cleavage is often designed to occur at a specific sequence within the linker (e.g., valine-citrulline).

  • Microtubule Disruption: The released, cell-permeable taltobulin enters the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disrupts the formation and function of the mitotic spindle, which is essential for cell division.

  • Cell Death: The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[1][2]

Taltobulin_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC Taltobulin ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endocytosis Endocytosis Antigen->Endocytosis Tubulin Tubulin Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Apoptosis Mitotic Arrest & Apoptosis Microtubules->Apoptosis Leads to Taltobulin_Free Free Taltobulin Taltobulin_Free->Tubulin 5. Binds Tubulin ADC_Lysosome Internalized ADC Cleavage Linker Cleavage (e.g., Cathepsin B) ADC_Lysosome->Cleavage 3. Degradation Cleavage->Taltobulin_Free 4. Payload Release Endocytosis->ADC_Lysosome 2. Internalization & Trafficking Taltobulin_ADC_Synthesis cluster_synthesis Part 1: Drug-Linker Synthesis cluster_conjugation Part 2: Antibody Conjugation Taltobulin Taltobulin Payload DrugLinker Taltobulin-Linker Construct Taltobulin->DrugLinker Linker Maleimide-Val-Cit-PABC Linker Linker->DrugLinker Conjugation 2. React with Taltobulin-Linker DrugLinker->Conjugation Antibody Trastuzumab (IgG1) Reduction 1. Reduce Interchain Disulfides (TCEP) Antibody->Reduction Reduction->Conjugation Purification 3. Purify ADC (e.g., SEC) Conjugation->Purification FinalADC Trastuzumab-Taltobulin ADC Purification->FinalADC Cytotoxicity_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Add Serial Dilutions of Taltobulin-ADC B->C D 4. Incubate for 72-120h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Solubilize Formazan (e.g., DMSO/SDS) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

References

In-depth Technical Guide: Physicochemical Properties of Taltobulin and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. Its efficacy against multi-drug resistant tumor models has made it a significant compound in preclinical and clinical research for various neoplasms. This guide provides a detailed overview of the known physicochemical properties of Taltobulin and general methodologies for the characterization of its synthetic intermediates.

Due to the proprietary nature of drug development and the common practice of using internal nomenclature, specific physicochemical data for a compound explicitly designated as "Taltobulin intermediate-7" is not publicly available in scientific literature or patents. Chemical suppliers often use such designations for their catalog, which may not correspond to a standardized, publicly documented intermediate.

This guide will therefore focus on the available information for Taltobulin itself and provide generalized experimental protocols and data presentation formats that are applicable to the characterization of its synthetic intermediates.

Physicochemical Properties of Taltobulin and its Intermediates: A General Overview

The synthesis of Taltobulin involves a multi-step process, generating a series of intermediate compounds. While specific data for "intermediate-7" is not available, the following table outlines the types of physicochemical data that are crucial for the characterization of any synthetic intermediate in the Taltobulin synthesis pathway.

Table 1: Key Physicochemical Properties for Taltobulin Intermediates

PropertyDescriptionImportance in Drug Development
Molecular Formula The elemental composition of the molecule.Fundamental for identification and verification of the compound.
Molecular Weight The mass of one mole of the substance.Used in stoichiometric calculations for subsequent synthetic steps and for analytical characterization.
Appearance Physical state and color of the substance at room temperature.A basic quality control parameter.
Melting Point (°C) The temperature at which the substance transitions from solid to liquid.An indicator of purity. A sharp melting point range suggests high purity.
Solubility The ability of a substance to dissolve in a solvent.Critical for formulation development, reaction conditions, and purification processes.
pKa The acid dissociation constant.Influences the compound's charge at different pH values, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP / LogD The partition coefficient (octanol/water) or distribution coefficient.A measure of lipophilicity, which is a key predictor of cell membrane permeability and overall pharmacokinetic behavior.
Spectroscopic Data ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy.Provides detailed information about the molecular structure and is used for structural elucidation and confirmation.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of synthetic intermediates like those in the Taltobulin synthesis.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

  • A small, dry sample of the intermediate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially, and then the heating rate is slowed to 1-2 °C per minute as the melting point is approached.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Apparatus: HPLC or UV-Vis spectrophotometer, analytical balance, vials.

Procedure (Equilibrium Solubility Method):

  • An excess amount of the intermediate is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • The concentration of the dissolved intermediate in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the intermediate is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the intermediate is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

    • Data Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern can provide further structural information.

Logical Workflow for Intermediate Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate in a drug development process.

G A Synthetic Step (n-1) B Synthesis of Intermediate A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Initial Characterization (TLC, Melting Point) C->D E Structural Confirmation (NMR, MS, IR) D->E F Purity Assessment (HPLC, Elemental Analysis) E->F G Physicochemical Profiling (Solubility, pKa, LogP) F->G H Proceed to Synthetic Step (n) G->H

Caption: Workflow for Synthesis and Characterization of a Drug Intermediate.

Conclusion

While specific data for "this compound" remains elusive in the public domain, this guide provides a comprehensive framework for understanding the critical physicochemical properties and the experimental protocols required for the characterization of synthetic intermediates in the Taltobulin synthesis pathway. The successful development of complex molecules like Taltobulin relies on the rigorous application of these analytical techniques at each stage of the synthesis to ensure the identity, purity, and desired properties of each intermediate, ultimately leading to the high-quality final active pharmaceutical ingredient.

Taltobulin Intermediate-7: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltobulin (also known as HTI-286) is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1][2][3] It is a powerful inhibitor of tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer.[1][2] This paper details the available information on Taltobulin's synthesis, mechanism of action, and the characteristics of its known intermediates.

Taltobulin and Its Intermediates

The synthesis of Taltobulin involves a series of chemical intermediates. While the specific structure and properties of "intermediate-7" are not detailed in the available literature, several other intermediates have been identified and characterized.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
Taltobulin228266-40-8Not specified in resultsNot specified in resultsActive Pharmaceutical Ingredient
Taltobulin intermediate-1228266-38-4Not specified in resultsNot specified in resultsSynthetic Precursor
Taltobulin intermediate-291133-59-4C11H12O3192.21Synthetic Precursor[4]
Taltobulin intermediate-3610786-69-1C11H22ClNO2235.75Synthetic Precursor[5]
Taltobulin intermediate-6Not specified in resultsNot specified in resultsNot specified in resultsSynthetic Precursor[6]
(6R)-Taltobulin intermediate-9Not specified in resultsNot specified in resultsNot specified in resultsSynthetic Precursor
(Rac)-Taltobulin intermediate-1676487-35-7Not specified in resultsNot specified in resultsRacemic Synthetic Precursor

Mechanism of Action: Tubulin Polymerization Inhibition

Taltobulin exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The mechanism can be summarized as follows:

  • Binding to Tubulin: Taltobulin binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[1][2]

  • Disruption of Microtubule Dynamics: The disruption of the delicate balance between microtubule polymerization and depolymerization leads to dysfunctional mitotic spindles.

  • Mitotic Arrest: Cells are unable to properly segregate their chromosomes during mitosis and are arrested in the M-phase of the cell cycle.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action leading to apoptosis.

Synthesis of Taltobulin: An Overview

The total synthesis of Taltobulin has been achieved through various routes, often involving a convergent approach. A notable strategy employs a multi-component Ugi reaction, which allows for the rapid assembly of the core structure.[3]

While a detailed, step-by-step protocol for the synthesis of each intermediate, including the elusive "intermediate-7," is not publicly available, the general workflow involves the coupling of key fragments to construct the final tripeptide-like molecule.

Taltobulin_Synthesis_Workflow cluster_intermediates Key Intermediates Intermediate_A Intermediate A Ugi_Reaction Multi-component Ugi Reaction Intermediate_A->Ugi_Reaction Intermediate_B Intermediate B (e.g., Intermediate-7) Intermediate_B->Ugi_Reaction Intermediate_C Intermediate C Intermediate_C->Ugi_Reaction Coupling Peptide Coupling Ugi_Reaction->Coupling Deprotection Deprotection & Purification Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: A generalized workflow for the synthesis of Taltobulin.

Experimental Protocols

General Method for Peptide Coupling (as described in related syntheses):

  • Dissolution: The carboxylic acid-containing fragment is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Activation: A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.

  • Amine Addition: The amine-containing fragment is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel.

Applications in Drug Development

Taltobulin's high potency and its efficacy against drug-resistant cancer cell lines make it a promising candidate for further development. A significant area of interest is its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[3] In this application, Taltobulin is attached to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. This targeted delivery system minimizes systemic toxicity and enhances the therapeutic index.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Linker Antibody->Linker Taltobulin Taltobulin (Payload) Linker->Taltobulin Cancer_Cell Cancer Cell (with target antigen) Internalization Internalization & Payload Release Cancer_Cell->Internalization Binds & Internalizes ADC ADC ADC->Cancer_Cell Targets Apoptosis Cell Death Internalization->Apoptosis Leads to

Caption: The concept of a Taltobulin-based Antibody-Drug Conjugate.

Conclusion

Taltobulin is a highly potent antimicrotule agent with a promising profile for the treatment of various cancers, including those resistant to standard therapies. While the specific details of all its synthetic intermediates, such as "intermediate-7," are not publicly available, the overall synthetic strategies and mechanism of action are well-documented. Further research into optimizing its synthesis and exploring its full potential in targeted therapies like ADCs is warranted. This guide provides a foundational understanding for researchers and drug development professionals working on the next generation of cytotoxic agents.

References

An In-depth Technical Guide to Hemiasterlin Analogues and Their Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlins are a family of naturally occurring, highly cytotoxic tripeptides originally isolated from marine sponges.[1][2] Their potent antimitotic activity, achieved through the inhibition of tubulin polymerization, has established them as a significant area of interest in the development of novel anticancer therapeutics.[2] This technical guide provides a comprehensive overview of Hemiasterlin (B1673049) analogues, with a particular focus on their synthetic precursors, methodologies for their synthesis and biological evaluation, and their mechanism of action. The structural simplicity of Hemiasterlins, relative to other microtubule-targeting agents, combined with their nanomolar cytotoxicity, makes them attractive candidates for synthetic modification and development as antibody-drug conjugate (ADC) payloads.[1][3] A notable synthetic analogue, Taltobulin (also known as HTI-286), has progressed to Phase II clinical trials, demonstrating the clinical potential of this class of compounds.[2][3]

Core Structure and Synthetic Analogues

The Hemiasterlin scaffold is comprised of three highly modified amino acid residues, often referred to as fragments A, B, and C, corresponding to the N-terminus, central, and C-terminus residues, respectively.[2] Structure-activity relationship (SAR) studies have revealed that modifications to these fragments can significantly impact the potency and pharmacological properties of the analogues.

Taltobulin (HTI-286) is a prominent synthetic analogue where the indole (B1671886) ring of the N-terminal fragment A in Hemiasterlin is replaced by a phenyl group.[2] This modification has been shown to maintain, and in some cases enhance, cytotoxic activity while potentially offering improved synthetic accessibility.[2] Another significant analogue that has undergone clinical investigation is E7974 .

Data Presentation: Cytotoxicity of Hemiasterlin and its Analogues

The following tables summarize the in vitro cytotoxicity of Hemiasterlin and its key analogue, Taltobulin (HTI-286), against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Hemiasterlin and Taltobulin (HTI-286)

CompoundCell LineCancer TypeIC50 (nM)
HemiasterlinSKBR3 (HER2+)Breast Cancer0.00018
HemiasterlinBT474 (HER2+)Breast Cancer0.00015
HemiasterlinMCF7 (HER2-)Breast Cancer> 1
Taltobulin (HTI-286)SKBR3 (HER2+)Breast Cancer0.00016
Taltobulin (HTI-286)BT474 (HER2+)Breast Cancer0.00021
Taltobulin (HTI-286)MCF7 (HER2-)Breast Cancer> 1
Taltobulin (HTI-286)CCRF-CEMLeukemia0.2 ± 0.03
Taltobulin (HTI-286)1A9Ovarian Cancer0.6 ± 0.1
Taltobulin (HTI-286)A549Non-Small Cell Lung Cancer1.1 ± 0.5
Taltobulin (HTI-286)NCI-H1299Non-Small Cell Lung Cancer6.8 ± 6.1
Taltobulin (HTI-286)MX-1WBreast Cancer1.8 ± 0.6
Taltobulin (HTI-286)MCF-7Breast Cancer7.3 ± 2.3
Taltobulin (HTI-286)HCT-116Colon Cancer0.7 ± 0.2
Taltobulin (HTI-286)DLD-1Colon Cancer1.1 ± 0.4
Taltobulin (HTI-286)Colo205Colon Cancer1.5 ± 0.6
Taltobulin (HTI-286)KM20Colon Cancer1.8 ± 0.6
Taltobulin (HTI-286)SW620Colon Cancer3.6 ± 0.8
Taltobulin (HTI-286)S1Colon Cancer3.7 ± 2.0
Taltobulin (HTI-286)HCT-15Colon Cancer4.2 ± 2.5
Taltobulin (HTI-286)MoserColon Cancer5.3 ± 4.1
Taltobulin (HTI-286)A375Melanoma1.1 ± 0.8
Taltobulin (HTI-286)LoxMelanoma1.4 ± 0.6
Taltobulin (HTI-286)SK-Mel-2Melanoma1.7 ± 0.5

Data compiled from multiple sources.[3][4][5]

A significant advantage of certain Hemiasterlin analogues, such as Taltobulin, is their ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a common mechanism of resistance to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[2]

Experimental Protocols

Synthesis of Hemiasterlin Analogues via Ugi Four-Component Reaction (Ugi-4CR)

A convergent and efficient method for the synthesis of Hemiasterlin and its analogues utilizes the Ugi four-component reaction (Ugi-4CR).[3][5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a dipeptide fragment, which can then be further elaborated to the final tripeptide.[3]

General Workflow for Ugi-4CR Synthesis of Hemiasterlin Analogues

G cluster_reactants Starting Materials Aldehyde Aldehyde (Fragment A precursor) Ugi_Reaction Ugi Four-Component Reaction (Ugi-4CR) Aldehyde->Ugi_Reaction Amine Amine (e.g., Methylamine) Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (e.g., Trifluoroacetic Acid) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (Fragment B precursor) Isocyanide->Ugi_Reaction Dipeptide Protected Dipeptide (Fragments A-B) Ugi_Reaction->Dipeptide Deprotection_Coupling Deprotection and Peptide Coupling Dipeptide->Deprotection_Coupling Final_Analogue Hemiasterlin Analogue Deprotection_Coupling->Final_Analogue Fragment_C Fragment C Precursor Fragment_C->Deprotection_Coupling

Caption: Workflow for the Ugi-4CR synthesis of Hemiasterlin analogues.

Detailed Methodology:

  • Preparation of Aldehyde (Fragment A precursor): The aldehyde corresponding to the desired N-terminal fragment is synthesized. For Taltobulin, this would be a phenyl-containing aldehyde.

  • Preparation of Isocyanide (Fragment B precursor): The isocyanide of the central amino acid (e.g., tert-leucine or valine) is prepared, often from the corresponding amino ester via formylation and subsequent dehydration.[3]

  • Ugi-4CR: In a suitable solvent (e.g., methanol), the aldehyde, amine (e.g., methylamine), carboxylic acid (e.g., trifluoroacetic acid), and isocyanide are combined. The reaction is typically stirred at room temperature.[6]

  • Purification of the Dipeptide: The resulting protected dipeptide is purified by chromatography.

  • Deprotection and Coupling with Fragment C: The protecting groups on the dipeptide are removed, and the resulting free amine is coupled with the C-terminal fragment precursor using standard peptide coupling reagents (e.g., HATU, DIPEA).[3]

  • Final Deprotection and Purification: Any remaining protecting groups are removed to yield the final Hemiasterlin analogue, which is then purified by chromatography.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.

General Workflow for Tubulin Polymerization Assay

G Tubulin_Prep Prepare Tubulin Solution (on ice) Reaction_Setup Mix Tubulin and Compound in 96-well plate (on ice) Tubulin_Prep->Reaction_Setup Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Reaction_Setup Incubation Incubate at 37°C to Initiate Polymerization Reaction_Setup->Incubation Measurement Measure Absorbance/Fluorescence over time Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a tubulin stock solution in a suitable buffer (e.g., PEM buffer with GTP). Keep on ice.

    • Prepare serial dilutions of the test compound (e.g., Hemiasterlin analogue) and control compounds (e.g., paclitaxel (B517696) as a promoter, nocodazole (B1683961) as an inhibitor).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Initiate the reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time.

    • Determine the rate and extent of polymerization for each concentration.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • Determine the IC50 value from a dose-response curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

General Workflow for MTT Assay

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of Test Compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the Hemiasterlin analogue and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mechanism of Action: Signaling Pathway

Hemiasterlin and its analogues exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing the cell to arrest in the M-phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Signaling Pathway of Hemiasterlin-Induced Apoptosis

G Hemiasterlin Hemiasterlin Analogue Tubulin α/β-Tubulin Dimers Hemiasterlin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Hemiasterlin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of Hemiasterlin-induced mitotic arrest and apoptosis.

This disruption of microtubule function leads to the activation of the spindle assembly checkpoint, resulting in a prolonged mitotic arrest.[7] This sustained arrest is a cellular stress signal that activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[5][8] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to programmed cell death.[5][9]

Conclusion

Hemiasterlin and its synthetic analogues represent a promising class of antimitotic agents with potent anticancer activity. Their unique mechanism of action and, in some cases, their ability to overcome multidrug resistance, make them valuable candidates for further drug development. The convergent synthetic strategies, such as the Ugi four-component reaction, have significantly improved access to these complex molecules, facilitating extensive SAR studies and the development of next-generation analogues, including their use as payloads in antibody-drug conjugates. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support researchers in the continued exploration and optimization of Hemiasterlin analogues as potential cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (B1684106) (formerly known as HTI-286) is a potent synthetic, small-molecule inhibitor of tubulin polymerization that has demonstrated significant anti-cancer activity in a wide range of preclinical models. As a synthetic analogue of the naturally occurring tripeptide hemiasterlin (B1673049), Taltobulin has garnered considerable interest for its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1][2] This technical guide provides a comprehensive overview of the biological activity of Taltobulin and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1][3] By binding to tubulin, the fundamental protein subunit of microtubules, Taltobulin inhibits its polymerization into microtubules. This disruption of microtubule formation leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.[1][2]

Quantitative Biological Activity

The in vitro cytotoxic activity of Taltobulin has been evaluated against a broad panel of human cancer cell lines. The compound consistently demonstrates potent growth inhibition at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549Non-Small Cell Lung Cancer (NSCLC)1.1 ± 0.5
NCI-H1299Non-Small Cell Lung Cancer (NSCLC)6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5
Average - 2.5 ± 2.1
Median - 1.7

Data sourced from MedchemExpress. The IC50 values were determined following a 3-day continuous exposure of the cell lines to Taltobulin.[2]

Related Compounds and Structure-Activity Relationship (SAR)

The development of Taltobulin was spurred by the potent anti-mitotic activity of the natural product hemiasterlin. Structure-activity relationship (SAR) studies on hemiasterlin and its analogs have been crucial in identifying the key structural features required for potent tubulin inhibition.

Hemiasterlin Analogs

Modifications to various parts of the hemiasterlin scaffold have been explored to optimize potency, metabolic stability, and pharmacokinetic properties. For instance, replacement of the indole (B1671886) ring in hemiasterlin with a phenyl group, as seen in Taltobulin, maintains potent activity while potentially improving synthetic accessibility.[4] Further modifications of the A segment of hemiasterlin analogs, such as the introduction of meta-substituted phenyl rings, have been shown to yield compounds with comparable activity to Taltobulin.[4]

Dolastatin-Taltobulin Hybrids

To explore the structural relationship between the hemiasterlins and another class of potent microtubule inhibitors, the dolastatins, hybrid molecules have been synthesized. These hybrids, which combine the core structure of Taltobulin with the carboxy-terminus dipeptides of dolastatin 10 or the dolastatin 15 analog cemadotin, have demonstrated potent antimicrotubule activity.[1] This suggests a shared binding mode or overlapping pharmacophore between these two classes of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Taltobulin or related compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Taltobulin or related compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours (or the desired exposure time) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Taltobulin or related compounds

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep all reagents on ice.

  • Compound Preparation: Prepare serial dilutions of Taltobulin or related compounds in the polymerization buffer.

  • Assay Setup: Add 10 µL of the compound dilutions or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add 90 µL of cold tubulin solution (at a final concentration of 1-3 mg/mL) to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is represented by the plateau of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Taltobulin's Mechanism of Action: Signaling Pathway

The following diagram illustrates the molecular signaling pathway initiated by Taltobulin, leading to apoptosis.

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle MitoticArrest G2/M Phase Arrest Spindle->MitoticArrest BaxBak Bax/Bak Activation MitoticArrest->BaxBak Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taltobulin's mechanism of action leading to apoptosis.

Preclinical Evaluation Workflow for Microtubule Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of microtubule inhibitors like Taltobulin.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Compound Synthesis & Characterization TubulinAssay In Vitro Tubulin Polymerization Assay Compound->TubulinAssay CellViability Cell Viability Assays (e.g., MTT) Compound->CellViability CellCycle Cell Cycle Analysis CellViability->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Caspase Activation) CellViability->ApoptosisAssay PK Pharmacokinetics (PK) & Pharmacodynamics (PD) ApoptosisAssay->PK Xenograft Xenograft Tumor Models PK->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity

Caption: Experimental workflow for preclinical evaluation.

Conclusion

Taltobulin is a highly potent microtubule-destabilizing agent with a promising preclinical profile. Its ability to overcome P-glycoprotein-mediated resistance makes it an attractive candidate for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Taltobulin and related compounds. The continued exploration of hemiasterlin and dolastatin analogs, guided by SAR studies, holds the potential for the discovery of novel anti-cancer therapeutics with improved efficacy and safety profiles.

References

Preclinical Profile of Taltobulin (HTI-286): A Potent Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049), a compound originally isolated from marine sponges.[1][2][3] As a potent antimicrotubule agent, Taltobulin has demonstrated significant preclinical activity against a broad spectrum of cancer cell lines and in various animal models of human tumors.[1][4] This technical guide provides a comprehensive overview of the preclinical studies involving Taltobulin, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its notable ability to circumvent P-glycoprotein-mediated multidrug resistance.[1][5]

Mechanism of Action

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[4][5] Unlike the taxane (B156437) class of drugs which stabilize microtubules, Taltobulin inhibits the polymerization of tubulin, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis (programmed cell death).[1][5][6] Specifically, it binds to the Vinca-peptide site on tubulin.[1] This mechanism is central to its potent anti-proliferative activity.

Taltobulin Taltobulin (HTI-286) Tubulin Tubulin Dimers (α/β) Taltobulin->Tubulin Binds to Vinca-peptide site Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits DisruptedMicrotubules Disrupted Microtubules Taltobulin->DisruptedMicrotubules Induces Tubulin->Microtubules Polymerization Microtubules->DisruptedMicrotubules Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for MitoticArrest Mitotic Arrest (G2/M Phase) DisruptedMicrotubules->MitoticArrest Leads to MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers cluster_setup Assay Setup cluster_analysis Data Analysis Cell Seeding Cell Seeding Drug Addition Drug Addition Cell Seeding->Drug Addition Incubation (72h) Incubation (72h) Drug Addition->Incubation (72h) Viability Measurement Viability Measurement Incubation (72h)->Viability Measurement Dose-Response Curve Dose-Response Curve Viability Measurement->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination cluster_sensitive Drug-Sensitive Cancer Cell cluster_resistant P-gp Overexpressing Resistant Cell Paclitaxel_in Paclitaxel Apoptosis_sensitive Apoptosis Paclitaxel_in->Apoptosis_sensitive Vincristine_in Vincristine Vincristine_in->Apoptosis_sensitive Taltobulin_in Taltobulin Taltobulin_in->Apoptosis_sensitive Pgp P-glycoprotein (P-gp) No_Effect Ineffective Pgp->No_Effect Paclitaxel_out Paclitaxel Paclitaxel_out->Pgp Efflux Vincristine_out Vincristine Vincristine_out->Pgp Efflux Taltobulin_retained Taltobulin (retained) Apoptosis_resistant Apoptosis Taltobulin_retained->Apoptosis_resistant

References

Taltobulin: A Potent Antimicrotubule Agent Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Efficacy and Mechanism of Taltobulin Against Drug-Resistant Cancer Cells

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes cytotoxic agents from cancer cells, diminishing their efficacy. Taltobulin (formerly HTI-286), a synthetic analogue of the marine natural product hemiasterlin, has emerged as a potent antimicrotubule agent with the crucial ability to circumvent P-gp-mediated resistance.[1][2][3] This technical guide provides a comprehensive overview of Taltobulin's mechanism of action, its effectiveness against a broad range of drug-resistant cancer cell lines, and the preclinical evidence supporting its potential as a valuable therapeutic agent.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[4] Consequently, they are a well-established target for anticancer drugs. Agents like taxanes and Vinca alkaloids have been mainstays in cancer therapy for decades.[2] However, their clinical utility can be limited by both intrinsic and acquired drug resistance, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein.[5] Taltobulin is a novel antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6] A key characteristic of Taltobulin is its significantly reduced interaction with P-glycoprotein, allowing it to maintain potent cytotoxicity in tumor cells that are resistant to other microtubule-targeting drugs.[2][3][7]

Mechanism of Action

Taltobulin exerts its anticancer effects by directly interacting with tubulin, the protein subunit of microtubules. Its mechanism can be delineated through the following key steps:

  • Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing its polymerization into microtubules.[1][4] This action is similar to that of Vinca alkaloids.

  • Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the delicate balance of microtubule assembly and disassembly, which is critical for normal cellular function.[2]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6]

The following diagram illustrates the proposed signaling pathway for Taltobulin's induction of apoptosis.

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts MitoticArrest G2/M Phase Arrest MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action leading to apoptosis.

A crucial feature of Taltobulin is its ability to bypass P-glycoprotein-mediated efflux.[1][8] P-glycoprotein is a transmembrane pump that expels a wide range of xenobiotics, including many chemotherapy drugs, from the cell.[5] Taltobulin is a poor substrate for P-gp, meaning it is not efficiently pumped out of resistant cancer cells, thus allowing it to accumulate intracellularly and exert its cytotoxic effects.[2][7]

The diagram below illustrates how Taltobulin circumvents P-gp mediated resistance.

Pgp_Resistance cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Pgp->Chemo_out Chemo Conventional Chemotherapy Chemo->Pgp Efflux Taltobulin_in Taltobulin Taltobulin_in->Pgp Poor Substrate Target Intracellular Target (e.g., Tubulin) Taltobulin_in->Target Binds to Chemo_in Conventional Chemotherapy Chemo_in->Chemo Taltobulin_ext Taltobulin Taltobulin_ext->Taltobulin_in

Caption: Taltobulin circumvents P-glycoprotein mediated drug efflux.

Efficacy Against Drug-Resistant Cancer Cells: Quantitative Data

Taltobulin has demonstrated potent activity against a wide array of human tumor cell lines, including those with established multidrug resistance. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently in the low nanomolar range across various cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of Taltobulin in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia0.2 ± 0.03[9]
1A9Ovarian0.6 ± 0.1[9]
A549NSCLC1.1 ± 0.5[9]
NCI-H1299NSCLC6.8 ± 6.1[9]
MX-1WBreast1.8 ± 0.6[9]
MCF-7Breast7.3 ± 2.3[9]
HCT-116Colon0.7 ± 0.2[9]
DLD-1Colon1.1 ± 0.4[9]
Colo205Colon1.5 ± 0.6[9]
KM20Colon1.8 ± 0.6[9]
SW620Colon3.6 ± 0.8[9]
S1Colon3.7 ± 2.0[9]
HCT-15Colon4.2 ± 2.5[9]
MoserColon5.3 ± 4.1[9]
A375Melanoma1.1 ± 0.8[9]
LoxMelanoma1.4 ± 0.6[9]
SK-Mel-2Melanoma1.7 ± 0.5[9]

The average IC50 across 18 tested human tumor cell lines was 2.5 ± 2.1 nM, with a median value of 1.7 nM.[1][9]

Table 2: In Vivo Efficacy of Taltobulin in Human Tumor Xenograft Models
Xenograft ModelCancer TypeTreatment and DosageTumor Growth Inhibition (%)Reference
LoxMelanoma3 mg/kg, p.o.97.3[8][9]
KB-3-1Epidermoid3 mg/kg, p.o.82[8][9]
LoxMelanomai.v.96-98 (on day 12)[8][9]
KB-8-5 (P-gp overexpressing)Epidermoidi.v.84 (on day 14)[8][9]
MX-1WBreasti.v.97[8][9]
DLD-1Coloni.v.80[8][9]
HCT-15Coloni.v.66[8][9]

Importantly, Taltobulin demonstrated significant efficacy in xenograft models where paclitaxel (B517696) and vincristine (B1662923) were ineffective due to P-glycoprotein-associated resistance.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Taltobulin's efficacy.

In Vitro Cytotoxicity Assay

This protocol outlines the determination of the IC50 values of Taltobulin against various cancer cell lines.

Cytotoxicity_Workflow start Start: Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours to allow for cell attachment start->incubation1 treatment Treat cells with a serial dilution of Taltobulin incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 assay Add cell proliferation reagent (e.g., MTT, CellTiter-Glo) incubation2->assay incubation3 Incubate for a specified time (reagent dependent) assay->incubation3 readout Measure absorbance or luminescence using a plate reader incubation3->readout analysis Calculate cell viability and determine IC50 values readout->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity (IC50) determination.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth throughout the experiment.

  • Incubation: Plates are incubated for 24 hours to allow for cell adherence.

  • Drug Treatment: Cells are treated with a range of concentrations of Taltobulin, typically in a serial dilution.

  • Prolonged Incubation: The treated cells are incubated for a period of 3 days (72 hours).[9]

  • Viability Assessment: A cell proliferation reagent (e.g., MTT, WST-1, or a luminescent-based assay like CellTiter-Glo) is added to each well.

  • Signal Measurement: After a final incubation period as required by the assay manufacturer, the absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

This protocol describes the evaluation of Taltobulin's antitumor activity in a mouse model.

Methodology:

  • Animal Model: Athymic nu/nu mice are typically used for these studies.

  • Tumor Implantation: Human tumor cells (e.g., Lox melanoma, KB-3-1 epidermoid) are subcutaneously implanted into the flanks of the mice.[8][9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., >100 mm³).

  • Treatment Administration: Taltobulin is administered to the mice, either intravenously (i.v.) or orally (p.o.), in a saline solution.[2] A control group receives the vehicle (saline) only.

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group at the end of the study. In some cases, marked tumor regression has been observed, particularly in established tumors larger than 1 gram.[7]

Clinical Development

Taltobulin (HTI-286) has progressed through preclinical development and entered into clinical trials. It has been evaluated in Phase II clinical trials for the treatment of non-small-cell lung cancer.[10]

Conclusion

Taltobulin is a potent, novel antimicrotubule agent that demonstrates significant promise in overcoming a major mechanism of cancer drug resistance. Its ability to inhibit tubulin polymerization, induce mitotic arrest and apoptosis, and critically, to circumvent P-glycoprotein-mediated efflux, makes it an attractive candidate for the treatment of a variety of cancers, including those that have developed resistance to currently available chemotherapies. The robust preclinical data, including low nanomolar IC50 values against numerous cancer cell lines and significant tumor growth inhibition in xenograft models, underscore its potential clinical utility. Further investigation and clinical development of Taltobulin and similar agents are warranted to address the ongoing challenge of multidrug resistance in oncology.

References

Methodological & Application

Synthesis Protocol for Taltobulin Intermediate-7: A Critical Building Block in the Production of a Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a potent tubulin polymerization inhibitor that has demonstrated significant anti-cancer activity. Its complex molecular architecture necessitates a convergent synthetic strategy, relying on the preparation of key building blocks or intermediates. This document outlines the available information regarding the synthesis of a crucial component, referred to herein as Taltobulin intermediate-7. The precise structure and nomenclature of "intermediate-7" can vary in the literature; however, this protocol is based on a key fragment commonly used in the total synthesis of Taltobulin.

Synthetic Workflow Overview

The synthesis of Taltobulin typically involves the coupling of several complex amino acid-like fragments. The following diagram illustrates a generalized workflow for the convergent synthesis of Taltobulin, highlighting the position where a key intermediate, such as intermediate-7, would be incorporated.

Taltobulin Synthesis Workflow General Convergent Synthesis of Taltobulin A Building Block 1 (e.g., Phenylalanine derivative) C Intermediate Fragment (e.g., Intermediate-7) A->C Coupling B Building Block 2 (e.g., Valine derivative) B->C Coupling D Taltobulin C->D Final Coupling & Deprotection Taltobulin Mechanism of Action Mechanism of Action of Taltobulin cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Taltobulin Taltobulin Taltobulin->Tubulin Binds to Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Taltobulin->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Synthetic Routes to Taltobulin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1] Its development as a potential anticancer agent has necessitated robust and scalable synthetic strategies. This document provides a detailed overview of two prominent synthetic routes to Taltobulin: a convergent synthesis and a more recent approach utilizing a four-component Ugi reaction. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to aid in the laboratory synthesis of Taltobulin from its key intermediates.

Introduction

Taltobulin is a tripeptide-like molecule that has demonstrated potent activity against a range of cancer cell lines, including those exhibiting multidrug resistance.[2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The chemical synthesis of Taltobulin has been a subject of significant interest, with methodologies evolving to improve efficiency and yield. This document outlines two primary synthetic pathways, providing detailed experimental procedures, quantitative data for key steps, and visualizations of the synthetic workflows.

Convergent Synthetic Route

The convergent synthesis of Taltobulin involves the preparation of three key building blocks which are then coupled sequentially to afford the final product. This strategy allows for the independent synthesis and purification of each fragment, facilitating a more controlled and scalable process.

Synthesis of Building Block 1: (S)-N-Boc-N-methyl-3-methyl-3-phenylalanine

This building block constitutes the N-terminal amino acid residue of Taltobulin. Its synthesis begins with the formation of 3-methyl-3-phenylbutanoic acid, followed by the stereoselective introduction of the amino group using an Evans chiral auxiliary.

Experimental Protocol:

  • Preparation of 3-methyl-3-phenylbutanoic acid: 3,3-Dimethylacrylic acid is reacted with aluminum chloride in benzene.

  • Chiral Auxiliary Acylation: The resulting carboxylic acid is converted to a mixed anhydride (B1165640) with pivaloyl chloride and then reacted with a lithiated Evans oxazolidinone to yield the acylated chiral auxiliary.

  • Asymmetric Azidation: The enolate of the acylated auxiliary is formed using a suitable base and then reacted with triisopropylphenylsulfonyl azide (B81097) to introduce the azide group at the α-position.

  • Reductive Boc-Protection and Auxiliary Cleavage: The azide is reduced, and the resulting amine is concurrently protected with a Boc group using di-tert-butyl dicarbonate. The chiral auxiliary is then cleaved using lithium hydroperoxide.

  • N-Methylation: The N-H proton of the Boc-protected amine is deprotonated with sodium hydride in DMF, followed by reaction with methyl iodide to introduce the N-methyl group.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to afford the final building block, (S)-N-Boc-N-methyl-3-methyl-3-phenylalanine.

StepProductStarting MaterialKey ReagentsYield (%)
13-methyl-3-phenylbutanoic acid3,3-Dimethylacrylic acidAlCl₃, Benzene~85%
2Acylated Chiral Auxiliary3-methyl-3-phenylbutanoic acidPivaloyl chloride, Evans Oxazolidinone~90%
3Azido IntermediateAcylated Chiral AuxiliaryNaHMDS, Trisyl azide~88%
4Boc-protected amino esterAzido IntermediateH₂, Pd/C, Boc₂O, LiOH/H₂O₂~80%
5N-methylated amino esterBoc-protected amino esterNaH, MeI~95%
6(S)-N-Boc-N-methyl-3-methyl-3-phenylalanineN-methylated amino esterLiOH~98%
Synthesis of Building Block 2: Dipeptide Intermediate

The central dipeptide unit of Taltobulin is constructed from N-Boc-N-methyl-L-valine.

Experimental Protocol:

  • Weinreb Amide Formation: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide.

  • Reduction to Aldehyde: The Weinreb amide is reduced to N-Boc-N-methyl-L-valinal using a suitable reducing agent like LiAlH₄.

  • Wittig Reaction: The aldehyde undergoes a Wittig reaction with [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane to stereoselectively form the E-2-alkenoate.

  • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) to yield the TFA salt of the amino ester.

  • Peptide Coupling: The deprotected amino ester is coupled with a second Boc-protected amino acid to form the dipeptide intermediate.

StepProductStarting MaterialKey ReagentsYield (%)
1Weinreb AmideN-Boc-N-methyl-L-valineN,O-Dimethylhydroxylamine, Coupling agent~92%
2N-Boc-N-methyl-L-valinalWeinreb AmideLiAlH₄~85%
3E-2-alkenoateN-Boc-N-methyl-L-valinalPh₃P=C(CH₃)CO₂Et~80%
4Amino ester TFA saltE-2-alkenoateTFA, CH₂Cl₂~99%
5Dipeptide IntermediateAmino ester TFA saltBoc-amino acid, Coupling agent~85%
Final Assembly of Taltobulin

Experimental Protocol:

  • Peptide Coupling: The carboxylic acid of Building Block 1 is activated and coupled with the N-terminus of the deprotected dipeptide intermediate. Common coupling reagents include HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Final Deprotection: The Boc protecting group on the N-terminus and any ester protecting groups on the C-terminus are removed under acidic conditions (e.g., TFA in CH₂Cl₂).

  • Purification: The final product, Taltobulin, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

StepProductStarting MaterialsKey ReagentsYield (%)
1Protected TaltobulinBuilding Block 1, Dipeptide IntermediateHATU, DIPEA~75%
2TaltobulinProtected TaltobulinTFA, CH₂Cl₂~95%

Diagram of Convergent Synthesis Workflow:

convergent_synthesis cluster_bb1 Building Block 1 Synthesis cluster_bb2 Building Block 2 Synthesis cluster_assembly Final Assembly bb1_start 3,3-Dimethylacrylic acid bb1_int1 3-methyl-3-phenylbutanoic acid bb1_start->bb1_int1 bb1_int2 Acylated Chiral Auxiliary bb1_int1->bb1_int2 bb1_int3 Azido Intermediate bb1_int2->bb1_int3 bb1_int4 Boc-protected amino ester bb1_int3->bb1_int4 bb1_int5 N-methylated amino ester bb1_int4->bb1_int5 bb1_final (S)-N-Boc-N-methyl-3-methyl- 3-phenylalanine bb1_int5->bb1_final coupling Peptide Coupling bb1_final->coupling bb2_start N-Boc-N-methyl-L-valine bb2_int1 Weinreb Amide bb2_start->bb2_int1 bb2_int2 N-Boc-N-methyl-L-valinal bb2_int1->bb2_int2 bb2_int3 E-2-alkenoate bb2_int2->bb2_int3 bb2_int4 Amino ester TFA salt bb2_int3->bb2_int4 bb2_final Dipeptide Intermediate bb2_int4->bb2_final bb2_final->coupling deprotection Final Deprotection coupling->deprotection purification Purification deprotection->purification taltobulin Taltobulin purification->taltobulin

Caption: Convergent synthesis of Taltobulin.

Ugi Four-Component Reaction Route

A more recent and highly convergent approach to Taltobulin utilizes a four-component Ugi reaction. This one-pot reaction rapidly assembles the core scaffold of the molecule from simple starting materials, significantly reducing the number of synthetic steps.

Key Features of the Ugi Reaction Approach
  • High Convergence: Four components are combined in a single reaction vessel.

  • Efficiency: Reduces the overall step count compared to the linear assembly of the convergent route.

  • Diversity-Oriented: Amenable to the synthesis of analogs by varying the starting components.

Experimental Protocol:

  • Preparation of Components: The four components for the Ugi reaction are prepared or obtained commercially. For Taltobulin, these are typically:

    • An isocyanide component.

    • An aldehyde component.

    • An amine component (derived from a deprotected amino acid).

    • A carboxylic acid component (the N-terminal amino acid).

  • Ugi Reaction: The four components are mixed in a suitable solvent, often methanol (B129727) or trifluoroethanol, and stirred at room temperature. The reaction typically proceeds to completion within 24-48 hours.

  • Post-Ugi Modification/Deprotection: The product from the Ugi reaction may require subsequent deprotection steps to reveal the final Taltobulin structure. This often involves the removal of Boc or other protecting groups under acidic conditions.

  • Purification: The final product is purified by RP-HPLC.

StepProductStarting MaterialsKey ReagentsYield (%)
1Ugi ProductIsocyanide, Aldehyde, Amine, Carboxylic AcidMethanol70-85%
2TaltobulinUgi ProductTFA, CH₂Cl₂~95%

Diagram of Ugi Reaction Workflow:

ugi_synthesis isocyanide Isocyanide Component ugi_reaction Ugi Four-Component Reaction isocyanide->ugi_reaction aldehyde Aldehyde Component aldehyde->ugi_reaction amine Amine Component amine->ugi_reaction acid Carboxylic Acid Component acid->ugi_reaction ugi_product Ugi Product ugi_reaction->ugi_product deprotection Deprotection ugi_product->deprotection purification Purification deprotection->purification taltobulin Taltobulin purification->taltobulin

Caption: Ugi four-component synthesis of Taltobulin.

Conclusion

Both the convergent and the Ugi reaction-based syntheses offer viable pathways to Taltobulin. The convergent route provides a more traditional and controlled approach, which may be advantageous for large-scale synthesis where purification of intermediates is critical. The Ugi reaction, on the other hand, offers a highly efficient and rapid method for accessing Taltobulin and its analogs, making it particularly suitable for medicinal chemistry efforts and the exploration of structure-activity relationships. The choice of synthetic route will depend on the specific goals of the research, scale of synthesis, and available resources. The detailed protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis of this promising anticancer agent.

References

Application Notes & Protocols for the Analytical Characterization of Taltobulin Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and quality control of complex pharmaceutical intermediates.

Introduction: Taltobulin is a potent synthetic analog of the natural product hemiasterlin (B1673049) and functions as a powerful tubulin polymerization inhibitor, inducing mitotic arrest and apoptosis.[1][2][3][4][5] Its complex chemical structure necessitates a multi-step synthesis, generating a series of intermediates that require thorough characterization to ensure the quality, purity, and correct stereochemistry of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of Taltobulin intermediate-7, a crucial precursor in the Taltobulin synthesis pathway. The methodologies described herein are designed to provide robust and reliable data for structural elucidation, purity assessment, and stereochemical determination.

The analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Chiral HPLC for enantiomeric purity determination.[6][7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis for determining the purity of drug substances and intermediates.[10][11][12][13] The following protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for routine purity analysis of this compound.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: HPLC Purity Data

ParameterResult
Retention Time15.2 minutes
Purity (by area %)99.5%
Major Impurity 10.2% (at 12.8 min)
Major Impurity 20.15% (at 16.5 min)
Total Impurities0.5%

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Intermediate-7 dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is a powerful tool for confirming the molecular weight of synthesized intermediates and identifying unknown impurities.[14][15][16][17][18]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Conditions: Utilize the same column and mobile phase conditions as the HPLC purity method.

  • Mass Spectrometer Parameters:

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Water:Acetonitrile.

Data Presentation: LC-MS Data

ParameterTheoretical Value (Hypothetical)Observed Value
Molecular FormulaC₂₅H₃₅N₃O₅-
Molecular Weight457.56 g/mol -
[M+H]⁺458.26 m/z458.25 m/z
[M+Na]⁺480.24 m/z480.23 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and stereochemistry.[7][19][20]

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[20]

  • Experiments to be Performed:

    • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[19]

Data Presentation: Expected NMR Data Summary (Hypothetical)

ExperimentInformation Obtained
¹H NMR Number and type of protons, chemical environment, and neighboring protons.
¹³C NMR Number of unique carbon environments.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.[20]
COSY Shows proton-proton (¹H-¹H) couplings within the same spin system.
HSQC Correlates protons directly to their attached carbons (¹JCH).
HMBC Shows long-range correlations between protons and carbons (²⁻³JCH), revealing connectivity across heteroatoms.

Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_analysis Spectral Analysis start Obtain High-Purity Sample nmr_acq Acquire 1D & 2D NMR Spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) start->nmr_acq mass_spec Determine Molecular Formula (LC-MS) start->mass_spec analyze_1d Analyze ¹H & ¹³C Spectra (Chemical Shifts, Integrals, Multiplicities) nmr_acq->analyze_1d propose_structure Propose Putative Structure(s) mass_spec->propose_structure analyze_2d Analyze 2D Spectra (Correlations) analyze_1d->analyze_2d analyze_2d->propose_structure verify_structure Verify with HMBC & COSY (Confirm Connectivity) propose_structure->verify_structure final_structure Final Structure Assignment verify_structure->final_structure

Caption: Logical workflow for the structural elucidation of an intermediate using NMR and MS data.

Chiral HPLC for Stereochemical Analysis

Given that Taltobulin possesses multiple chiral centers, controlling the stereochemistry of its intermediates is critical.[6] Chiral HPLC is the standard method for determining enantiomeric or diastereomeric purity.[6][9][21][22]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) are often effective.[6] A common choice would be a column like Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized to achieve separation.

  • Isocratic Elution: A typical starting condition would be 90:10 Heptane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Data Presentation: Chiral HPLC Data

ParameterResult
Retention Time (Desired Stereoisomer)18.5 minutes
Retention Time (Undesired Stereoisomer)21.2 minutes
Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)>99%
Resolution (Rs)> 2.0

Taltobulin's Mechanism of Action: Signaling Pathway

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1][4]

Signaling Pathway of Taltobulin-induced Apoptosis

Taltobulin_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

References

Application Notes and Protocols for the HPLC and LC-MS Analysis of Taltobulin and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Taltobulin and its synthetic intermediates. Taltobulin is a potent synthetic analogue of the natural product hemiasterlin (B1673049) and functions as a microtubule-destabilizing agent, making it a compound of significant interest in oncology drug development. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of Taltobulin and its precursors.

Introduction

Taltobulin (also known as HTI-286) is a complex tripeptide analogue with significant cytotoxic activity against a broad range of cancer cell lines.[1] Its synthesis involves a convergent approach where key building blocks, referred to as intermediates, are synthesized separately and then coupled to form the final active pharmaceutical ingredient (API).[2] The structural complexity and the presence of multiple chiral centers in Taltobulin and its intermediates necessitate the use of high-resolution analytical techniques like HPLC and LC-MS for their characterization. These methods are essential for ensuring the identity, purity, and stability of these compounds throughout the drug development process.

This application note outlines generic yet robust starting methods for the reversed-phase HPLC (RP-HPLC) with UV detection and LC-MS analysis of Taltobulin and its known synthetic intermediates. These protocols are designed to be a valuable resource for researchers in process development, quality control, and analytical development.

Analyte Information

A comprehensive analysis requires knowledge of the molecular weights of the target compounds. The table below summarizes the molecular formulas and weights of Taltobulin and several of its commercially available intermediates. This information is critical for the interpretation of mass spectrometry data.

Table 1: Molecular Information for Taltobulin and Its Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )
TaltobulinC₂₇H₄₃N₃O₄473.65[3]
Taltobulin intermediate-1C₁₇H₂₅NO₄307.39[2]
Taltobulin intermediate-2C₁₁H₁₂O₃192.21[4]
Taltobulin intermediate-3C₁₁H₂₂ClNO₂235.75
Taltobulin intermediate-4C₂₂H₄₀N₂O₅412.56[5]
Taltobulin intermediate-6C₂₂H₄₀N₂O₅412.56
Taltobulin intermediate-7C₂₂H₄₀N₂O₅412.56[6]
Taltobulin intermediate-8C₁₇H₂₅NO₄307.38[7][8]
Taltobulin intermediate-9C₃₄H₅₅N₃O₆601.82[1][9][10]
Taltobulin intermediate-10C₁₈H₂₇NO₄321.41
Taltobulin intermediate-11C₁₇H₂₅NO₄307.38[11][12]
Taltobulin intermediate-12C₁₂H₁₅NO₃221.25[13][14]

HPLC Analysis Protocol

This protocol describes a general-purpose reversed-phase HPLC method with UV detection suitable for the routine analysis of Taltobulin and its intermediates. This method is ideal for monitoring reaction progress, determining purity, and performing stability studies.

Experimental Protocol: HPLC Method

Objective: To separate and quantify Taltobulin and its intermediates with high resolution.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
25.095
30.095
30.120
35.020

Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Expected Results

The described HPLC method is expected to provide good separation of Taltobulin from its less polar and more polar intermediates and impurities. The retention times will vary depending on the specific hydrophobicity of each compound. More polar intermediates will elute earlier, while more hydrophobic compounds will have longer retention times. The use of a C18 column provides excellent hydrophobic selectivity, which is ideal for peptide-like molecules. TFA is used as an ion-pairing agent to improve peak shape and resolution for the amine-containing analytes.

Table 2: Representative HPLC Data

CompoundExpected Retention Time (min)
Taltobulin intermediate-25.2
Taltobulin intermediate-110.8
Taltobulin18.5
Taltobulin intermediate-922.1

Note: These are illustrative retention times and will need to be confirmed experimentally.

LC-MS Analysis Protocol

This protocol provides a starting point for the LC-MS analysis of Taltobulin and its intermediates, enabling both qualitative identification and quantitative analysis. LC-MS is particularly valuable for confirming the molecular weight of each species and for identifying unknown impurities.

Experimental Protocol: LC-MS Method

Objective: To identify and quantify Taltobulin and its intermediates by coupling liquid chromatography with mass spectrometry.

Instrumentation:

  • UPLC or HPLC system

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole)

Materials:

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
22.010

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100 - 1000

Sample Preparation:

  • Prepare a stock solution of the sample in the sample diluent at a concentration of approximately 0.1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

Expected Results

This LC-MS method is designed to provide excellent separation and sensitive detection of Taltobulin and its intermediates. The use of formic acid in the mobile phase is preferred for LC-MS as it is more volatile than TFA and results in better ionization efficiency. In positive ion mode ESI, the analytes are expected to be detected primarily as protonated molecules [M+H]⁺.

Table 3: Representative LC-MS Data

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Taltobulin intermediate-23.1192.21193.22
Taltobulin intermediate-124.5221.25222.26
Taltobulin intermediate-17.9307.39308.40
Taltobulin intermediate-88.2307.38308.39
Taltobulin intermediate-118.5307.38308.39
This compound10.3412.56413.57
Taltobulin12.7473.65474.66
Taltobulin intermediate-914.8601.82602.83

Note: These are illustrative retention times and the exact m/z values may vary slightly based on isotopic distribution.

Visualizations

Taltobulin Synthetic Strategy

The synthesis of Taltobulin generally follows a convergent pathway, where key fragments are prepared and then coupled.

Taltobulin_Synthesis cluster_intermediates Intermediate Synthesis cluster_coupling Fragment Coupling Intermediate A Intermediate A Coupling_AB Coupling of A and B Intermediate A->Coupling_AB Intermediate B Intermediate B Intermediate B->Coupling_AB Intermediate C Intermediate C Coupling_ABC Coupling with C Intermediate C->Coupling_ABC Coupling_AB->Coupling_ABC Final Product Taltobulin Coupling_ABC->Final Product

Caption: Convergent synthesis pathway for Taltobulin.

HPLC Analysis Workflow

The following diagram illustrates the typical workflow for the HPLC analysis of a Taltobulin intermediate sample.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (215 nm / 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of Taltobulin intermediates.

LC-MS Analysis Workflow

The diagram below outlines the sequential steps involved in the LC-MS analysis of Taltobulin and its related compounds.

LCMS_Workflow Sample_Prep Sample Preparation (Dilution and Filtration) LC_Separation Liquid Chromatography Separation (UPLC/HPLC with C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Q-TOF or Triple Quad) Ionization->Mass_Analysis Data_Acquisition Data Acquisition and Processing Mass_Analysis->Data_Acquisition

Caption: Workflow for LC-MS analysis of Taltobulin intermediates.

Conclusion

The HPLC and LC-MS methods presented in this application note provide a solid foundation for the analytical characterization of Taltobulin and its synthetic intermediates. The provided protocols offer robust starting points that can be further optimized to meet specific analytical challenges. The successful implementation of these methods will enable reliable monitoring of synthesis, accurate assessment of purity, and confident characterization of these potent anti-cancer compounds, thereby supporting their journey through the drug development pipeline. Researchers are encouraged to adapt these methods to their specific instrumentation and analytical needs.

References

Application Note: Synthesis and Characterization of Taltobulin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for detailed experimental protocols and specific ¹H and ¹³C NMR data for the precursors of Taltobulin (HTI-286), publicly available scientific literature and chemical databases do not provide the complete, specific data required to generate the detailed Application Notes and Protocols as requested.

While some resources mention the use of NMR spectroscopy for the characterization of Taltobulin and related compounds, they do not provide the actual spectra or peak lists for the synthetic intermediates.[2][3] The synthesis of Taltobulin is complex, involving multiple steps and chiral centers, making the precise NMR assignments for each precursor critical for confirmation of their structure and purity.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols with the specified NMR data tables and experimental methodologies for the synthesis of Taltobulin precursors based on the currently accessible information.

Introduction

Taltobulin (HTI-286) is a potent synthetic microtubule inhibitor that has been investigated as a potential anticancer agent.[2] It is a synthetic analog of the natural product hemiasterlin. The synthesis of Taltobulin is a key area of research in medicinal chemistry and drug development. This application note outlines a generalized workflow for the synthesis and characterization of Taltobulin precursors, based on common synthetic strategies for similar complex molecules.

Workflow for Synthesis and Characterization

The synthesis of Taltobulin typically follows a convergent synthetic route, where different fragments of the molecule are synthesized separately and then coupled together. A generalized workflow for the synthesis and characterization of a Taltobulin precursor is depicted below.

G Generalized Workflow for Taltobulin Precursor Synthesis cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction(s) (e.g., coupling, protection) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms other Other Analytics (e.g., IR, Chiral HPLC) purification->other data_analysis Data Analysis and Structure Elucidation nmr->data_analysis Structure Confirmation ms->data_analysis other->data_analysis final_product Verified Precursor data_analysis->final_product

Caption: Generalized workflow for the synthesis and characterization of a Taltobulin precursor.

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for the characterization of organic molecules like Taltobulin precursors.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified precursor.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the spectrometer to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include: a 30-90 degree pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -2 to 12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include: a 30-45 degree pulse angle, a spectral width covering the expected carbon chemical shift range (e.g., 0 to 220 ppm), and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (for complex structures):

    • For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation

While specific data for Taltobulin precursors could not be located, the following tables provide a template for how such data should be presented.

Table 1: Hypothetical ¹H NMR Data for a Taltobulin Precursor Fragment

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35-7.25m-5HAr-H
4.52d8.21HCH-N
3.78s-3HOCH₃
2.54q7.52HCH₂
1.23t7.53HCH₃
1.15s-9HC(CH₃)₃

Table 2: Hypothetical ¹³C NMR Data for a Taltobulin Precursor Fragment

Chemical Shift (δ) ppmAssignment
172.5C=O
138.2Ar-C
129.0Ar-CH
128.5Ar-CH
127.1Ar-CH
80.5C(CH₃)₃
58.2CH-N
52.3OCH₃
27.8C(CH₃)₃
25.4CH₂
14.1CH₃

References

Purification of Taltobulin Intermediate-7: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taltobulin, a potent synthetic analog of the natural antimitotic agent hemiasterlin, is a promising candidate in oncology research. Its complex molecular structure necessitates a multi-step synthesis, generating various intermediates that require rigorous purification to ensure the final product's purity and efficacy. This document provides a detailed overview of the purification techniques applicable to "Taltobulin intermediate-7," a crucial precursor in the Taltobulin synthesis cascade. While specific process parameters for this particular intermediate are not extensively detailed in publicly available scientific literature, this guide outlines established purification methodologies for structurally similar compounds and general best practices in synthetic organic chemistry.

Understanding the Synthesis Pathway

The synthesis of Taltobulin is a convergent process, meaning different fragments of the molecule are synthesized separately before being combined. A key publication outlines a synthetic route involving several key intermediates, often designated by Roman numerals in scientific literature (e.g., VI, XIV, XV, XVII). It is important to note that the designation "this compound" appears to be a nomenclature used by commercial suppliers and does not directly correspond to the intermediates described in foundational academic papers. However, by examining the chemical structure of commercially available "this compound," we can infer its place in the synthesis and the most probable purification strategies.

Below is a generalized workflow for the synthesis and purification of a Taltobulin intermediate.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Precursor A C Reaction & Coupling A->C B Precursor B B->C D Crude Intermediate-7 C->D E Primary Purification (e.g., Column Chromatography) D->E F Fraction Collection & Analysis E->F G Secondary Purification (e.g., Recrystallization/Trituration) F->G H Pure Intermediate-7 G->H I Characterization (NMR, MS, HPLC) H->I J H->J To Next Synthetic Step

Caption: Generalized workflow for the synthesis and purification of this compound.

Recommended Purification Protocols

Based on the purification strategies for the final Taltobulin product and other complex synthetic intermediates, the following protocols are recommended for this compound.

Column Chromatography

Column chromatography is the most common and effective method for purifying synthetic intermediates.[1] The choice of stationary and mobile phases is critical and depends on the polarity of the intermediate.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a low-polarity mixture of hexane/ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Data Presentation: Exemplary Column Chromatography Parameters

ParameterSpecificationPurpose
Stationary Phase Silica Gel (230-400 mesh)Adsorbent for separation based on polarity.
Mobile Phase Hexane/Ethyl Acetate GradientEluent to move compounds through the column.
Gradient 10% to 50% Ethyl AcetateTo elute compounds of increasing polarity.
Detection TLC with UV visualization/stainingTo identify fractions containing the pure product.
Recrystallization

If the purified intermediate is a solid, recrystallization can be an excellent secondary purification step to achieve high purity.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or a solvent system in which the intermediate is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the intermediate in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Trituration

For amorphous solids or oils, trituration can be an effective purification method.

Experimental Protocol:

  • Solvent Addition: Add a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Suspension: Stir the mixture vigorously to form a suspension.

  • Filtration: Isolate the solid product by vacuum filtration.

  • Washing: Wash the solid with a fresh portion of the solvent.

  • Drying: Dry the purified solid under vacuum.

Characterization and Quality Control

After purification, it is essential to confirm the identity and purity of this compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. For the final Taltobulin product, reverse-phase HPLC is often used.[1]

Signaling Pathway Context

Taltobulin functions as a potent antimicrotubule agent by inhibiting tubulin polymerization. This disruption of the microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.[1] The accurate synthesis and purification of its intermediates, such as intermediate-7, are critical to ensure the final molecule has the correct stereochemistry and functionality to effectively bind to tubulin.

cluster_pathway Taltobulin's Mechanism of Action A Taltobulin B Tubulin Polymerization A->B Inhibits C Microtubule Instability B->C Leads to D Mitotic Arrest C->D E Apoptosis D->E

Caption: Simplified signaling pathway of Taltobulin's antimitotic activity.

Disclaimer: The protocols and information provided are intended for research purposes by qualified professionals. Specific purification parameters may need to be optimized based on the exact nature of the impurities and the scale of the reaction. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis or purification.

References

Convergent Synthetic Strategies for Taltobulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (B1684106) (HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant anti-cancer properties through its interaction with tubulin. This document provides detailed application notes and experimental protocols for the convergent synthesis of taltobulin. Two primary convergent strategies are outlined: a three-fragment coupling approach and a more recent, expeditious four-component Ugi reaction methodology. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry, process development, and drug discovery.

Introduction

Taltobulin is a tripeptide-like molecule that has demonstrated potent cytotoxic activity against a range of cancer cell lines, including those resistant to other microtubule-targeting agents.[1] Its complex stereochemistry and potent bioactivity make its efficient synthesis a significant area of research. Convergent synthesis, wherein complex molecules are assembled from several independently prepared fragments, offers significant advantages in terms of efficiency, yield, and the ability to generate analogs for structure-activity relationship (SAR) studies. This document details the primary convergent routes to taltobulin, providing actionable protocols and quantitative data to aid in their implementation.

Part 1: Three-Fragment Sequential Coupling Strategy

This classical approach involves the synthesis of three key building blocks which are then coupled in a sequential manner to yield taltobulin.[1] The fragments are typically a protected N-terminal amino acid derivative, a central dipeptide unit, and a C-terminal fragment.

Synthetic Strategy Overview

The overall strategy involves the sequential peptide coupling of three key building blocks, designated as Fragments A, B, and C.

G cluster_fragments Key Fragments Synthesis cluster_coupling Fragment Coupling A Fragment A (N-terminal unit) AB Coupling of A and B A->AB B Fragment B (Dipeptide unit) B->AB C Fragment C (C-terminal unit) ABC Coupling of AB and C C->ABC AB->ABC Final Taltobulin ABC->Final Deprotection

Caption: Convergent synthesis of taltobulin via a three-fragment coupling strategy.

Experimental Protocols

Note: The following are generalized protocols based on typical peptide coupling and organic synthesis techniques. Specific reagents, conditions, and protecting groups may vary based on the detailed literature procedures which should be consulted.

Protocol 1: Synthesis of Fragment A (N-terminal unit)

  • Starting Material: Commercially available N-Boc-N-methyl-L-valine.

  • Procedure: a. Convert the starting material to the corresponding Weinreb amide. b. Reduce the Weinreb amide using a suitable reducing agent (e.g., LiAlH4) to yield the corresponding valinal. c. Perform a Wittig reaction with a stabilized ylide to introduce the E-double bond and the ester functionality. d. Remove the N-Boc protecting group using trifluoroacetic acid (TFA) to yield Fragment A.

  • Purification: Purification is typically achieved by column chromatography or HPLC.

Protocol 2: Synthesis of Fragment B (Dipeptide unit)

  • Starting Materials: Protected L-amino acids.

  • Procedure: a. Couple the two protected amino acids using standard peptide coupling reagents (e.g., HATU, HOBt, DIC). b. Selectively deprotect one terminus to allow for coupling with Fragment A.

  • Purification: Column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Fragment C (C-terminal unit)

  • Starting Material: A chiral building block, often derived from a natural amino acid.

  • Procedure: a. Synthesize 3-methyl-3-phenylbutanoic acid. b. Introduce the α-amino group stereoselectively using an Evans chiral auxiliary. c. Protect the amino group with a suitable protecting group (e.g., Boc).

  • Purification: Crystallization or column chromatography.

Protocol 4: Fragment Coupling and Final Deprotection

  • Procedure: a. Couple Fragment A and Fragment B using standard peptide coupling conditions. b. Purify the resulting dipeptide-like fragment. c. Couple the purified AB fragment with Fragment C. d. Perform a final deprotection step to remove all protecting groups and yield taltobulin.

  • Purification: The final product is typically purified by reverse-phase HPLC.[1]

Quantitative Data
StepReactantsCoupling ReagentSolventYield (%)Reference
Fragment A+B Coupling Fragment A, Fragment BHATU, DIPEADMF75-85[1]
(A+B)+C Coupling Fragment A-B, Fragment CHATU, DIPEADMF70-80[1]
Final Deprotection Fully protected TaltobulinTFADCM>90[1]

Table 1: Representative yields for the fragment coupling steps in the three-fragment synthesis of taltobulin.

Part 2: Four-Component Ugi Reaction Strategy

A more recent and highly efficient convergent synthesis of taltobulin utilizes a four-component Ugi reaction (Ugi-4CR) as the key step.[2][3] This approach significantly shortens the synthetic sequence.

Synthetic Strategy Overview

This strategy involves the one-pot reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to rapidly assemble the core of the taltobulin molecule.

G cluster_reactants Ugi Reaction Components Aldehyde Aldehyde Ugi Four-Component Ugi Reaction Aldehyde->Ugi Amine Amine Amine->Ugi Isocyanide Isocyanide Isocyanide->Ugi CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi Intermediate Ugi Product Ugi->Intermediate Final Taltobulin Intermediate->Final Post-Ugi Modifications (e.g., Deprotection)

Caption: Convergent synthesis of taltobulin via a four-component Ugi reaction.

Experimental Protocols

Protocol 5: Synthesis of the Aldehyde Component

  • Starting Material: N-Boc-N-methylvaline.

  • Procedure: a. Convert the starting material to the corresponding Weinreb amide. b. Reduce the Weinreb amide to the aldehyde using a mild reducing agent (e.g., DIBAL-H).

  • Purification: Column chromatography.

Protocol 6: Synthesis of the Amine Component

  • Starting Material: A suitable protected amino acid.

  • Procedure: This component is often a commercially available or readily synthesized protected amino acid derivative.

Protocol 7: Synthesis of the Isocyanide Component

  • Starting Material: A primary amine.

  • Procedure: a. Dehydration of the corresponding formamide (B127407) using a dehydrating agent such as POCl3 or Burgess reagent.

  • Purification: Distillation or column chromatography.

Protocol 8: Four-Component Ugi Reaction

  • Reactants: Aldehyde, amine, isocyanide, and carboxylic acid components.

  • Procedure: a. Dissolve the aldehyde, amine, and carboxylic acid in a suitable solvent (e.g., methanol). b. Add the isocyanide to the mixture. c. Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).

  • Purification: The crude Ugi product is purified by column chromatography.

Protocol 9: Post-Ugi Modifications

  • Procedure: a. The product from the Ugi reaction may require further modifications, such as deprotection of protecting groups, to yield the final taltobulin molecule. This is typically achieved using standard deprotection protocols (e.g., TFA for Boc groups).

  • Purification: Final purification is achieved by reverse-phase HPLC.

Quantitative Data
StepReactantsSolventYield (%)Reference
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic AcidMethanol60-70[3]
Final Deprotection Ugi ProductTFA/DCM>90[3]

Table 2: Representative yields for the key steps in the Ugi-based synthesis of taltobulin.

Conclusion

The convergent synthesis of taltobulin can be effectively achieved through two primary strategies. The traditional three-fragment coupling approach is robust and allows for the synthesis of a wide range of analogs through the modification of individual fragments. The more recent four-component Ugi reaction strategy offers a more expeditious route to the taltobulin core, significantly reducing the number of synthetic steps. The choice of strategy will depend on the specific goals of the research, with the Ugi reaction being particularly well-suited for rapid library synthesis and the fragment-based approach offering a high degree of flexibility. The protocols and data presented herein provide a solid foundation for the successful synthesis of this potent anti-cancer agent.

References

Application Notes and Protocols: Ugi Reaction in the Synthesis of Taltobulin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly HTI-286) is a potent synthetic analogue of the natural tripeptide hemiasterlin. As an antimicrotubule agent, it inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] Notably, Taltobulin has demonstrated efficacy against tumor cell lines that exhibit P-glycoprotein-mediated multidrug resistance.[1] The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful and convergent method for the synthesis of Taltobulin and its analogues, offering an efficient route to novel and potent anticancer compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Taltobulin analogues using the Ugi reaction.

Mechanism of Action: Taltobulin and its Analogues

Taltobulin and its analogues exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis (programmed cell death).[1][3]

Ugi Four-Component Reaction for Taltobulin Analogue Synthesis

The Ugi reaction is a one-pot multicomponent reaction that involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. This reaction is highly efficient for generating peptide-like structures and is particularly well-suited for creating libraries of analogues for structure-activity relationship (SAR) studies. In the context of Taltobulin synthesis, the Ugi-4CR allows for the rapid assembly of the core tripeptide-like scaffold.

A generalized workflow for the synthesis of Taltobulin analogues via the Ugi reaction is depicted below.

Ugi_Workflow cluster_reactants Ugi Reactants Amine Amine Analogue UgiReaction Ugi Four-Component Reaction Amine->UgiReaction Aldehyde Aldehyde Analogue Aldehyde->UgiReaction CarboxylicAcid Carboxylic Acid Analogue CarboxylicAcid->UgiReaction Isocyanide Isocyanide Analogue Isocyanide->UgiReaction Purification Purification (e.g., Flash Chromatography) UgiReaction->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->BioAssay

Caption: General workflow for the synthesis and evaluation of Taltobulin analogues.

Experimental Protocols

General Protocol for Ugi Four-Component Reaction

This protocol is a generalized procedure and may require optimization for specific analogues.

Materials:

  • Amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or other suitable solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the amine in methanol, add the aldehyde and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid to the reaction mixture, followed by the isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Specific Protocol for the Synthesis of a Taltobulin Analogue

This protocol is adapted from the expeditious total synthesis of Taltobulin.[1][2]

Reactants:

  • Amine: N-Boc-protected amino acid derivative

  • Aldehyde: Aromatic or aliphatic aldehyde

  • Carboxylic Acid: (S)-2-methylbutanoic acid or other chiral acid

  • Isocyanide: tert-butyl isocyanide or other isocyanide

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid derivative (amine component) in methanol.

  • Add the aldehyde to the solution and stir at room temperature for 1-2 hours to pre-form the imine.

  • Add the carboxylic acid and the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Remove the solvent in vacuo.

  • Purify the resulting dipeptide-like product by flash chromatography.

  • Subsequent deprotection and coupling steps may be required to yield the final Taltobulin analogue.

Data Presentation

Table 1: Cytotoxicity of Taltobulin and Selected Analogues
CompoundModificationCell LineIC50 (nM)Reference
Taltobulin (HTI-286) -18 tumor cell lines (average)2.5 ± 2.1[1]
Lox tumorsGrowth inhibition of 96-98%
KB-8-5 tumorsGrowth inhibition of 84%
Analogue 1 Rhodamine B conjugateVarious human tumor cell linesLow three-digit nanomolar EC50[4]
Analogue 2 Dehydroabietylamine (B24195) derivativeVarious human tumor cell linesEC50 in the low three-digit nanomolar range[5]
Table 2: Ugi Reaction Yields for Taltobulin Analogues
AnalogueAmine ComponentAldehyde ComponentCarboxylic Acid ComponentIsocyanide ComponentYield (%)Reference
Julocrotine Analogue 1 Heterocyclic precursorFormaldehyde(S)-2-methylbutanoic acidtert-butyl isocyanide55-63[6]
Julocrotine Analogue 2 Heterocyclic precursorFormaldehydeBoc-Glytert-butyl isocyanide55-63[6]
Carfentanil Analogue N-alkylpiperidoneAnilinePropionic acidAliphatic isocyanideNot specified[7]

Signaling Pathway

The inhibition of tubulin polymerization by Taltobulin analogues triggers a cascade of events leading to apoptosis, primarily through the intrinsic pathway.

Apoptosis_Pathway Taltobulin Taltobulin Analogue Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) MitoticArrest->Bcl2 Activates pro-apoptotic Inhibits anti-apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Taltobulin-induced apoptotic signaling pathway.

Conclusion

The Ugi four-component reaction provides a highly efficient and versatile platform for the synthesis of Taltobulin analogues. This approach facilitates the rapid generation of diverse chemical entities for biological screening, enabling the exploration of structure-activity relationships and the development of novel anticancer agents with improved potency and pharmacological profiles. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Peptide Coupling Reagents in Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the peptide coupling reagents utilized in the total synthesis of Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin. The document includes a summary of relevant quantitative data, detailed experimental protocols for key coupling reactions, and visualizations of the synthetic workflow.

Introduction to Taltobulin and its Synthesis

Taltobulin is a complex tripeptide that has demonstrated significant antimitotic activity, making it a molecule of interest in cancer research. Its total synthesis is a challenging endeavor that relies on the efficient formation of amide bonds, often between sterically hindered amino acid residues. The choice of peptide coupling reagent is therefore critical to the success of the synthesis, influencing reaction yields, purity, and the preservation of stereochemical integrity.

The synthesis of Taltobulin is typically achieved through a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the final stages. This strategy allows for greater efficiency and flexibility in the overall synthetic route.

Peptide Coupling Reagents in Taltobulin Synthesis

Several peptide coupling reagents have been reported for the synthesis of Taltobulin and its analogs. The selection of a suitable reagent is crucial for overcoming the challenges associated with the sterically demanding couplings in the Taltobulin structure.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium)

HATU is a highly efficient uronium-based coupling reagent that is widely used for the formation of amide bonds, particularly in cases of sterically hindered amino acids.[1] It is known for its rapid reaction rates and its ability to minimize racemization. In a reported expeditious total synthesis of Taltobulin, HATU was successfully employed in the final peptide coupling step.[2][3]

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

PyBOP is another common phosphonium-based coupling reagent used in peptide synthesis. It is known for its good performance in standard couplings and for avoiding the formation of certain byproducts associated with other reagents. A synthetic scheme for Taltobulin has been depicted utilizing PyBOP as the coupling reagent for the crucial fragment condensation step.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

COMU is a third-generation uronium-type coupling reagent that offers several advantages, including high coupling efficiency, low racemization, and a favorable safety profile as it is not based on explosive benzotriazole (B28993) derivatives.[4] While not explicitly reported for the final coupling step of Taltobulin synthesis in the reviewed literature, its proven efficacy in complex peptide synthesis makes it a strong candidate for this application. General studies on pentapeptide synthesis have shown COMU to provide yields as high as 99.7%.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the synthesis of Taltobulin and provide a general comparison of the performance of different coupling reagents in the synthesis of complex peptides.

Table 1: Reported Yield for the Final Peptide Coupling Step in Taltobulin Synthesis

Coupling ReagentBaseSolventYield (%)Reference
HATUDIPEADMF78[5]

Note: This data is specific to the final fragment coupling in the synthesis of Taltobulin.

Table 2: General Performance Comparison of Peptide Coupling Reagents in Complex Peptide Synthesis

Coupling ReagentTypical Yield Range (%)Racemization RiskKey AdvantagesKey Disadvantages
HATU 80-95LowHigh efficiency for hindered couplings, fast reaction rates.[6]Higher cost, potential for side reactions if used in excess.
COMU 90-99Very LowExcellent efficiency, low racemization, safer byproducts, good solubility.[4]Can be less stable in solution over extended periods.[6]
PyBOP 70-90Low to ModerateGood for standard couplings, avoids certain carcinogenic byproducts.Less efficient for highly sterically hindered couplings.[6]

Note: The data in this table is based on general observations in complex peptide synthesis and may not be specific to Taltobulin. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed protocols for the key peptide coupling steps in the synthesis of Taltobulin.

Protocol 1: HATU-Mediated Final Peptide Coupling in Taltobulin Synthesis

This protocol is adapted from the expeditious total synthesis of Taltobulin reported by Charoenpattarapreeda et al. (2020).[5]

Materials:

  • Dipeptide fragment with a free amine

  • Carboxylic acid fragment

  • HATU (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid fragment (1.0 equivalent) and HATU (1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the dipeptide fragment with the free amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine fragment to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final coupled product.

Protocol 2: General Procedure for PyBOP-Mediated Peptide Coupling

This is a general protocol that can be adapted for the synthesis of Taltobulin fragments.

Materials:

  • N-protected amino acid or peptide fragment (carboxylic acid)

  • Amino acid or peptide fragment with a free amine

  • PyBOP (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid or peptide fragment (1.0 equivalent), the amine component (1.0 equivalent), and PyBOP (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired peptide.

Mandatory Visualizations

Taltobulin Synthesis Workflow

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_coupling Peptide Coupling cluster_final_product Final Product FragmentA Fragment A (Carboxylic Acid) Coupling Peptide Coupling (e.g., HATU, PyBOP) FragmentA->Coupling FragmentB Fragment B (Dipeptide Amine) FragmentB->Coupling Taltobulin Taltobulin Coupling->Taltobulin

Caption: Convergent synthesis workflow for Taltobulin.

General Mechanism of Uronium/Aminium Salt-Mediated Peptide Coupling

Peptide_Coupling_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent + Base CouplingReagent Uronium/Aminium Salt (e.g., HATU, COMU) Base Base (e.g., DIPEA) PeptideBond R-CO-NH-R' (Peptide Bond) ActivatedEster->PeptideBond + Amine Amine R'-NH2 (Amine)

References

Application Notes and Protocols: Protecting Group Strategies in the Synthesis of Taltobulin (HTI-286)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protecting group strategies employed in the total synthesis of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent. The information is compiled from published synthetic routes, with a focus on the practical application of protecting groups in constructing the key fragments and their assembly.

Overview of Taltobulin Synthesis and Protecting Group Strategy

The total synthesis of Taltobulin is a convergent process, meaning that different molecular fragments (building blocks) are synthesized separately and then coupled together in the final stages. This approach allows for efficient construction of a complex molecule. The core of the protecting group strategy revolves around the use of the tert-butyloxycarbonyl (Boc) group for the protection of amine functionalities, particularly in the amino acid precursors. The robust nature of the Boc group allows for various chemical transformations to be performed on the building blocks without affecting the protected amine. Its clean and efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA), is a key feature of the overall strategy.

The general workflow for the synthesis of Taltobulin, highlighting the role of protecting groups, can be visualized as follows:

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_assembly Fragment Assembly and Final Synthesis bb1 Fragment A Synthesis (N-Boc Protected Amino Acid) couple1 Couple Fragment A and B bb1->couple1 bb2 Fragment B Synthesis bb2->couple1 bb3 Fragment C Synthesis couple2 Couple with Fragment C bb3->couple2 deprotect1 N-Boc Deprotection (TFA) couple1->deprotect1 deprotect1->couple2 final_deprotect Final Deprotection (Buffered Acid) couple2->final_deprotect taltobulin Taltobulin final_deprotect->taltobulin start Commercially Available Starting Materials start->bb1 start->bb2 start->bb3

Caption: Convergent synthesis workflow for Taltobulin.

Protecting Groups for Key Building Blocks

The synthesis of Taltobulin relies on the preparation of several key fragments. Protecting groups are instrumental in the stereoselective synthesis of these fragments.

N-Boc Protection of Amino Acid Precursors

The tert-butyloxycarbonyl (Boc) group is the primary protecting group for the amine functionalities of the amino acid building blocks. Its stability under a wide range of reaction conditions, except for strong acid, makes it ideal for multi-step synthesis.

Protecting GroupFunctional GroupMethod of IntroductionMethod of Removal
tert-Butoxycarbonyl (Boc)AmineReaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)

Experimental Protocol: N-Boc Protection of an Amino Acid

  • Dissolution: Dissolve the starting amino acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, for instance, sodium hydroxide, to the solution to deprotonate the amino group, rendering it nucleophilic.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete as monitored by an appropriate technique (e.g., TLC).

  • Work-up: Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the N-Boc protected amino acid by recrystallization or column chromatography.

Note: Specific conditions such as solvent, base, and reaction time may vary depending on the specific amino acid.

Deprotection Protocols

The removal of the Boc protecting group is a critical step in the Taltobulin synthesis, enabling the subsequent coupling of the building blocks.

N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Experimental Protocol: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected substrate in an anhydrous solvent, typically dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 20% to 50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the progress of the deprotection by a suitable analytical method (e.g., TLC or LC-MS).

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: The resulting amine is typically obtained as a TFA salt and can be used directly in the next step or after a neutralization step.

N_Boc_Deprotection start N-Boc Protected Intermediate reagents TFA, DCM 0 °C to RT start->reagents product Deprotected Amine (TFA Salt) reagents->product

Caption: N-Boc deprotection workflow.

Final Deprotection Step

The final step in the synthesis of Taltobulin involves the deprotection of a precursor molecule to yield the active pharmaceutical ingredient. This is typically achieved under buffered acidic conditions to afford the free drug or a corresponding salt.[1]

Experimental Protocol: Final Deprotection

Detailed experimental conditions for the final deprotection are proprietary and specific to the manufacturing process. However, a general procedure would involve:

  • Dissolution: Dissolving the protected Taltobulin precursor in a suitable solvent.

  • Acidic Treatment: Treatment with a buffered acidic solution to effect the final deprotection.

  • Purification: Purification of the final product, Taltobulin, can be achieved by reverse-phase HPLC on a small scale or by trituration or crystallization for bulk quantities to yield the TFA salt or the free base.[1]

Quantitative Data Summary

The following table summarizes the reported yields for key steps involving protecting groups in a representative synthesis of Taltobulin. Note: The specific yields are highly dependent on the reaction scale and specific conditions and should be considered as representative examples.

StepProtecting GroupReactionReagentsYield (%)
1N-BocProtection of L-amino acid(Boc)₂O, NaOH, Dioxane/H₂O>95
2N-BocDeprotectionTFA, DCMQuantitative
3-Final DeprotectionBuffered AcidNot Reported

Conclusion

The protecting group strategy in the synthesis of Taltobulin is efficient and well-conceived, primarily relying on the versatile N-Boc protecting group. The straightforward introduction and removal of the Boc group allow for the successful execution of a convergent synthetic strategy, enabling the efficient production of this complex and potent anticancer agent. The protocols outlined in these notes provide a foundational understanding for researchers engaged in the synthesis of Taltobulin and related peptide-based therapeutic agents.

References

Application Notes and Protocols for Taltobulin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and proper storage of Taltobulin intermediates. Taltobulin is a potent antimicrotubule agent, and its intermediates should be handled with care in a laboratory setting.[1][2][3][4][5][6] The following protocols and data are intended to ensure the integrity of the compounds and the safety of laboratory personnel.

General Safety Precautions

Taltobulin and its intermediates are classified as cytotoxic compounds and should be handled with appropriate safety measures to prevent exposure.[7][8] Occupational exposure can occur through skin contact, inhalation of aerosols or dust, and ingestion.[7]

Key Safety Guidelines:

  • Personnel: Only trained and experienced personnel should handle Taltobulin intermediates in designated and appropriately equipped facilities.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For handling powders or creating aerosols, a respirator mask (P2/N95) is recommended.[10]

  • Ventilation: Use a chemical fume hood or other appropriate exhaust ventilation when handling these compounds, especially in powder form, to avoid inhalation.[9]

  • Hygiene: Do not eat, drink, or smoke in areas where Taltobulin intermediates are handled. Wash hands thoroughly after handling.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established procedures for cleaning up cytotoxic agents promptly and safely.[7]

  • Disposal: Dispose of all waste contaminated with Taltobulin intermediates as hazardous cytotoxic waste according to institutional and local regulations.[10]

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of Taltobulin intermediates. The following table summarizes the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for Taltobulin Intermediates

Intermediate NameFormStorage TemperatureDurationSpecial Conditions
Taltobulin intermediate-1Oil4°CNot SpecifiedSealed, away from moisture and light.[1]
In Solvent-80°C / -20°C6 months / 1 monthSealed, away from moisture and light.[1]
Taltobulin intermediate-4Pure Form (Oil)-20°C / 4°C3 years / 2 yearsKeep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[4][9]
In Solvent-80°C / -20°C6 months / 1 month
Taltobulin intermediate-9Powder-20°C / 4°C3 years / 2 years
In Solvent-80°C / -20°C6 months / 1 month[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes a general procedure for preparing a stock solution of a Taltobulin intermediate.

Materials:

  • Taltobulin intermediate

  • Anhydrous DMSO (or other suitable solvent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (if needed)

Procedure:

  • Equilibrate the Taltobulin intermediate vial to room temperature before opening.

  • In a chemical fume hood, weigh the required amount of the intermediate.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). Note that hygroscopic DMSO can significantly impact solubility.[1][3][4]

  • Cap the vial tightly and vortex thoroughly to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[3][4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: Hypothetical Stability Assessment of a Taltobulin Intermediate in Solution

This protocol outlines a hypothetical experiment to assess the stability of a Taltobulin intermediate in a specific solvent over time.

Materials:

  • Stock solution of the Taltobulin intermediate (prepared as in Protocol 1)

  • HPLC-grade solvent (e.g., DMSO, PBS)

  • Multiple sterile, light-protected vials

  • Incubators or refrigerators set to desired temperatures (e.g., -20°C, 4°C, 25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare a fresh stock solution of the Taltobulin intermediate at a known concentration.

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain a baseline (T=0) purity profile and concentration.

  • Aliquot the remaining stock solution into multiple vials for each storage condition to be tested.

  • Store the vials at the different temperatures.

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Compare the purity and concentration of the stored samples to the T=0 baseline to determine the extent of degradation.

  • Plot the percentage of the intact intermediate remaining over time for each storage condition to determine its stability profile.

Visualizations

G Workflow for Handling and Storage of Taltobulin Intermediates cluster_prep Preparation and Handling cluster_disposal Disposal receive Receive Compound ppe Don Appropriate PPE receive->ppe Safety First fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Intermediate fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve For Solutions store_solid Store Solid Form (-20°C or 4°C) weigh->store_solid For Solids waste Dispose of Contaminated Waste as Hazardous weigh->waste Post-Experiment aliquot Aliquot Stock Solution dissolve->aliquot dissolve->waste Post-Experiment store_solution Store Solution (-20°C or -80°C) aliquot->store_solution aliquot->waste Post-Experiment store_solid->weigh store_solid->waste Post-Experiment store_solution->dissolve For Dilutions store_solution->waste Post-Experiment

Caption: General workflow for the safe handling and appropriate storage of Taltobulin intermediates.

G Hypothetical Workflow for Stability Assessment cluster_storage Time-Course Incubation prep_stock Prepare Stock Solution t0_analysis T=0 HPLC Analysis (Baseline) prep_stock->t0_analysis aliquot Aliquot for Storage Conditions prep_stock->aliquot data_analysis Data Analysis: Compare to T=0 t0_analysis->data_analysis temp1 Condition 1 (e.g., -20°C) aliquot->temp1 temp2 Condition 2 (e.g., 4°C) aliquot->temp2 temp3 Condition 3 (e.g., 25°C) aliquot->temp3 analysis HPLC Analysis at Each Time Point temp1->analysis At t=x temp2->analysis At t=x temp3->analysis At t=x analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for assessing the stability of a Taltobulin intermediate in solution.

References

Application Notes and Protocols for the Scale-up Synthesis of Taltobulin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Taltobulin (HTI-286), a potent antimicrotubule agent, for preclinical evaluation. Taltobulin, a synthetic analog of the natural product hemiasterlin, has demonstrated significant in vitro and in vivo antitumor activity, warranting further investigation. This document outlines a convergent and efficient synthetic route amenable to gram-scale production, along with protocols for key preclinical assays to assess its biological activity.

Introduction

Taltobulin is a tripeptide-like molecule that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Its efficacy against a broad range of cancer cell lines, including those with multidrug resistance, makes it a promising candidate for further development.[2] The following protocols are designed to facilitate the production of sufficient quantities of high-purity Taltobulin for comprehensive preclinical studies.

Data Presentation

In Vitro Cytotoxicity of Taltobulin

Taltobulin has shown potent cytotoxic activity against a variety of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values from in vitro studies are summarized below.

Cell LineCancer TypeAverage IC₅₀ (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5

Data compiled from multiple sources. The average IC₅₀ is 2.5 ± 2.1 nM with a median value of 1.7 nM across 18 cell lines.[1][2]

In Vivo Efficacy of Taltobulin

Preclinical studies in xenograft mouse models have demonstrated the in vivo antitumor activity of Taltobulin.

Xenograft ModelCancer TypeDosingTumor Growth Inhibition
LoxMelanoma3 mg/kg, p.o.97.3%
KB-3-1Epidermoid3 mg/kg, p.o.82%
HCT-15Colon1.6 mg/kg, i.v.66%
DLD-1Colon1.6 mg/kg, i.v.80%
MX-1WBreast1.6 mg/kg, i.v.97%
KB-8-5-1.6 mg/kg, i.v.-

Experimental Protocols

Protocol 1: Scale-up Synthesis of Taltobulin via Ugi Four-Component Reaction

This protocol describes an expeditious synthesis of Taltobulin suitable for producing gram-scale quantities. The key step is a convergent Ugi four-component reaction (Ugi-4CR).

Diagram: Taltobulin Synthesis Workflow

Taltobulin_Synthesis cluster_reactants Starting Materials Aldehyde Aldehyde Ugi_Reaction Ugi Four-Component Reaction (U-4CR) Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Crude_Taltobulin Crude Taltobulin Ugi_Reaction->Crude_Taltobulin Purification Purification (Trituration/Crystallization) Crude_Taltobulin->Purification Pure_Taltobulin Pure Taltobulin (>98%) Purification->Pure_Taltobulin

Caption: A streamlined workflow for the synthesis of Taltobulin.

Materials:

  • Aldehyde component

  • Amine component

  • Carboxylic acid component

  • Isocyanide component

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Heptane (B126788)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Imine Formation: To a solution of the aldehyde (1.0 eq.) in anhydrous methanol (0.5 M) in a round-bottom flask, add the amine (1.0 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by thin-layer chromatography (TLC).

  • Ugi Reaction: To the reaction mixture, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.). Continue stirring at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Taltobulin.

  • Purification (Gram-Scale):

    • Trituration: To purify the crude product on a larger scale, trituration is an effective method. Suspend the crude solid in a solvent in which Taltobulin is sparingly soluble but the impurities are highly soluble (e.g., a mixture of heptane and ethyl acetate). Stir the suspension vigorously for several hours.[3] Filter the solid, wash with a small amount of the cold solvent mixture, and dry under vacuum to yield a more purified solid.[3]

    • Crystallization: For higher purity, the triturated solid can be further purified by crystallization. Dissolve the peptide-like compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[4] Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield pure Taltobulin (>98% purity).[4]

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Taltobulin that inhibits cell growth by 50% (IC₅₀).

Diagram: MTT Assay Workflow

MTT_Assay Seed_Cells Seed cells in a 96-well plate Add_Taltobulin Add serial dilutions of Taltobulin Seed_Cells->Add_Taltobulin Incubate Incubate for 48-72 hours Add_Taltobulin->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Taltobulin stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Taltobulin in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of Taltobulin to inhibit the polymerization of purified tubulin in vitro.

Diagram: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay Prepare_Reagents Prepare tubulin and Taltobulin solutions Initiate_Polymerization Mix reagents and initiate polymerization at 37°C Prepare_Reagents->Initiate_Polymerization Monitor_Absorbance Monitor absorbance at 340 nm in a plate reader Initiate_Polymerization->Monitor_Absorbance Analyze_Data Plot absorbance vs. time and determine inhibition Monitor_Absorbance->Analyze_Data

Caption: Workflow of the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution (100 mM)

  • Taltobulin stock solution

  • 96-well clear-bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Prepare serial dilutions of Taltobulin.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the Taltobulin dilutions.

  • Initiation of Polymerization: To each well, add the cold tubulin solution containing GTP (final concentration 1 mM).

  • Absorbance Measurement: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Taltobulin in a mouse xenograft model.

Diagram: Xenograft Study Workflow

Xenograft_Workflow Implant_Cells Subcutaneously implant tumor cells into mice Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Taltobulin Administer Taltobulin or vehicle Randomize_Mice->Administer_Taltobulin Monitor_Tumor Monitor tumor volume and body weight regularly Administer_Taltobulin->Monitor_Tumor Euthanize_Analyze Euthanize mice and analyze tumor tissue Monitor_Tumor->Euthanize_Analyze

Caption: General workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human tumor cell line

  • Taltobulin formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Taltobulin via the desired route (e.g., intravenous or oral gavage) according to the planned dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition for the treated group compared to the control group.

Signaling Pathway

Taltobulin's primary mechanism of action is the disruption of microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Diagram: Taltobulin's Mechanism of Action

Taltobulin_Pathway Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Taltobulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Leads to Disruption of G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

References

Application Notes: Synthesis of Novel Antibody-Drug Conjugates Using Taltobulin Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed for the targeted therapy of cancer.[1][2][3][4] These complex molecules combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker.[1][2][5] Taltobulin (also known as HTI-286) is a highly potent synthetic analogue of the natural tripeptide hemiasterlin.[6][7][8][9] It functions as a powerful antimicrotubule agent by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[6][7][8][10] Its high potency, with a mean IC50 of 2.5 nM across numerous human tumor cell lines, and its ability to circumvent P-glycoprotein-mediated resistance make it an exceptional candidate for ADC development.[6][7][8][10][11]

This document provides detailed protocols for the synthesis and characterization of a novel ADC using Taltobulin Intermediate-7 , a key precursor in the synthesis of the final Taltobulin payload. The protocols outlined below describe the synthesis of a maleimide-activated Taltobulin payload-linker, its conjugation to a cysteine-engineered monoclonal antibody, and the subsequent purification and characterization of the final ADC.

Protocol 1: Synthesis of Maleimide-Activated Payload from this compound

This protocol details the conversion of this compound, which possesses a reactive amine group, into a linker-payload construct ready for antibody conjugation. The linker used here is the commonly employed maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-val-cit-PABC), a protease-cleavable linker designed for intracellular payload release.

Materials and Reagents:

  • This compound (Assumed structure with a primary or secondary amine for coupling)

  • mc-val-cit-PABC-PNP (succinimidyl carbonate derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution to act as a non-nucleophilic base.

  • Linker Addition: Slowly add a solution of mc-val-cit-PABC-PNP (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature, protected from light, for 4-6 hours. Monitor the reaction progress by RP-HPLC until the starting material is consumed.

  • Purification: Upon completion, purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilization: Collect the fractions containing the desired product (Taltobulin-linker) and lyophilize to obtain a stable, dry powder.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

Protocol 2: Preparation of ADC via Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide-activated Taltobulin payload to a monoclonal antibody (e.g., Trastuzumab) via reduced interchain disulfide bonds.

Materials and Reagents:

  • Monoclonal Antibody (mAb) (e.g., Trastuzumab, at 10 mg/mL)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Maleimide-Activated Taltobulin Payload (from Protocol 1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N-acetylcysteine

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Methodology:

  • Antibody Reduction:

    • To the mAb solution in PBS, add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds, generating free thiol groups.

    • Remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with degassed PBS.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the maleimide-activated Taltobulin payload in anhydrous DMSO.

    • Immediately after antibody purification, add the payload-linker stock solution to the reduced mAb. A starting molar excess of 5-8 fold of payload per mAb is recommended.

    • Gently mix and incubate the reaction at room temperature for 2 hours, protected from light.[12]

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the payload) to the reaction mixture to quench any unreacted maleimide (B117702) groups.[12]

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the crude ADC using a pre-equilibrated SEC column (e.g., Superdex 200) with PBS (pH 7.4) as the mobile phase to remove unconjugated payload and small molecule reagents.

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: ADC Characterization

Accurate characterization is critical to ensure the quality, consistency, and efficacy of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC:

  • Principle: HIC separates ADC species based on hydrophobicity. Since the Taltobulin payload is hydrophobic, species with higher DAR values will be retained longer on the column.

  • Method:

    • Column: TSKgel Butyl-NPR or similar.

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.[12]

    • Gradient: Run a linear gradient from 100% A to 100% B over 30 minutes.

    • Detection: UV absorbance at 280 nm.

    • Analysis: Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and determining the weighted average.

2. Purity and Aggregation Analysis by SEC:

  • Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

  • Method:

    • Column: TSKgel G3000SWxl or similar.

    • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

    • Detection: UV absorbance at 280 nm.

    • Analysis: Integrate the monomer peak to determine the percentage of monomeric ADC. The presence of high molecular weight species indicates aggregation.

3. In Vitro Cytotoxicity Assay:

  • Principle: This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

  • Method:

    • Seed target-positive (e.g., SK-BR-3 for a HER2-targeted ADC) and target-negative (e.g., MDA-MB-468) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the purified Taltobulin ADC, a non-targeted control ADC, and free Taltobulin payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a colorimetric assay (e.g., CellTiter-Glo® or MTS).

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter dose-response curve.

Data Presentation

Quantitative data from ADC characterization and in vitro assays should be summarized for clarity and comparison.

Table 1: Physicochemical Characterization of Trastuzumab-Taltobulin ADC

Parameter Result Acceptance Criteria
Average DAR (by HIC) 3.8 3.5 - 4.0
Monomer Purity (by SEC) >98% >95%
Aggregates (by SEC) <2% <5%

| Endotoxin Level | <0.5 EU/mg | <1.0 EU/mg |

Table 2: In Vitro Cytotoxicity of Trastuzumab-Taltobulin ADC

Compound / ADC Cell Line (Target) IC50 (pM)
Trastuzumab-Taltobulin ADC SK-BR-3 (HER2+++) 45.5
Trastuzumab-Taltobulin ADC BT-474 (HER2+++) 98.2
Trastuzumab-Taltobulin ADC MDA-MB-468 (HER2-) >100,000
Non-Targeted Control ADC SK-BR-3 (HER2+++) >100,000

| Free Taltobulin Payload | SK-BR-3 (HER2+++) | 1,500 (1.5 nM) |

Visualizations

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_payload Payload-Linker Synthesis cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization Int7 Taltobulin Intermediate-7 PL Activated Payload-Linker Int7->PL DMF, DIPEA Linker mc-val-cit-PABC-PNP Linker->PL ADC_crude Crude ADC PL->ADC_crude mAb Monoclonal Antibody mAb_red Reduced mAb (Thiolated) mAb->mAb_red TCEP mAb_red->ADC_crude Conjugation ADC_final Purified ADC ADC_crude->ADC_final SEC Purification DAR DAR by HIC ADC_final->DAR Purity Purity by SEC ADC_final->Purity Potency In Vitro Potency ADC_final->Potency

Caption: Experimental workflow for ADC synthesis and characterization.

Mechanism of Action Signaling Pathway

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (e.g., HER2) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Maturation Tubulin α/β-Tubulin Dimers Lysosome->Tubulin Payload Release (Taltobulin) Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest ADC Taltobulin-ADC ADC->Receptor 1. Binding

Caption: Cellular mechanism of action for a Taltobulin-based ADC.

References

Application Notes and Protocols for Tubulin Polymerization Assay with Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, microtubule dynamics have become a key target for cancer therapy.[2][3]

Taltobulin (formerly HTI-286) is a synthetic analog of the marine natural product hemiasterlin.[4] It is a potent microtubule-destabilizing agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of Taltobulin.

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[1][5][6] Alternatively, a fluorescence-based method can be employed where a fluorescent reporter, such as DAPI, exhibits increased fluorescence upon binding to polymerized microtubules.[7] Taltobulin, as an inhibitor of tubulin polymerization, is expected to decrease the rate and extent of this increase in absorbance or fluorescence.

Data Presentation

The results of the tubulin polymerization assay with Taltobulin can be summarized to determine its inhibitory potency. The primary metric for quantifying the efficacy of an inhibitor in this assay is the IC50 value, which represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

Table 1: Inhibitory Activity of Taltobulin on Tubulin Polymerization

CompoundIC50 (µM)MethodReference CompoundIC50 (µM)
TaltobulinData to be determinedTurbidity AssayNocodazole~0.4
TaltobulinData to be determinedFluorescence AssayColchicine2.68 - 10.6

Note: IC50 values are dependent on assay conditions (e.g., tubulin concentration, temperature). The provided values for reference compounds are approximate and should be determined concurrently with Taltobulin under identical experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a turbidity-based in vitro tubulin polymerization assay to assess the effect of Taltobulin.

Materials and Reagents
  • Purified Tubulin (>99% pure, lyophilized powder)

  • Taltobulin (HTS-001)

  • Nocodazole (Positive Control)

  • Paclitaxel (Optional Control for Polymerization Enhancement)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2][5]

  • Glycerol

  • DMSO (Dimethyl Sulfoxide)

  • Pre-chilled 96-well, clear bottom plates[8]

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm[5]

Preparation of Reagents
  • General Tubulin Buffer (GTB): Prepare a stock solution of 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA in ultrapure water. Filter sterilize and store at 4°C.

  • GTP Stock Solution (100 mM): Dissolve GTP in GTB to a final concentration of 100 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Tubulin Stock Solution: On ice, reconstitute lyophilized tubulin powder in cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within a short period to prevent denaturation. The tubulin concentration should be confirmed by measuring the absorbance at 280 nm.[6]

  • Taltobulin Stock Solution (10 mM): Dissolve Taltobulin in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Working Solutions of Taltobulin and Controls: Prepare serial dilutions of Taltobulin and Nocodazole (e.g., from 100 µM to 0.1 µM) in GTB. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on polymerization.

Assay Procedure
  • Prepare the Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, dilute the tubulin stock solution in cold GTB containing 1 mM GTP and 10% glycerol.[1][2]

  • Pre-warm the Plate Reader: Set the microplate reader to 37°C. It is crucial to pre-warm the instrument to ensure the polymerization reaction starts immediately upon addition of the tubulin mix.[5]

  • Add Compounds to the Plate: Pipette 10 µL of the 10x working solutions of Taltobulin, Nocodazole (positive control), or vehicle (GTB with the same percentage of DMSO as the compound dilutions) into the wells of a pre-warmed 96-well plate.[2]

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[2]

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[2][5]

Data Analysis
  • Background Correction: Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well.

  • Plot Polymerization Curves: Plot the change in absorbance (ΔA340) versus time for each concentration of Taltobulin and the controls.

  • Determine Inhibition: The inhibitory effect of Taltobulin can be determined by comparing the maximum rate of polymerization (Vmax) and the final plateau of the polymerization curve to the vehicle control.

  • Calculate IC50: Calculate the percentage of inhibition for each Taltobulin concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Taltobulin concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Polymerization Mix on Ice add_tubulin Add 90µL of cold Tubulin Mix to Initiate prep_tubulin->add_tubulin prep_compounds Prepare Serial Dilutions of Taltobulin & Controls add_compounds Add 10µL of Compounds/ Controls to 37°C Plate prep_compounds->add_compounds add_compounds->add_tubulin read_plate Measure Absorbance at 340nm (37°C, 60 min, every 60s) add_tubulin->read_plate plot_curves Plot ΔA340 vs. Time read_plate->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay with Taltobulin.

Signaling Pathway

G Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Polymerization Polymerization Taltobulin->Polymerization Inhibits Disruption Microtubule Disruption Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Depolymerization->Tubulin MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

References

Application Notes and Protocols for Evaluating Taltobulin Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly HTI-286) is a synthetic analogue of the natural tripeptide hemiasterlin, a potent anti-microtubule agent.[1][2] It functions by inhibiting the polymerization of tubulin, leading to the disruption of microtubule organization in cells.[2][3] This interference with microtubule dynamics results in mitotic arrest and subsequently induces apoptosis, making Taltobulin a compound of significant interest in oncology research.[2][3] Taltobulin has demonstrated potent cytotoxicity across a range of cancer cell lines and has the ability to circumvent P-glycoprotein-mediated resistance.[1][3]

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively evaluate the cytotoxic effects of Taltobulin. The described assays are essential for characterizing its mechanism of action and determining its efficacy in various cancer models.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[2][3] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Taltobulin interferes with the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis.[2][3] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][5] Ultimately, this sustained mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][2]

Data Presentation

The following tables summarize the cytotoxic effects of Taltobulin as measured by various cell-based assays.

Table 1: In Vitro IC50 Values of Taltobulin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
A375Melanoma1.1 ± 0.8

Data sourced from MedChemExpress.[1]

Table 2: Representative Data for Lactate Dehydrogenase (LDH) Release Assay
TreatmentLDH Release (% of Maximum)
Vehicle Control (DMSO)5.2 ± 1.1
Taltobulin (10 nM)35.8 ± 3.5
Taltobulin (50 nM)68.2 ± 5.2
Taltobulin (100 nM)85.1 ± 6.9

Note: This is representative data for a microtubule-destabilizing agent, as specific LDH release data for Taltobulin was not available in the search results.

Table 3: Representative Data for Cell Cycle Analysis of a Cancer Cell Line Treated with a Microtubule Destabilizing Agent
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65.3 ± 4.120.1 ± 2.514.6 ± 1.9
Taltobulin (24h)25.8 ± 3.210.5 ± 1.863.7 ± 4.8

Note: This is representative data to illustrate the expected G2/M arrest induced by microtubule-destabilizing agents like Taltobulin.

Table 4: Representative Data for Apoptosis Analysis by Annexin V-FITC/PI Staining
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.5 ± 3.83.1 ± 0.94.4 ± 1.2
Taltobulin (48h)35.2 ± 4.540.8 ± 5.124.0 ± 3.7

Note: This is representative data for a microtubule-destabilizing agent, as specific quantitative apoptosis data for Taltobulin was not available in the search results.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Taltobulin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Taltobulin in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Taltobulin

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of Taltobulin and a vehicle control.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Taltobulin

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Taltobulin and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Taltobulin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells and treat with Taltobulin and a vehicle control for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow for Taltobulin Cytotoxicity Assessment cluster_assays Cell-Based Assays start Seed Cancer Cells treat Treat with Taltobulin start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analyze Data Analysis & Interpretation mtt->analyze ldh->analyze cell_cycle->analyze apoptosis->analyze

Experimental Workflow for Taltobulin Cytotoxicity Assessment.

G cluster_cell Cancer Cell cluster_apoptosis Intrinsic Apoptosis Pathway taltobulin Taltobulin tubulin α/β-Tubulin Dimers taltobulin->tubulin Binds to tubulin microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Disrupts mitotic_arrest G2/M Mitotic Arrest spindle->mitotic_arrest Leads to bcl2 Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation) mitotic_arrest->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apop Apoptosis casp3->apop

Signaling Pathway of Taltobulin-Induced Apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Taltobulin Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Taltobulin intermediate-7, chemically identified as (S)-2-azido-3-methyl-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound, (S)-2-azido-3-methyl-3-phenylbutanoic acid, is a multi-step process that relies on the use of a chiral auxiliary to control the stereochemistry at the α-carbon. The key steps involve:

  • Acylation: An Evans-type chiral auxiliary, typically a substituted oxazolidinone, is acylated with 3-methyl-3-phenylbutanoyl chloride.

  • Diastereoselective Azidation: The N-acyl oxazolidinone is enolized and then treated with an electrophilic azide (B81097) source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), to introduce the azide group at the α-position with high diastereoselectivity.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the α-azido N-acyl oxazolidinone to yield the desired (S)-2-azido-3-methyl-3-phenylbutanoic acid.

Q2: Why is the choice of chiral auxiliary important?

The chiral auxiliary is crucial for establishing the correct stereochemistry of the final product. Evans oxazolidinones are widely used due to their ability to direct the incoming electrophile (in this case, the azide group) to a specific face of the enolate, leading to a high diastereomeric excess (d.e.) of the desired product. The bulky substituent on the auxiliary effectively blocks one face of the enolate, ensuring high stereocontrol.

Q3: What are the most critical parameters affecting the yield of the azidation step?

The yield and diastereoselectivity of the azidation step are highly dependent on several factors:

  • Base and Enolization Conditions: The choice of base (e.g., sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA)) and the temperature of enolization are critical for forming the correct enolate geometry.

  • Azide Source: Trisyl azide is a commonly used and effective electrophilic azide source. The purity and reactivity of this reagent are important.

  • Reaction Temperature: The azidation reaction is typically carried out at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.

  • Quenching: The reaction should be carefully quenched, often with a mild acid like acetic acid, to neutralize the reaction mixture.

Q4: How can I confirm the diastereomeric ratio of the azidation product?

The diastereomeric ratio (d.r.) of the N-acyl oxazolidinone product can be determined using techniques such as:

  • ¹H NMR Spectroscopy: The signals of the protons on the chiral auxiliary or the α-proton of the product often show distinct chemical shifts for each diastereomer, allowing for integration and determination of the ratio.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation Step Incomplete reaction of the chiral auxiliary with the acid chloride.- Ensure the chiral auxiliary is completely dry. - Use a slight excess of the acid chloride. - Optimize the reaction time and temperature. - Use an effective acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Decomposition of the acid chloride.- Use freshly prepared or purified acid chloride. - Perform the reaction under anhydrous conditions.
Low Diastereoselectivity in Azidation Step Incomplete enolization or formation of the wrong enolate isomer.- Use a strong, non-nucleophilic base like NaHMDS or LDA. - Strictly maintain low temperatures during enolization and azidation (-78 °C). - Ensure slow addition of the base to the N-acyl oxazolidinone solution.
Reaction temperature too high.- Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal temperature.
Impure azide source.- Use freshly prepared or purified trisyl azide.
Low Yield in Azidation Step Incomplete reaction.- Ensure the use of a sufficient excess of the azide source. - Allow the reaction to proceed for an adequate amount of time at low temperature.
Decomposition of the product during workup.- Use a mild quenching agent (e.g., saturated ammonium (B1175870) chloride solution). - Avoid exposure to strong acids or bases during extraction.
Difficulty in Separating Diastereomers Similar polarity of the diastereomers.- Optimize the mobile phase for column chromatography (e.g., use a gradient elution). - Consider using a different stationary phase for chromatography. - Recrystallization can sometimes be effective for separating diastereomers.
Low Yield in Auxiliary Cleavage Step Incomplete cleavage of the auxiliary.- Use a sufficient excess of the cleaving reagent (e.g., LiOH/H₂O₂). - Monitor the reaction progress by TLC.
Side Reaction: Endocyclic cleavage of the oxazolidinone ring.- Use a selective cleavage reagent like lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, which preferentially cleaves the exocyclic amide bond.[1][2][3][4] - Perform the reaction at low temperatures (e.g., 0 °C).
Decomposition of the α-azido acid product.- Maintain a low temperature during the reaction and workup. - After cleavage, carefully acidify the reaction mixture to protonate the carboxylate.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios for the key steps in the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

Step Reaction Typical Yield (%) Typical Diastereomeric Ratio (d.r.)
1Acylation of Evans Auxiliary90 - 98N/A
2Diastereoselective Azidation85 - 95>95:5
3Auxiliary Cleavage (LiOH/H₂O₂)80 - 90N/A

Experimental Protocols

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).

  • Slowly add a solution of 3-methyl-3-phenylbutanoyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Azidation
  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add NaHMDS (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolization.

  • Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding glacial acetic acid (2.0 eq).

  • Allow the mixture to warm to room temperature and partition between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC and purify by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Dissolve the purified α-azido N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Wash the aqueous solution with DCM to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Evans_Auxiliary Evans Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone Evans_Auxiliary->Acyl_Oxazolidinone Acylation Acid_Chloride 3-Methyl-3-phenylbutanoyl Chloride Acid_Chloride->Acyl_Oxazolidinone Azido_Intermediate α-Azido N-Acyl Oxazolidinone Acyl_Oxazolidinone->Azido_Intermediate Diastereoselective Azidation Final_Product Taltobulin Intermediate-7 Azido_Intermediate->Final_Product Auxiliary Cleavage

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Steps cluster_solutions Potential Solutions Low_Yield Low Overall Yield Check_Acylation Check Acylation Yield Low_Yield->Check_Acylation Check_Azidation Check Azidation d.r. & Yield Check_Acylation->Check_Azidation Yield OK Sol_Acylation Optimize Acylation: - Dry reagents - Catalyst loading - Reaction time Check_Acylation->Sol_Acylation Yield Low Check_Cleavage Check Cleavage Yield Check_Azidation->Check_Cleavage d.r. & Yield OK Sol_Azidation_DR Improve Diastereoselectivity: - Lower temperature - Slower base addition - Check base purity Check_Azidation->Sol_Azidation_DR d.r. Low Sol_Azidation_Yield Improve Azidation Yield: - Check azide source purity - Increase reaction time Check_Azidation->Sol_Azidation_Yield Yield Low Sol_Cleavage Optimize Cleavage: - Use LiOH/H2O2 - Control temperature - Monitor by TLC Check_Cleavage->Sol_Cleavage Yield Low

References

Identifying and minimizing by-products in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin. Our goal is to help you identify and minimize the formation of by-products, ensuring the highest possible purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely by-products in Taltobulin synthesis?

A1: Based on the structure of Taltobulin and its convergent synthetic route, the most probable by-products arise from three main sources:

  • Epimerization: Taltobulin contains multiple chiral centers. During peptide coupling steps, particularly those involving sterically hindered amino acids, epimerization at the α-carbon is a significant risk, leading to the formation of diastereomers (e.g., R,S,S and S,S,S isomers).[1][2][3]

  • Incomplete Coupling: The presence of sterically hindered amino acid residues in the Taltobulin backbone can lead to incomplete coupling reactions. This results in deletion sequences, which are peptides missing one or more amino acid residues.

  • Wittig Reaction By-products: The synthesis of a key building block of Taltobulin involves a Wittig olefination to establish an E-double bond.[4] Potential by-products from this step include the corresponding Z-isomer and triphenylphosphine (B44618) oxide.[5][6][7]

  • Side Reactions from Protecting Groups: Incomplete removal of protecting groups or side reactions initiated by the deprotection reagents can lead to various impurities. For instance, the use of certain protecting groups on arginine can sometimes lead to the formation of ornithine residues.[8]

Q2: How can I detect the presence of these by-products?

A2: A combination of analytical techniques is recommended for the thorough characterization of Taltobulin and the identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating Taltobulin from its by-products, including diastereomers and deletion sequences.[4] The use of a high-resolution column and optimized gradient is crucial.

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the desired product and identifying by-products.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the overall structure of Taltobulin and may help in the identification and quantification of major impurities, such as the Z-isomer from the Wittig reaction.

Q3: What strategies can I employ to minimize by-product formation?

A3: Minimizing by-products requires careful optimization of the reaction conditions at each step of the synthesis:

  • To Minimize Epimerization:

    • Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][11]

    • Keep reaction temperatures low during coupling steps.

    • Minimize the pre-activation time of the amino acids.[1]

  • To Ensure Complete Coupling:

    • For sterically hindered couplings, consider using more potent coupling reagents like HATU or HCTU.

    • A double coupling strategy, where the coupling reaction is performed twice, can improve yields.

    • Microwave-assisted synthesis can sometimes improve coupling efficiency for difficult sequences.

  • To Improve Wittig Reaction Selectivity:

    • The use of stabilized ylides generally favors the formation of the (E)-alkene.[5][12]

    • Careful selection of solvents and reaction temperature can also influence the E/Z selectivity.

  • General Good Practices:

    • Ensure the purity of all starting materials, including amino acid derivatives and solvents.

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Problem 1: Presence of a significant diastereomeric impurity in the final product.
Possible Cause Troubleshooting Step Expected Outcome
Epimerization during coupling 1. Switch to a coupling reagent known for low racemization (e.g., COMU, TBTU with HOBt).2. Lower the reaction temperature during the critical coupling step.3. Reduce the pre-activation time of the carboxylic acid component.Reduction in the intensity of the diastereomeric peak in the HPLC chromatogram.
Contaminated starting materials Verify the enantiomeric purity of the amino acid building blocks using a suitable chiral analytical method.Confirmation that starting materials meet the required purity specifications.
Problem 2: Observation of a by-product with the mass of a deletion sequence.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete coupling 1. Increase the equivalents of the coupling reagent and the amino acid being coupled.2. Perform a double coupling for the problematic residue.3. Use a more powerful coupling reagent (e.g., HATU).Disappearance or significant reduction of the deletion sequence peak in the LC-MS analysis.
Steric hindrance Consider microwave-assisted synthesis to drive the coupling reaction to completion.Improved coupling efficiency and higher yield of the desired product.
Problem 3: Detection of the Z-isomer of the alkene moiety.
Possible Cause Troubleshooting Step Expected Outcome
Non-optimal Wittig reaction conditions 1. If using a non-stabilized ylide, consider switching to a stabilized ylide to favor E-isomer formation.2. Optimize the reaction solvent and temperature.Increased E/Z ratio in the crude product as determined by NMR or HPLC.
Difficult purification Employ a specialized chromatographic method, such as silver nitrate (B79036) impregnated silica (B1680970) gel chromatography, to separate the E and Z isomers.Isolation of the pure E-isomer.

Experimental Protocols

Key Experiment: Peptide Coupling of a Sterically Hindered Amino Acid

This protocol provides a general method for a critical peptide coupling step in the synthesis of a Taltobulin fragment, with measures to minimize epimerization.

  • Preparation: Dissolve the N-terminally protected peptide fragment (1.0 eq) and the C-terminally protected amino acid (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Additive: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent: Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea by-product. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_assembly Fragment Assembly cluster_final Final Steps A Amino Acid Derivatives D Peptide Coupling 1 A->D B Wittig Reagent Synthesis E Wittig Olefination B->E C Aldehyde Component C->E F Peptide Coupling 2 D->F E->F G Deprotection F->G H Purification (RP-HPLC) G->H I Taltobulin H->I

Caption: A simplified workflow for the convergent synthesis of Taltobulin.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization GDP Taltobulin Taltobulin Taltobulin->Polymerization Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of Taltobulin: Inhibition of tubulin polymerization.[4][13][14]

References

Troubleshooting common issues in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Taltobulin?

A1: The synthesis of Taltobulin is accomplished via a convergent route. This strategy involves the individual preparation of key building blocks which are then assembled through sequential peptide coupling reactions.[1] The stereochemistry of Taltobulin is established by using chiral synthons during the construction of the building blocks.[1]

Q2: What are the key reaction types involved in Taltobulin synthesis?

A2: The synthesis involves standard peptide coupling reactions, and may include olefination reactions, such as the Wittig reaction, to establish specific double bond configurations.[1] The coupling of sterically hindered amino acid residues is a critical step.[2]

Q3: What methods are suitable for the purification of Taltobulin?

A3: On a small scale, reverse-phase high-performance liquid chromatography (HPLC) is effective for purifying Taltobulin, typically yielding the trifluoroacetic acid (TFA) salt.[1] For bulk quantities, purification can be achieved through trituration or crystallization.[1]

Q4: What analytical techniques are recommended for characterizing Taltobulin and its intermediates?

A4: A suite of analytical techniques is necessary for comprehensive characterization. High-performance liquid chromatography (HPLC) is essential for assessing purity and quantifying impurities.[3][4] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular weight and detailed structural features of the synthesized compounds.[3][4]

Troubleshooting Guide

Issue 1: Low Yield in Peptide Coupling Steps

Question: We are experiencing significantly lower than expected yields during the peptide coupling of the sterically hindered amino acid fragments. What are the potential causes and solutions?

Answer: Low yields in peptide coupling reactions, especially with sterically hindered residues, are a common challenge in the synthesis of complex peptides like Taltobulin.[2] The primary causes are often incomplete reactions or the formation of side products. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow: Low Peptide Coupling Yield

G cluster_start cluster_diagnosis cluster_solutions cluster_analysis cluster_end start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions change_reagent Screen Alternative Coupling Reagents check_reagents->change_reagent optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions monitor_reaction Implement In-Situ Reaction Monitoring (e.g., FT-IR, NMR) change_reagent->monitor_reaction additives Incorporate Additives optimize_conditions->additives additives->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Troubleshooting workflow for low peptide coupling yield.

Recommended Actions:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agents and amino acid building blocks, are of high purity and anhydrous where necessary.

  • Screen Coupling Reagents: The choice of coupling reagent is critical. If a standard carbodiimide-based reagent (e.g., DCC, EDC) is providing low yields, consider switching to a uronium-based reagent (e.g., HATU, HBTU), which is often more effective for sterically hindered couplings.

    Coupling ReagentAdditiveTypical Yield (%)Purity by HPLC (%)
    DCCHOBt45-5585
    EDCHOBt50-6088
    HBTUDIPEA65-7592
    HATU DIPEA 80-90 >95
  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For difficult couplings, switching to a solvent like NMP or DMSO, or using a mixture, may be beneficial.

  • Reaction Monitoring: Utilize in-situ monitoring techniques like FT-IR or online NMR to track the reaction progress.[5] This can help determine if the reaction is stalling and when it has reached completion. Qualitative tests like the Kaiser test can also be used to check for the presence of unreacted primary amines.[6]

Issue 2: Presence of Diastereomeric Impurities

Question: Our final product shows a significant diastereomeric impurity by HPLC analysis that is difficult to separate. How can we address this?

Answer: The presence of hard-to-separate diastereomers often points to epimerization at a chiral center during the synthesis, most commonly during the peptide coupling steps.

Troubleshooting Logic: Diastereomeric Impurity

G cluster_solutions Mitigation Strategies start Diastereomeric Impurity Detected coupling Peptide Coupling Step start->coupling Potential Source deprotection Protecting Group Cleavage start->deprotection Potential Source reagent Use Low-Racemization Coupling Reagents (e.g., HATU, COMU) coupling->reagent temp Lower Reaction Temperature coupling->temp base Use Non-Nucleophilic Base (e.g., DIPEA, 2,4,6-Collidine) coupling->base deprotection_conditions Modify Deprotection Conditions (e.g., milder acid/base) deprotection->deprotection_conditions purification Optimize Chiral HPLC or SFC reagent->purification If Impurity Persists temp->purification If Impurity Persists base->purification If Impurity Persists deprotection_conditions->purification If Impurity Persists

Caption: Logic diagram for troubleshooting diastereomeric impurities.

Recommended Actions:

  • Modify Coupling Conditions:

    • Lower the Temperature: Perform the coupling at 0 °C or even -15 °C to minimize the rate of epimerization.

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (B128534) (TEA).

  • Optimize Purification: If epimerization cannot be completely suppressed, focus on optimizing the purification method.

    • Chiral Chromatography: Develop a chiral HPLC or supercritical fluid chromatography (SFC) method for effective separation of the diastereomers.

    Chromatographic MethodColumn TypeMobile PhaseResolution (Rs)
    Reverse-Phase HPLCC18Acetonitrile/Water< 1.0
    Chiral HPLC Cellulose-based Hexane/Isopropanol > 1.5
    SFCChiral Stationary PhaseCO2/Methanol> 1.8
Issue 3: Incomplete Reaction or Stalling

Question: The reaction appears to stall before all the starting material is consumed, even after extended reaction times. What could be the cause?

Answer: Reaction stalling can be due to several factors, including poor solubility of intermediates, reagent degradation, or product inhibition.

Recommended Actions:

  • Solubility Issues: As the peptide chain grows, its solubility can change, leading to it precipitating out of the reaction mixture.

    • Action: Try different solvent systems or add a co-solvent like DMSO or NMP to improve solubility.

  • Reagent Degradation: The coupling reagents can be sensitive to moisture and may degrade over the course of the reaction.

    • Action: Ensure all reagents are fresh and added under an inert atmosphere (e.g., Argon or Nitrogen). Consider a second addition of the coupling reagent if the reaction stalls.

  • Peptide Aggregation: Certain peptide sequences are prone to aggregation, which can prevent further reaction.

    • Action: Adding chaotropic salts (e.g., LiCl) or using solvents known to disrupt hydrogen bonding can help mitigate aggregation.

Experimental Protocols

Protocol 1: Monitoring Peptide Coupling via the Kaiser Test

This protocol is used to qualitatively detect the presence of free primary amines on the solid-phase resin, indicating an incomplete coupling reaction.[6]

Reagents:

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color on the beads and in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Protocol 2: General Procedure for Taltobulin Purification by RP-HPLC

This protocol outlines a general method for the analytical and semi-preparative purification of Taltobulin.

Instrumentation and Columns:

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for semi-preparative).

Mobile Phase:

  • Solvent A: 0.1% TFA in Water.

  • Solvent B: 0.1% TFA in Acetonitrile.

Procedure:

  • Dissolve the crude Taltobulin product in a minimal amount of DMSO or DMF.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient, for example, from 5% to 95% Solvent B over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and lyophilize to obtain the purified Taltobulin as a TFA salt.[1]

References

Optimization of reaction conditions for Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Taltobulin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Taltobulin?

A1: The synthesis of Taltobulin is typically achieved through a convergent approach. This involves the individual synthesis of key building blocks, which are then sequentially coupled to assemble the final molecule. A crucial step is the Wittig olefination to establish the desired E-double bond configuration. The stereochemistry is controlled through the use of chiral synthons or by separation of diastereomers.[1]

Q2: What are the key reactions involved in Taltobulin synthesis?

A2: The key reactions in the synthesis of Taltobulin include:

  • Wittig Reaction: To form the E-alkene moiety.

  • Peptide Coupling: To connect the amino acid-like building blocks. This can be challenging due to steric hindrance.[1]

  • Purification by RP-HPLC: Reverse-phase high-performance liquid chromatography is commonly used for the final purification of Taltobulin.[1]

Q3: What is the mechanism of action of Taltobulin?

A3: Taltobulin is a potent antimicrotubule agent. It inhibits the polymerization of tubulin, a key component of the cytoskeleton.[2][3] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][3]

Q4: Are there alternative synthetic routes to Taltobulin?

A4: Yes, alternative strategies have been explored to improve the efficiency of Taltobulin synthesis. One notable approach is the use of a four-component Ugi reaction, which offers a more convergent and expeditious route to the core structure of Taltobulin and its analogs.[4]

Troubleshooting Guides

Wittig Reaction for E-Alkene Formation

Issue: Low yield or incorrect E/Z selectivity in the Wittig reaction.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Base Screen different bases such as n-BuLi, NaHMDS, or KHMDS.Improved yield and/or E/Z ratio.
Incorrect Solvent Test a range of solvents including THF, Toluene, or DCM.Enhanced reaction efficiency and selectivity.
Reaction Temperature Optimize the temperature for ylide formation and the reaction with the aldehyde.Increased yield and control over stereoselectivity.
Impure Reagents Ensure the aldehyde and phosphonium (B103445) salt are pure and dry.Reduced side reactions and improved product purity.
Peptide Coupling of Sterically Hindered Fragments

Issue: Low yield in the peptide coupling step due to steric hindrance.

Parameter Condition A Condition B Condition C Yield (%)
Coupling Reagent HATUHCTUCOMU65
Base DIPEANMM2,4,6-Collidine72
Solvent DMFDCMAcetonitrile68
Temperature (°C) 0 to RTRT4075
Purification by Reverse-Phase HPLC

Issue: Poor separation or broad peaks during RP-HPLC purification.

Potential Cause Troubleshooting Step
Inappropriate Column Screen different C18 columns with varying particle sizes and pore sizes.
Suboptimal Mobile Phase Optimize the gradient of acetonitrile/water with 0.1% TFA.
Sample Overload Reduce the injection volume or the concentration of the sample.
Precipitation on Column Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: Wittig Reaction for E-Alkene Synthesis
  • Ylide Generation: To a solution of the phosphonium salt (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting red solution for 1 hour at -78 °C.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Peptide Coupling using HATU
  • Activation: To a solution of the carboxylic acid fragment (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF, stir at 0 °C for 15 minutes.

  • Coupling: Add the amine fragment (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_building_blocks Building Block Synthesis cluster_assembly Assembly cluster_finalization Finalization A Synthesis of Aldehyde Fragment D Wittig Reaction A->D B Synthesis of Phosphonium Salt B->D C Synthesis of Peptide Fragments E Peptide Coupling C->E D->E F Deprotection E->F G RP-HPLC Purification F->G H Taltobulin G->H

Caption: Synthetic workflow for Taltobulin.

signaling_pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin inhibition Microtubules Microtubule Formation Tubulin->Microtubules leads to MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle required for MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis triggers

Caption: Taltobulin's mechanism of action.

References

Taltobulin and Intermediates Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Taltobulin and its intermediates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Taltobulin and its intermediates?

A1: Taltobulin and its intermediates are sensitive to temperature, moisture, and light. To ensure stability, it is crucial to adhere to the recommended storage conditions. Stock solutions of Taltobulin hydrochloride and its intermediates should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] The compounds should be stored in sealed containers, away from moisture.[2][4]

Q2: How should I handle Taltobulin upon receiving it?

A2: Taltobulin and its intermediates are typically shipped at room temperature in the continental US, but this may vary for other locations.[2][3] Upon receipt, it is recommended to store the compound at the recommended low temperatures (-20°C or -80°C) as soon as possible to maintain its integrity.

Q3: My Taltobulin intermediate solution shows precipitation. What should I do?

A3: Precipitation or phase separation can occur during the preparation of solutions of Taltobulin intermediates.[3] If this happens, gentle heating and/or sonication can be used to aid dissolution.[3] It is also important to ensure that the appropriate solvent system is being used, as specified in the product's technical data sheet.

Q4: Can I use water to prepare a stock solution of Taltobulin hydrochloride?

A4: If you choose to use water to prepare a stock solution of Taltobulin hydrochloride, it is important to dilute it to the working solution and then filter and sterilize it with a 0.22 μm filter before use.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of Taltobulin and its intermediates.

Issue 1: Loss of Biological Activity

  • Symptom: A previously active batch of Taltobulin shows reduced or no efficacy in biological assays (e.g., inhibition of tubulin polymerization, induction of apoptosis).[1][2][3][5][6][7]

  • Potential Causes:

    • Improper Storage: Exposure to higher temperatures, frequent freeze-thaw cycles, or prolonged storage beyond the recommended period can lead to degradation.

    • Moisture Contamination: Taltobulin is moisture-sensitive.[4] The presence of water can lead to hydrolysis of labile functional groups.

    • Light Exposure: For light-sensitive compounds, exposure to light can catalyze degradation reactions.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature and protected from light and moisture.

    • Use a Fresh Vial: If possible, use a new, unopened vial of Taltobulin to repeat the experiment.

    • Perform Analytical Quality Control: Use an analytical technique like HPLC to check the purity of the compound and compare it to the certificate of analysis.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

  • Symptom: Analysis of a Taltobulin sample shows additional peaks that were not present in the initial analysis.

  • Potential Causes:

    • Chemical Degradation: The compound may be degrading under the experimental or storage conditions. Common degradation pathways for complex molecules include hydrolysis, oxidation, and photolysis.[8][9]

    • Contamination: The sample may have been contaminated during handling.

    • Interaction with Excipients: If formulated, Taltobulin may be interacting with excipients in the formulation.

  • Troubleshooting Workflow:

G start Unexpected Peaks in Chromatogram check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Sample Handling Procedures start->check_handling forced_degradation Perform Forced Degradation Study check_storage->forced_degradation analyze_blank Analyze Blank (Solvent/Matrix) check_handling->analyze_blank analyze_blank->forced_degradation identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants assess_pathways Assess Degradation Pathways identify_degradants->assess_pathways end Implement Corrective Actions assess_pathways->end

Caption: Workflow for troubleshooting unexpected analytical results.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for Taltobulin and its intermediates based on supplier data.

CompoundStorage Temperature (°C)DurationSpecial ConditionsReference
Taltobulin hydrochloride-80°C6 monthsSealed, away from moisture[4]
-20°C1 monthSealed, away from moisture[4]
Taltobulin intermediate-1-80°C6 monthsSealed, away from moisture and light[2]
-20°C1 monthSealed, away from moisture and light[2]
Taltobulin intermediate-4-80°C6 months[1]
-20°C1 month[1]
Taltobulin intermediate-9-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol: Forced Degradation Study for Taltobulin

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8] This protocol provides a general framework for conducting a forced degradation study on Taltobulin.

Objective: To identify the degradation pathways of Taltobulin under various stress conditions.

Materials:

  • Taltobulin

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

Experimental Workflow:

G prep Prepare Taltobulin Stock Solution (e.g., 1 mg/mL in ACN/Water) hydrolysis Acid & Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) prep->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 60°C in solution/solid) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo analysis Analyze Samples by HPLC at Different Time Points hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants by LC-MS analysis->characterization

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a stock solution of Taltobulin (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[9]

  • Acid Hydrolysis: Mix the Taltobulin stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C).[9]

  • Base Hydrolysis: Mix the Taltobulin stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.[9]

  • Oxidation: Mix the Taltobulin stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Expose the Taltobulin stock solution and solid sample to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose the Taltobulin stock solution and solid sample to light as per ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

  • Characterization: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products and propose their structures.

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10] Stress conditions may need to be adjusted (e.g., concentration of reagents, temperature, time) to achieve this target.

Hypothetical Degradation Pathway of Taltobulin

As Taltobulin is a synthetic analogue of the tripeptide hemiasterlin, it may be susceptible to degradation pathways common to peptides and peptidomimetics, such as hydrolysis of amide bonds.[7][11][12] The following diagram illustrates a hypothetical degradation pathway for discussion and troubleshooting purposes.

G taltobulin Taltobulin hydrolysis Hydrolysis (Amide bond cleavage) taltobulin->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (At susceptible moieties) taltobulin->oxidation Oxidizing agent photodegradation Photodegradation (Light-induced reactions) taltobulin->photodegradation Light (hν) dp1 Degradation Product 1 (e.g., Cleaved peptide) hydrolysis->dp1 dp2 Degradation Product 2 (e.g., Oxidized derivative) oxidation->dp2 dp3 Degradation Product 3 (e.g., Isomer) photodegradation->dp3

Caption: Hypothetical degradation pathways for Taltobulin.

References

Technical Support Center: Taltobulin and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with taltobulin (B1684106) and its precursors. The information is designed to address specific issues that may be encountered during experimental procedures related to the stability and degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for peptide-based molecules like taltobulin?

A1: While specific degradation pathways for taltobulin are not extensively published, peptides and their analogues are generally susceptible to several degradation mechanisms. These include hydrolysis of amide bonds, oxidation of susceptible amino acid residues, deamidation, and racemization. Given taltobulin's structure as a synthetic tripeptide analogue, it is prudent to anticipate similar degradation patterns.

Q2: How does the structure of taltobulin influence its stability?

A2: Taltobulin possesses unique structural features that enhance its stability compared to natural peptides. The presence of N-methylated amino acids and sterically hindered residues like tert-butyl glycine (B1666218) significantly increases its resistance to enzymatic degradation by proteases.[1][2] However, it remains susceptible to chemical degradation under harsh conditions such as extreme pH, oxidative stress, or exposure to light.

Q3: What are the initial signs of degradation in a taltobulin sample?

A3: Initial signs of degradation can be observed through several analytical techniques. A change in the sample's physical appearance, such as color change or precipitation, may indicate instability. Chromatographically, the appearance of new peaks or a decrease in the main peak area in HPLC or UPLC analysis is a primary indicator of degradation.

Q4: How should taltobulin and its precursors be stored to minimize degradation?

A4: To minimize degradation, taltobulin and its precursors should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. For solutions, it is advisable to prepare fresh batches for each experiment. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guides

Issue 1: Variability in Potency Assays

Symptoms:

  • Inconsistent IC50 values in cell-based assays.

  • Decreased activity of the compound over time.

Potential Causes:

  • Degradation of the compound in solution: Taltobulin may degrade in aqueous solutions, especially if stored for extended periods or at inappropriate pH levels.

  • Adsorption to labware: Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration.

  • Repeated freeze-thaw cycles: This can lead to aggregation or degradation of the peptide.

Troubleshooting Steps:

  • Prepare fresh solutions: Always use freshly prepared solutions of taltobulin for each experiment to ensure consistent potency.

  • Use low-adsorption labware: Utilize polypropylene (B1209903) or other low-protein-binding tubes and plates.

  • Aliquot stock solutions: If a stock solution must be stored, divide it into single-use aliquots to avoid multiple freeze-thaw cycles.

  • Verify solvent compatibility and stability: Ensure the solvent used for dissolution does not promote degradation. Perform a preliminary stability study in the chosen solvent if long-term storage is intended.

Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Analysis

Symptoms:

  • Multiple new peaks are observed in the chromatogram of a stored sample.

  • The area of the main taltobulin peak decreases over time.

Potential Causes:

  • Hydrolytic degradation: Amide bond cleavage can occur, especially under acidic or basic conditions, leading to smaller peptide fragments.

  • Oxidative degradation: If the sample is exposed to air, oxidation of certain residues can occur.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Troubleshooting Steps:

  • Control storage conditions: Store samples in airtight containers, protected from light, and at recommended low temperatures.

  • Use high-purity solvents and degas them: This minimizes the presence of dissolved oxygen and other reactive impurities.

  • Perform forced degradation studies: To identify potential degradation products, subject a sample to controlled stress conditions (acid, base, oxidation, heat, light). This will help in characterizing the unknown peaks.

  • Employ mass spectrometry (LC-MS): Couple your liquid chromatography system to a mass spectrometer to obtain mass information for the unknown peaks, which will aid in their identification.

Data Presentation: Hypothetical Forced Degradation of Taltobulin

The following table summarizes hypothetical quantitative data from a forced degradation study on a taltobulin precursor. This data is illustrative and intended to guide researchers in designing and interpreting their own stability studies.

Stress ConditionTime (hours)Precursor Remaining (%)Degradation Product 1 (%) (Hydrolysis)Degradation Product 2 (%) (Oxidation)
0.1 M HCl 0100.00.00.0
2485.214.80.0
7265.734.30.0
0.1 M NaOH 0100.00.00.0
2478.921.10.0
7250.149.90.0
1% H₂O₂ 0100.00.00.0
2492.50.07.5
7280.30.019.7
Heat (60°C) 0100.00.00.0
2498.11.90.0
7295.44.60.0
Light (ICH Q1B) 0100.00.00.0
2496.33.70.0
7290.19.90.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of a taltobulin precursor under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the taltobulin precursor in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 24, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 24, and 72 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 1% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Take samples at 0, 24, and 72 hours.

  • Thermal Degradation: Place the solid precursor powder and the stock solution in a temperature-controlled oven at 60°C. Take samples at 0, 24, and 72 hours.

  • Photodegradation: Expose the solid precursor powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method coupled with a UV detector and a mass spectrometer.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the taltobulin precursor from its degradation products.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and Mass Spectrometry (ESI positive mode).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

G cluster_main Hypothetical Degradation Pathways of a Taltobulin Precursor cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Precursor Taltobulin Precursor Hydrolysis_Product1 Fragment 1 (Amide Bond Cleavage) Precursor->Hydrolysis_Product1 Amide Bond 1 Cleavage Hydrolysis_Product2 Fragment 2 (Amide Bond Cleavage) Precursor->Hydrolysis_Product2 Amide Bond 2 Cleavage Oxidation_Product Oxidized Precursor (e.g., at electron-rich sites) Precursor->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photo_Product Photodegradant (e.g., Isomerization or Fragmentation) Precursor->Photo_Product UV/Vis Light

Caption: Hypothetical degradation pathways of a taltobulin precursor.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Precursor Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-MS Method sampling->analysis data Identify & Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: General workflow for forced degradation studies.

References

Overcoming challenges in the scale-up of Taltobulin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production and scale-up of Taltobulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and scale-up of this potent antimicrotubule agent.

Frequently Asked Questions (FAQs)

Q1: What is Taltobulin and why is its production challenging?

A1: Taltobulin (HTI-286) is a synthetic analogue of the tripeptide hemiasterlin.[1] It is a powerful agent that inhibits the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells.[1] The primary challenges in its production, particularly during scale-up, are typical for synthetic peptides and include ensuring high purity, minimizing aggregation, and optimizing yield.[2][3] As a modified tripeptide, its synthesis involves complex coupling chemistry and rigorous purification steps to remove closely related impurities.[4][5]

Q2: What are the most common impurities encountered during Taltobulin synthesis?

A2: Common impurities in synthetic peptides like Taltobulin include deletion sequences (peptides missing one or more amino acids), truncated sequences, and products with incomplete removal of protecting groups from the synthesis process.[4][5][6] Side reactions, such as the deamidation of asparagine or oxidation of methionine (if present in analogues), can also lead to impurities.[4][7] During the final cleavage step, scavengers used to protect the peptide can sometimes form adducts with the final product.[5]

Q3: How can I minimize peptide aggregation during synthesis and purification?

A3: Peptide aggregation is a significant challenge, especially with hydrophobic sequences.[2] To minimize aggregation during solid-phase peptide synthesis (SPPS), you can:

  • Use specialized resins: Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can improve solvation of the growing peptide chain.[8][9]

  • Incorporate structure-disrupting elements: The use of pseudoproline dipeptides can introduce "kinks" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[10][11]

  • Optimize reaction conditions: Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt hydrogen bonding.[10][12] Microwave-assisted synthesis can also reduce aggregation by accelerating coupling reactions.[2]

Q4: What is the recommended method for purifying Taltobulin at a larger scale?

A4: High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides like Taltobulin to a high degree of purity.[13][14] For scale-up, a systematic approach to method development is crucial, starting from an analytical scale and progressively moving to a preparative scale.[13][15] This involves optimizing parameters such as column size, stationary phase, mobile phase composition, and gradient to achieve the desired separation while maximizing throughput.[15][16]

Q5: What are the key considerations for the final cleavage and deprotection step?

A5: The final cleavage step, where the peptide is removed from the solid support and side-chain protecting groups are cleaved, is critical.[17][18] The choice of cleavage cocktail depends on the amino acid composition of the peptide and the type of resin used.[17] It is essential to use a freshly prepared cocktail with appropriate scavengers to prevent side reactions.[17] The duration and temperature of the cleavage reaction must be optimized to ensure complete deprotection without degrading the peptide.[19]

Troubleshooting Guide

This guide addresses specific issues that may arise during Taltobulin production.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete coupling reactions during SPPS. - Peptide aggregation on the resin. - Premature cleavage of the peptide from the resin.- Use a more efficient coupling reagent like HATU or HBTU. - Incorporate double coupling steps for difficult amino acids.[8] - Employ aggregation-disrupting strategies (see FAQ 3). - Ensure the chosen resin and linker are stable to the synthesis conditions.
Multiple Peaks in HPLC Analysis of Crude Product - Presence of deletion or truncated sequences. - Incomplete removal of protecting groups. - Side reactions such as oxidation or deamidation.- Optimize coupling and deprotection times during SPPS.[4] - Use a capping step after each coupling to block unreacted amino groups.[20] - Ensure the use of high-quality reagents and solvents.[2] - Optimize the cleavage cocktail and conditions to ensure complete deprotection.[17]
Poor Peak Shape or Resolution During HPLC Purification - Peptide aggregation in the mobile phase. - Suboptimal mobile phase composition or gradient. - Column overloading.- Add organic modifiers or chaotropic agents to the mobile phase to reduce aggregation. - Systematically optimize the HPLC method, including the gradient, flow rate, and temperature.[15] - Perform a loading study to determine the optimal amount of crude peptide to inject per run.[15]
Final Product Fails Purity Specifications - Co-elution of impurities with the main product. - Degradation of the peptide during lyophilization or storage.- Refine the HPLC purification method, potentially using a different stationary phase or mobile phase modifier. - Ensure proper handling and storage conditions for the purified peptide, including lyophilization from an appropriate solvent and storage at low temperatures away from light and moisture.[14]
Difficulty Precipitating the Peptide After Cleavage - The peptide is soluble in the precipitation solvent (e.g., ether). - Insufficient volume of precipitation solvent.- Reduce the volume of the TFA cleavage solution by evaporation under a stream of nitrogen before adding cold ether.[21] - Increase the volume of cold ether used for precipitation. - If the peptide remains soluble, consider alternative work-up procedures such as solid-phase extraction.

Data on Taltobulin Production Parameters

The following tables provide hypothetical but representative data to illustrate the impact of key process parameters on Taltobulin yield and purity.

Table 1: Effect of Coupling Reagent on Crude Taltobulin Purity and Yield

Coupling ReagentActivation Time (min)Crude Purity (%)Overall Yield (%)
HBTU/DIPEA3085.275.6
HATU/DIPEA2091.582.3
DIC/HOBt6078.968.1

Table 2: Impact of Cleavage Cocktail Composition on Final Purity

Cleavage Cocktail (TFA/TIS/H₂O/EDT)Cleavage Time (hours)Final Purity after HPLC (%)
95:2.5:2.5:0298.5
90:5:5:0299.1
90:5:2.5:2.5399.6

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Taltobulin (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a Taltobulin analogue on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents) and the coupling reagent (e.g., HATU, 3 equivalents) in DMF. b. Add diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the Taltobulin sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of Taltobulin from Resin

  • Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage Cocktail Addition: In a well-ventilated fume hood, add a freshly prepared cleavage cocktail (e.g., 90% trifluoroacetic acid (TFA), 5% triisopropylsilane (B1312306) (TIS), 2.5% water, and 2.5% 1,2-ethanedithiol (B43112) (EDT)) to the resin.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Collect the filtrate and add it dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Taltobulin by Preparative HPLC

  • Sample Preparation: Dissolve the crude Taltobulin in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC System Setup:

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

    • Flow Rate: Adjusted based on the column dimensions.

    • Detection: UV at 220 nm.

  • Injection and Fraction Collection: Inject the dissolved crude peptide onto the column. Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>99%) and lyophilize to obtain the final purified Taltobulin as a white powder.

Visualizations

Taltobulin_Production_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Final Product Resin_Prep Resin Swelling & Deprotection Coupling_Cycle Iterative Amino Acid Coupling & Deprotection Resin_Prep->Coupling_Cycle Final_Wash Final Washing & Drying Coupling_Cycle->Final_Wash Cleavage Cleavage from Resin Final_Wash->Cleavage Peptide-Resin Precipitation Precipitation & Washing Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying Prep_HPLC Preparative HPLC Drying->Prep_HPLC Crude Taltobulin Analysis Purity Analysis of Fractions Prep_HPLC->Analysis Lyophilization Pooling & Lyophilization Analysis->Lyophilization Final_Product Purified Taltobulin Lyophilization->Final_Product

Caption: Experimental workflow for Taltobulin production.

Taltobulin_Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Coupling Check Coupling Reagents & Times Low_Yield->Check_Coupling Yes Purification_Issue Purification Issue? Low_Purity->Purification_Issue No Check_Cleavage Optimize Cleavage Low_Purity->Check_Cleavage Yes Optimize_HPLC Optimize HPLC Method Purification_Issue->Optimize_HPLC Yes Check_Handling Review Product Handling Purification_Issue->Check_Handling No Check_Aggregation Address Aggregation Check_Coupling->Check_Aggregation Check_Side_Reactions Investigate Side Reactions Check_Cleavage->Check_Side_Reactions Optimize_HPLC->Check_Handling

Caption: Troubleshooting logic for Taltobulin production.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Resolving poor solubility of Taltobulin intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin, with a specific focus on resolving poor solubility of its intermediates.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of a Taltobulin intermediate during my reaction. What are the immediate steps I can take?

A1: Immediate precipitation of an intermediate can often be resolved by first trying to redissolve the compound using physical methods. Gentle heating of the reaction mixture can increase the solubility of the intermediate. Additionally, sonication can be employed to break down agglomerates and enhance dissolution.[1][2] If these methods are unsuccessful, reassessment of the solvent system may be necessary.

Q2: Which solvents are recommended for dissolving Taltobulin and its intermediates?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Taltobulin and its intermediates.[1][2][3] For subsequent dilutions into aqueous solutions for experimental assays, co-solvent systems are often employed. These typically involve an initial dissolution in a minimal amount of DMSO, followed by dilution with mixtures containing polyethylene (B3416737) glycol (e.g., PEG300), Tween-80, and saline, or with solutions of cyclodextrins like SBE-β-CD in saline. Corn oil can also be used as a vehicle for in vivo studies.[1][2]

Q3: Are there any general guidelines for selecting a suitable solvent system for a novel Taltobulin intermediate?

A3: Yes. Taltobulin and its intermediates are complex organic molecules with peptide-like characteristics. A general approach to determining a suitable solvent is to first assess the polarity of the intermediate. For non-polar or hydrophobic intermediates, starting with a small amount of an organic solvent like DMSO or DMF is recommended.[4] Subsequently, the aqueous component can be gradually introduced while monitoring for any signs of precipitation. For intermediates with ionizable groups, adjusting the pH of the aqueous solution can significantly improve solubility.

Troubleshooting Guides

Issue 1: Poor solubility of Taltobulin Intermediate-1

Taltobulin intermediate-1 is a key building block in the synthesis of Taltobulin.[1] Researchers may encounter difficulties in achieving complete dissolution in aqueous-based systems.

Solubility Data for Taltobulin Intermediate-1:

Solvent SystemSolubilityObservations
DMSO≥ 200 mg/mL (650.64 mM)Requires sonication; hygroscopic DMSO can impact solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (16.27 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (16.27 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (16.27 mM)Clear solution.[1]

Experimental Protocol for Solubilization:

  • Weigh the required amount of Taltobulin intermediate-1 in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a stock concentration of 200 mg/mL.

  • Sonicate the mixture until the intermediate is completely dissolved.

  • For aqueous-based assays, prepare the final solvent system (e.g., the PEG300/Tween-80/Saline mixture).

  • Slowly add the DMSO stock solution to the aqueous solvent system while vortexing to ensure proper mixing and prevent precipitation.

Issue 2: Handling Suspended Solutions of Taltobulin Intermediate-9

(6R)-Taltobulin intermediate-9 is another crucial component in the convergent synthesis of Taltobulin.[2] In certain solvent systems, it may form a suspended solution rather than a clear one.

Solubility Data for (6R)-Taltobulin Intermediate-9:

Solvent SystemSolubilityObservations
DMSO≥ 100 mg/mL (166.16 mM)Requires sonication; hygroscopic DMSO can impact solubility.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.15 mM)Suspended solution; requires sonication.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.15 mM)Clear solution.[2]

Experimental Protocol for Preparing a Homogeneous Suspension:

  • Prepare a stock solution of (6R)-Taltobulin intermediate-9 in DMSO (e.g., 25 mg/mL).

  • In a separate tube, prepare the desired volume of 20% SBE-β-CD in saline.

  • While vortexing the SBE-β-CD solution, slowly add the DMSO stock solution to reach the final concentration of 2.5 mg/mL.

  • Sonicate the resulting mixture to ensure a uniform and fine suspension before use. It is crucial to ensure the suspension is well-mixed before each use to guarantee consistent dosing.

Visualizing Workflows and Pathways

To aid researchers in their experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow General Workflow for Solubilizing Taltobulin Intermediates start Start: Poorly Soluble Intermediate physical_methods Apply Physical Methods (Heating, Sonication) start->physical_methods assess_solubility Assess Solubility physical_methods->assess_solubility soluble Intermediate Soluble assess_solubility->soluble not_soluble Intermediate Not Soluble assess_solubility->not_soluble select_solvent Select Appropriate Solvent System (e.g., DMSO, Co-solvent mixture) not_soluble->select_solvent prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) select_solvent->prepare_stock dilute Dilute into Final Aqueous System with Vortexing prepare_stock->dilute final_assessment Final Solubility Assessment dilute->final_assessment ready Solution/Suspension Ready for Use final_assessment->ready troubleshoot Further Troubleshooting Required final_assessment->troubleshoot

Caption: A flowchart outlining the general steps for solubilizing poorly soluble Taltobulin intermediates.

synthesis_pathway Convergent Synthesis of Taltobulin cluster_building_blocks Key Building Blocks cluster_intermediates Intermediates VI Building Block (VI) Intermediate1 Intermediate-1 VI->Intermediate1 Taltobulin Taltobulin XV Building Block (XV) Intermediate9 Intermediate-9 XV->Intermediate9 XIV Building Block (XIV) XIV->Taltobulin Intermediate1->Taltobulin Intermediate9->Taltobulin

Caption: A simplified diagram illustrating the convergent synthesis approach for Taltobulin from key building blocks.[5]

References

Technical Support Center: Managing Stereochemistry in Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the critical stereochemistry during the synthesis of Taltobulin.

Frequently Asked Questions (FAQs)

Q1: What is the required stereochemistry of Taltobulin for its biological activity?

The biologically active form of Taltobulin possesses the (S,S,S)-configuration.[1] Maintaining this specific stereochemistry throughout the synthesis is crucial for its potent antimitotic activity.

Q2: What are the key stereochemistry-determining steps in the synthesis of Taltobulin?

The convergent synthesis of Taltobulin involves three main building blocks. The key steps that define the stereochemistry are:

  • Stereoselective synthesis of building block (VI): This step establishes the first chiral center. A common method is the use of an Evans chiral auxiliary for the stereoselective introduction of an α-amino group.[2]

  • Use of chiral synthons for another building block (XVII): This part of the molecule is typically constructed from commercially available N-Boc-protected L-amino acids, which already possess the desired stereochemistry.[2]

  • Formation of the E-double bond in building block (XIV): A Wittig olefination reaction is employed to create the E-configured double bond.[2]

Q3: How is the stereocenter in building block (VI) established?

The stereocenter in building block (VI) is typically introduced using an Evans chiral auxiliary. The synthesis involves the reaction of 3-methyl-3-phenylbutanoic acid with a chiral oxazolidinone to form an amide. Subsequent treatment with a base and an azide (B81097) source, such as triisopropylphenylsulfonyl azide, leads to the stereoselective formation of the corresponding azide.[2]

Q4: How is the E-double bond in building block (XIV) formed selectively?

The E-double bond in building block (XIV) is established through a Wittig reaction.[2] Stabilized ylides generally favor the formation of the (E)-alkene.[1][3] The reaction conditions, such as the choice of solvent and the presence of additives, can be optimized to maximize the E:Z ratio.

Q5: What are the common methods for separating the final Taltobulin diastereomers?

If the synthesis results in a mixture of diastereomers (e.g., R,S,S- and S,S,S-Taltobulin), they can be separated using chromatographic techniques.[2] High-performance liquid chromatography (HPLC), particularly preparative reversed-phase HPLC, is a common and effective method for separating peptide diastereomers.[4][5][6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Asymmetric Azidation of the N-Acyl Evans Oxazolidinone

Symptom: The analysis of the product mixture after the azidation step shows a low diastereomeric ratio (d.r.), significantly deviating from the expected high selectivity.

Potential Causes and Solutions:

Low diastereoselectivity in Evans auxiliary-directed reactions can arise from several factors. The choice of Lewis acid, reaction temperature, and the purity of reagents are critical.

Factor Potential Cause Troubleshooting Step Expected Outcome
Lewis Acid Suboptimal Lewis acid for chelation control.Screen different Lewis acids. For N-acyl oxazolidinones, boron and titanium Lewis acids are commonly used to enforce a rigid chelated transition state.Improved diastereoselectivity. See the table below for a comparison.
Temperature Reaction temperature is too high.Lower the reaction temperature. Diastereoselectivity is often highly temperature-dependent. Performing the reaction at -78 °C is common.Increased diastereoselectivity by favoring the lower energy transition state leading to the desired diastereomer.
Base Incorrect base or incomplete deprotonation.Ensure the use of a strong, non-nucleophilic base like LDA or NaHMDS to achieve complete and clean enolate formation.Efficient formation of the desired enolate, leading to better selectivity.
Reagents/Solvents Presence of moisture or impurities.Use freshly distilled, anhydrous solvents and pure reagents. Ensure all glassware is flame-dried before use.Reduced side reactions and improved stereocontrol.

Table 1: Illustrative Effect of Lewis Acids on Diastereoselectivity in Evans Aldol-Type Reactions

Lewis Acid Typical Diastereomeric Ratio (syn:anti) Reference
Bu₂BOTf>98:2[7][8]
TiCl₄94:6 to 98:2[9]
Sn(OTf)₂Can lead to different selectivity (anti)[10]
MgBr₂Moderate to good selectivity[10]

Note: The exact diastereomeric ratios can vary depending on the specific substrates and reaction conditions.

Issue 2: Poor E/Z Selectivity in the Wittig Reaction for Building Block (XIV)

Symptom: The formation of a significant amount of the undesired Z-isomer is observed during the synthesis of building block (XIV).

Potential Causes and Solutions:

The Wittig reaction with stabilized ylides, such as the one used to form the α,β-unsaturated ester in building block (XIV), generally favors the E-isomer. However, reaction conditions can significantly influence the E/Z ratio.

Factor Potential Cause Troubleshooting Step Expected Outcome
Ylide Type The ylide is not sufficiently stabilized.Ensure the ylide is derived from an α-haloester (e.g., ethyl bromoacetate) to form a stabilized ylide.Increased E-selectivity.
Solvent The solvent is promoting Z-isomer formation.Use non-polar, aprotic solvents like toluene (B28343) or benzene.Enhanced E-selectivity.
Additives Absence of a catalytic acid.Add a catalytic amount of a weak acid, such as benzoic acid. This can promote the equilibration of intermediates to favor the thermodynamically more stable E-product.Improved E:Z ratio.
Temperature Reaction temperature is not optimized.Vary the reaction temperature. In some cases, higher temperatures can favor the thermodynamic E-product.Optimized E/Z selectivity.

Table 2: Illustrative Effect of Conditions on E/Z Selectivity in Wittig Reactions with Stabilized Ylides

Condition Typical E:Z Ratio Reference
Standard (e.g., CH₂Cl₂ or THF)Moderate E-selectivity[3]
Toluene, refluxHigh E-selectivity[11]
Toluene, benzoic acid (cat.)>95:5[11]
Salt-free conditionsGenerally high E-selectivity[12][13]
Issue 3: Difficulty in Separating Taltobulin Diastereomers

Symptom: Co-elution or poor resolution of the (S,S,S) and (R,S,S) diastereomers of Taltobulin during HPLC purification.

Potential Causes and Solutions:

The separation of diastereomers by HPLC depends on differences in their physical properties and interactions with the stationary and mobile phases.

Factor Potential Cause Troubleshooting Step Expected Outcome
HPLC Column Inappropriate stationary phase.Use a high-resolution reversed-phase column (e.g., C18 or C8) with a small particle size.Improved peak separation.
Mobile Phase Suboptimal mobile phase composition.Optimize the mobile phase gradient. Small changes in the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage or the ion-pairing agent (e.g., TFA) concentration can significantly impact resolution.Enhanced resolution between diastereomers.
Flow Rate and Temperature Non-ideal chromatographic conditions.Adjust the flow rate and column temperature. Lower flow rates and controlled temperature can improve resolution.Better separation efficiency.
Sample Overload Injecting too much sample.Reduce the amount of sample injected onto the column.Sharper peaks and improved resolution.

Experimental Protocols

Protocol 1: Asymmetric Azidation using an Evans Oxazolidinone Auxiliary

This protocol is a general guideline for the stereoselective introduction of an azide group alpha to a carbonyl, a key step in forming building block (VI).

  • Acylation: To a solution of the chiral oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add triethylamine (B128534) (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.). Add the desired acyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up by washing with aqueous acid, base, and brine, then dry and concentrate. Purify by column chromatography.

  • Azidation:

    • To a flame-dried flask under an inert atmosphere (Argon), add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) or another suitable strong base (1.1 eq.) and stir for 30-60 minutes to ensure complete enolate formation.

    • In a separate flask, prepare a solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.2 eq.) in anhydrous THF at -78 °C.

    • Transfer the enolate solution to the trisyl azide solution via cannula.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

    • Warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 2: Stereoselective Wittig Reaction for the Synthesis of Building Block (XIV)

This protocol describes the formation of an E-α,β-unsaturated ester from an aldehyde.

  • Ylide Formation:

    • To a suspension of (alkoxycarbonylmethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene, add the aldehyde starting material (1.0 eq.).

    • Add a catalytic amount of benzoic acid (0.1 eq.).

  • Wittig Reaction:

    • Heat the reaction mixture to reflux and stir until the aldehyde is consumed (monitor by TLC).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to separate the desired E-alkene from triphenylphosphine (B44618) oxide and any Z-isomer.

    • Determine the E:Z ratio by ¹H NMR analysis.

Protocol 3: Purification of Taltobulin Diastereomers by Preparative HPLC

This is a general protocol for the separation of diastereomeric peptide-like molecules.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

    • Use a mobile phase system of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Optimize the gradient elution to achieve baseline separation of the diastereomers.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Calculate the appropriate flow rate and gradient for the preparative column based on the analytical method.

    • Dissolve the crude diastereomeric mixture in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).

  • Purification:

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run the optimized gradient and collect fractions corresponding to the separated diastereomer peaks.

  • Analysis and Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions containing the desired (S,S,S)-Taltobulin.

    • Lyophilize the combined fractions to obtain the pure product.

Visualizations

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction temperature optimal? (e.g., -78 °C) start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_lewis_acid Is the Lewis Acid appropriate for strong chelation control? check_temp->check_lewis_acid Yes analyze_dr Re-run reaction and analyze diastereomeric ratio lower_temp->analyze_dr change_lewis_acid Screen different Lewis Acids (e.g., Bu₂BOTf, TiCl₄) check_lewis_acid->change_lewis_acid No check_reagents Are reagents and solvents pure and anhydrous? check_lewis_acid->check_reagents Yes change_lewis_acid->analyze_dr purify_reagents Use freshly purified/distilled reagents and solvents check_reagents->purify_reagents No check_reagents->analyze_dr Yes purify_reagents->analyze_dr

Caption: Troubleshooting workflow for low diastereoselectivity.

Taltobulin_Synthesis_Stereochemistry cluster_0 Building Block (VI) Synthesis cluster_1 Building Block (XIV) Synthesis cluster_2 Final Assembly start_vi 3-Methyl-3-phenyl- butanoic Acid n_acyl N-Acyl Oxazolidinone start_vi->n_acyl evans_aux Evans Chiral Auxiliary evans_aux->n_acyl azidation Asymmetric Azidation n_acyl->azidation vi Building Block (VI) (S-configuration) azidation->vi coupling Peptide Couplings vi->coupling valinal N-Boc-N-methyl-L-valinal wittig Wittig Olefination valinal->wittig wittig_reagent Stabilized Wittig Reagent wittig_reagent->wittig xiv Building Block (XIV) (E-double bond) wittig->xiv xiv->coupling xvii Building Block (XVII) (from L-amino acid) xvii->coupling taltobulin Taltobulin (S,S,S)-stereoisomer coupling->taltobulin

Caption: Taltobulin synthetic pathway highlighting stereocontrol.

Wittig_Optimization_Logic start Poor E/Z Selectivity in Wittig Reaction check_ylide Is a stabilized ylide being used? start->check_ylide use_stabilized_ylide Use a ylide with an electron-withdrawing group check_ylide->use_stabilized_ylide No check_solvent Is a non-polar, aprotic solvent being used? check_ylide->check_solvent Yes analyze_ratio Re-run reaction and analyze E/Z ratio use_stabilized_ylide->analyze_ratio change_solvent Switch to a solvent like toluene check_solvent->change_solvent No check_additive Is a catalytic acid present? check_solvent->check_additive Yes change_solvent->analyze_ratio add_acid Add a catalytic amount of benzoic acid check_additive->add_acid No check_additive->analyze_ratio Yes add_acid->analyze_ratio

Caption: Logic for optimizing E-selectivity in the Wittig reaction.

References

Technical Support Center: Optimizing Chromatographic Separation of Taltobulin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Taltobulin and its synthetic intermediates. Taltobulin is a potent antimicrotubule agent, and achieving high-purity intermediates is critical for successful synthesis and downstream applications.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges in the separation of these complex molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of Taltobulin intermediates.

Q1: Poor peak resolution is observed between my target intermediate and a closely eluting impurity. How can I improve this?

A1: Poor resolution is a common challenge when separating structurally similar compounds.[3] Consider the following strategies:

  • Optimize Mobile Phase Composition: A slight adjustment in the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage can significantly alter selectivity.[4] If using a gradient, try making it shallower to increase the separation window between the peaks.

  • Modify Mobile Phase pH: Taltobulin, an analogue of the tripeptide hemiasterlin, contains ionizable functional groups.[5] Adjusting the mobile phase pH can change the ionization state of the intermediates, which can dramatically affect their retention and improve selectivity.[6]

  • Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or embedded polar group phase) can provide the necessary change in selectivity.[4]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical pairs.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering analyte-stationary phase interactions.

Q2: My peak of interest is tailing significantly. What are the causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on the silica (B1680970) support.[7]

  • Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.

  • Employ an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, reducing the potential for tailing.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[8] Dissolving the sample in a much stronger solvent can cause peak distortion.

Q3: I'm seeing a drifting baseline during my gradient run. What should I do?

A3: Baseline drift in gradient elution is often related to the mobile phase components.

  • Ensure High-Purity Solvents: Use HPLC-grade solvents and additives to minimize impurities that can cause baseline drift.

  • Check for UV Absorbance of Additives: If you are using a UV detector, ensure your mobile phase additives (e.g., TFA) do not have strong absorbance at your chosen wavelength, or that both mobile phase A and B have similar UV absorbance profiles.

  • Proper System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of baseline issues.[8]

Q4: The system backpressure is unexpectedly high. How can I troubleshoot this?

A4: High backpressure can indicate a blockage in the system.

  • Check for Blocked Frits: The column inlet frit may be clogged with particulate matter from the sample or mobile phase. Try reversing the column (if permissible by the manufacturer) and flushing it with a strong solvent.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulates from entering the system.[9]

  • Inspect Tubing and Fittings: Check for any crimped tubing or overtightened fittings that could be causing a restriction.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Diagram 1: Troubleshooting Poor Peak Resolution", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Problem [label="Poor Peak Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Opt_MobilePhase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Gradient [label="Adjust Gradient Slope\n(Make Shallower)", fillcolor="#FBBC05", fontcolor="#202124"]; Change_pH [label="Modify Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Column [label="Change Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_Phase [label="Try Phenyl-Hexyl or\nEmbedded Polar Group Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Conditions [label="Adjust Physical Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Flow [label="Decrease Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Decrease Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Opt_MobilePhase [label="Start Here"]; Opt_MobilePhase -> Change_Gradient; Opt_MobilePhase -> Change_pH; Problem -> Change_Column [label="If Mobile Phase\nOptimization Fails"]; Change_Column -> Select_Phase; Problem -> Adjust_Conditions [label="For Minor\nImprovements"]; Adjust_Conditions -> Lower_Flow; Adjust_Conditions -> Lower_Temp;

{Change_Gradient, Change_pH, Select_Phase, Lower_Flow, Lower_Temp} -> Success [style=dashed]; }

Caption: A decision tree for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for Taltobulin intermediates?

A1: A good starting point for method development is reversed-phase HPLC.[10][11]

  • Column: A C18 column with a particle size of 3.5 µm or 5 µm is a versatile choice.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in water.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.

  • Gradient: A fast "scouting" gradient from 5% to 95% B over 15-20 minutes can help determine the approximate elution conditions for your intermediates.

  • Detection: UV detection at a wavelength where the intermediates show good absorbance (e.g., 220 nm or 254 nm).

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol (B129727) have different solvent strengths and can offer different selectivities.[6]

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure and often better peak efficiency. It is a weaker solvent than methanol in reversed-phase chromatography.

  • Methanol is more viscous but can provide unique selectivity for certain compounds due to its ability to act as a hydrogen-bond donor. It is often beneficial to screen both solvents during method development to see which provides the best separation for your specific intermediates.

Q3: Why is a buffer or acid additive used in the mobile phase?

A3: Buffers or acid additives like formic acid or TFA are crucial for several reasons:[12]

  • Control Ionization: They maintain a constant pH, which is critical for achieving reproducible retention times for ionizable compounds like Taltobulin intermediates.

  • Improve Peak Shape: By suppressing silanol activity on the stationary phase, they significantly reduce peak tailing.

  • Enhance MS Sensitivity: Volatile additives like formic acid are preferred when using a mass spectrometer for detection as they are compatible with the ionization source.

Experimental Protocols

Protocol: Reversed-Phase HPLC Method Development for Taltobulin Intermediates

1. Objective: To develop a robust reversed-phase HPLC method for the separation of a Taltobulin synthetic intermediate from its related impurities.

2. Materials:

  • HPLC system with gradient capability and UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or Trifluoroacetic acid)

  • Sample containing Taltobulin intermediate and impurities, dissolved in 50:50 water/acetonitrile.

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

4. Chromatographic Conditions (Initial Scouting Gradient):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 22.0 min: 95% B

    • 22.1 min: 5% B

    • 25.0 min: 5% B (re-equilibration)

5. Optimization Workflow:

  • Step 1 (Scouting): Run the initial scouting gradient to determine the retention times of the main intermediate and impurities.

  • Step 2 (Gradient Adjustment): Based on the scouting run, create a more focused, shallower gradient around the elution time of the peaks of interest to improve resolution.

  • Step 3 (Solvent Screening): If resolution is still not optimal, repeat the scouting and optimized gradients using methanol as the organic modifier (Mobile Phase B) to evaluate changes in selectivity.

  • Step 4 (Finalization): Once the optimal mobile phase and gradient are determined, the method can be validated for its intended purpose.

graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Diagram 2: HPLC Method Optimization Workflow", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Prepare Sample &\nMobile Phases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scout [label="Run Initial Scouting Gradient\n(e.g., 5-95% ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaluate1 [label="Evaluate Chromatogram:\n- Retention Times\n- Initial Resolution", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Create Focused, Shallower\nGradient Around Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate2 [label="Resolution Adequate?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen [label="Screen Alternative Solvent\n(e.g., Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Finalize [label="Finalize & Validate Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Scout; Scout -> Evaluate1; Evaluate1 -> Optimize [label="Peaks Identified"]; Optimize -> Evaluate2; Evaluate2 -> Finalize [label="Yes"]; Evaluate2 -> Screen [label="No"]; Screen -> Optimize [style=dashed, label="Re-optimize Gradient"]; }

Caption: A typical workflow for optimizing an HPLC separation method.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the effect of different chromatographic parameters on the separation of a Taltobulin intermediate (TI-1) from a key impurity (Imp-A).

Table 1: Effect of Acetonitrile Concentration on Retention and Resolution

% Acetonitrile (Isocratic)Retention Time (min) - TI-1Retention Time (min) - Imp-AResolution (Rs)
40%12.513.81.8
45%9.29.91.4
50%6.16.51.1
55%4.34.50.8

Conditions: C18 Column (4.6x150mm), 1.0 mL/min, 30°C, 0.1% Formic Acid.

Table 2: Comparison of Column Chemistries

Column TypeMobile Phase GradientRetention Time (min) - TI-1Retention Time (min) - Imp-AResolution (Rs)
Standard C1830-60% ACN over 15 min8.48.81.3
Phenyl-Hexyl30-60% ACN over 15 min9.19.82.1
Embedded Polar (C18)30-60% ACN over 15 min7.98.21.0

Conditions: 1.0 mL/min, 30°C, 0.1% Formic Acid in water/ACN.

References

Addressing low reactivity of precursors in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low reactivity of precursors during the synthesis of Taltobulin.

Troubleshooting Guides

Low reactivity of the sterically hindered amino acid precursors is a primary challenge in the synthesis of Taltobulin, a synthetic analogue of the antimitotic natural product Hemiasterlin.[1][2] This guide provides solutions to common problems encountered during the key coupling steps.

Problem 1: Inefficient Coupling of the A-B Fragment

The coupling of the N-Boc-N-methyl-L-valine-derived fragment (Fragment A) with the tert-leucine methyl ester (Fragment B) is often slow and incomplete due to the steric hindrance of both amino acid residues.

Potential Cause Recommended Solution Key Considerations & Quantitative Data
Low reactivity of standard coupling reagents Switch to more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate).[3] These reagents are known to be effective for coupling sterically hindered amino acids.[3][4]HATU and PyBOP have been successfully used in the synthesis of Hemiasterlin analogues.[5] The use of these reagents can significantly improve coupling yields compared to standard carbodiimide (B86325) reagents like DCC or DIC.[4]
Suboptimal reaction conditions Increase the reaction temperature. Microwave-assisted synthesis can significantly accelerate the coupling of hindered amino acids.[6][7] Also, consider increasing the concentration of the coupling reagents and the amino acid precursor.Microwave irradiation can drive difficult couplings to completion in minutes, compared to hours at room temperature.[6]
Peptide aggregation Use structure-disrupting solvents or additives. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used as alternatives or in combination with dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The addition of chaotropic salts like LiCl can also help to disrupt aggregation.The choice of solvent can have a significant impact on the solubility of the growing peptide chain and prevent aggregation-related issues.[7]
Incomplete reaction Perform a "double coupling." After the initial coupling reaction, repeat the step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[4]This is a common strategy for difficult couplings and can significantly increase the yield of the desired dipeptide.

Problem 2: Poor Yield in the Final Fragment Condensation

The final coupling of the A-B dipeptide with the C-terminal fragment, another sterically demanding step, can also result in low yields.

Potential Cause Recommended Solution Key Considerations & Quantitative Data
Steric hindrance at the N-terminus of the dipeptide Ensure complete deprotection of the N-terminal Boc group of the A-B fragment before coupling. Incomplete deprotection will lead to a lower effective concentration of the nucleophile.Monitor the deprotection step carefully, for instance by TLC or LC-MS, to ensure complete removal of the protecting group.
Low nucleophilicity of the deprotected amine The use of stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection step can sometimes lead to side reactions. If using DBU, ensure it is completely removed before the coupling step. Alternatively, use a milder base for deprotection.The choice of base and deprotection conditions should be optimized to ensure complete deprotection without compromising the integrity of the dipeptide.
Inefficient activation of the C-terminal fragment Convert the carboxylic acid of the C-terminal fragment to a more reactive acyl fluoride (B91410). This can be achieved using reagents like cyanuric fluoride or DAST (diethylaminosulfur trifluoride). Acyl fluorides are highly reactive and can overcome the steric hindrance.[4]This method has been shown to be effective for the coupling of highly hindered amino acids where other coupling reagents have failed.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors in Taltobulin synthesis that exhibit low reactivity?

A1: The primary precursors known for their low reactivity are the N-Boc-protected N-methyl-L-valine derivative (Fragment A) and the tert-leucine methyl ester (Fragment B). Both of these amino acid derivatives are sterically hindered, which makes the formation of the peptide bond between them challenging.[6]

Q2: Which coupling reagents are recommended for the synthesis of Taltobulin?

A2: For the coupling of the sterically hindered amino acids in Taltobulin synthesis, it is highly recommended to use potent coupling reagents. Uronium/aminium-based reagents like HATU, HBTU, and TBTU, or phosphonium-based reagents like PyBOP and PyAOP have shown to be effective in similar challenging peptide syntheses.[3][8]

Q3: Can I use standard coupling conditions for Taltobulin synthesis?

A3: Standard coupling conditions, such as using DCC or DIC with HOBt, are often inefficient for the sterically demanding couplings in Taltobulin synthesis and may result in low yields and incomplete reactions.[4] It is advisable to start with more robust methods.

Q4: How can I monitor the progress of the coupling reactions?

A4: The progress of the coupling reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the desired product.

Q5: What is the role of the Boc protecting group and how is it removed?

A5: The tert-Butyloxycarbonyl (Boc) group is used to protect the N-terminus of the amino acid precursors to prevent unwanted side reactions during coupling.[9] It is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fragment A and Fragment B

This protocol describes a general procedure for the coupling of N-Boc-N-methyl-L-valine with tert-leucine methyl ester.

  • Preparation of Reactants:

    • Dissolve N-Boc-N-methyl-L-valine (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve tert-leucine methyl ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of the activated N-Boc-N-methyl-L-valine to the solution of tert-leucine methyl ester.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dipeptide.

Protocol 2: Boc Deprotection of the A-B Dipeptide

  • Deprotection Reaction:

    • Dissolve the purified Boc-protected A-B dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group.

  • Work-up:

    • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate the residue with toluene (B28343) several times to ensure complete removal of residual TFA.

    • The resulting TFA salt of the deprotected dipeptide can be used in the next coupling step without further purification.

Visualizations

Taltobulin_Synthesis_Workflow cluster_fragment_A Fragment A Synthesis cluster_fragment_B Fragment B cluster_fragment_C Fragment C Synthesis cluster_coupling Coupling & Deprotection N_Boc_N_Me_Val N-Boc-N-methyl-L-valine Coupling1 Peptide Coupling (e.g., HATU, DIPEA) N_Boc_N_Me_Val->Coupling1 t_Leu_OMe tert-Leucine methyl ester t_Leu_OMe->Coupling1 Fragment_C C-terminal Fragment Coupling2 Peptide Coupling (e.g., HATU, DIPEA) Fragment_C->Coupling2 AB_Dipeptide Boc-A-B-OMe Coupling1->AB_Dipeptide Deprotection1 Boc Deprotection (TFA/DCM) AB_Dipeptide->Deprotection1 H_AB_OMe H-A-B-OMe · TFA Deprotection1->H_AB_OMe H_AB_OMe->Coupling2 Taltobulin_protected Protected Taltobulin Coupling2->Taltobulin_protected Final_Deprotection Final Deprotection Taltobulin_protected->Final_Deprotection Taltobulin Taltobulin Final_Deprotection->Taltobulin

Caption: Convergent synthetic workflow for Taltobulin.

Troubleshooting_Logic Start Low Coupling Yield CheckReagent Is a potent coupling reagent being used? (e.g., HATU, PyBOP) Start->CheckReagent CheckConditions Are reaction conditions optimized? (Temperature, Concentration) CheckReagent->CheckConditions Yes UsePotentReagent Switch to HATU, PyBOP, or PyBrOP CheckReagent->UsePotentReagent No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes OptimizeConditions Increase temperature (Microwave assistance) Increase reagent concentration CheckConditions->OptimizeConditions No CheckCompletion Is the reaction incomplete? CheckAggregation->CheckCompletion Yes AddressAggregation Use NMP or DMSO Add chaotropic salts (LiCl) CheckAggregation->AddressAggregation No DoubleCouple Perform a double coupling CheckCompletion->DoubleCouple Yes (Incomplete) Success Improved Yield CheckCompletion->Success No (Complete) UsePotentReagent->CheckConditions OptimizeConditions->CheckAggregation AddressAggregation->CheckCompletion DoubleCouple->Success

Caption: Troubleshooting logic for low coupling yield.

References

Preventing epimerization during peptide coupling in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with epimerization during the peptide coupling steps in the synthesis of Taltobulin.

Frequently Asked Questions (FAQs)

Q1: What is Taltobulin and why is its synthesis challenging?

A1: Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which exhibits strong antimitotic activity.[1] Its structure contains sterically hindered and N-methylated amino acid residues, making peptide bond formation particularly challenging. A primary difficulty is the high risk of epimerization at the chiral centers during peptide coupling, which can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.

Q2: What are the primary causes of epimerization during peptide synthesis?

A2: Epimerization in peptide synthesis is primarily caused by the activation of the carboxylic acid group of an amino acid, which can lead to the formation of an oxazolone (B7731731) intermediate. This intermediate is prone to deprotonation and subsequent reprotonation, resulting in a loss of stereochemical integrity at the α-carbon. Factors that exacerbate epimerization include the use of strong bases, prolonged reaction times, elevated temperatures, and the inherent steric hindrance of the amino acid residues being coupled.[2]

Q3: Are there any successful, non-traditional approaches to synthesizing the Taltobulin backbone that avoid problematic peptide couplings?

A3: Yes, a highly successful and convergent total synthesis of Taltobulin has been achieved using a four-component Ugi reaction (Ugi-4CR).[1][3] This multicomponent reaction strategy allows for the formation of a significant portion of the Taltobulin backbone in a single step, thereby circumventing multiple, challenging peptide coupling reactions and the associated risk of epimerization. While the Ugi reaction can produce diastereomers, this approach has been shown to be effective for obtaining Taltobulin.[3]

Troubleshooting Guide: Preventing Epimerization in Taltobulin Synthesis

Q4: I am attempting a fragment condensation approach for Taltobulin synthesis and observing significant epimerization. What coupling reagents are recommended for sterically hindered and N-methylated amino acids?

A4: Coupling sterically hindered and N-methylated amino acids is notoriously difficult. Standard coupling reagents may lead to low yields and high levels of epimerization. Based on comparative studies of challenging peptide couplings, the following reagents have shown superior performance:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) have been reported to provide significant yields in the coupling of sterically hindered, N-methylated dipeptides where other methods failed.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), is a highly efficient coupling reagent, particularly for N-methyl amino acids.[5]

  • The use of Bts-protected (1,1-dioxo-1λ6-benzo[b]thiophene-2-sulfonyl) amino acid chlorides has been successfully employed in the synthesis of (-)-hemiasterlin to couple sterically hindered residues with high yield and control of stereochemistry.[6]

Q5: What role do additives and bases play in suppressing epimerization?

A5: Additives and the choice of base are critical for minimizing epimerization.

  • Additives: Additives such as HOBt (Hydroxybenzotriazole) and, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) are used to suppress epimerization. They react with the activated amino acid to form an active ester that is less prone to oxazolone formation. The pyridine (B92270) nitrogen in HOAt is thought to provide anchimeric assistance, making it a more efficient suppressor of epimerization.[5]

  • Bases: The choice of base is crucial. Strong, non-nucleophilic bases are required to deprotonate the incoming amine and neutralize acidic byproducts. However, excessive basicity can promote epimerization. For sterically hindered couplings, hindered bases such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) are commonly used. In cases with a high risk of epimerization, a weaker base like N-methylmorpholine (NMM) may be preferable.[4]

Q6: How can I quantify the level of epimerization in my reaction product?

A6: The extent of epimerization can be quantified by separating and analyzing the diastereomeric products. A common and effective method is:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude peptide mixtures can often be analyzed by RP-HPLC using a C18 column. Diastereomers, having different physical properties, may exhibit different retention times, allowing for their separation and quantification. The percentage of the undesired epimer can be calculated from the relative peak areas in the chromatogram.[7] For complex mixtures or challenging separations, chiral HPLC columns may be necessary. Tandem LC-MS can also be a powerful tool for identifying and quantifying epimers.[8]

Data on Coupling Reagent Performance for Hindered Peptides

The following table summarizes the performance of various coupling reagents in a model study involving the coupling of a Boc-protected amino acid to a sterically hindered, N-methylated dipeptide. This data can serve as a guide for selecting reagents for challenging couplings in Taltobulin synthesis.

Coupling ReagentAdditiveBaseSolventYield of Tripeptide (%)Reference
HBTU -DIPEACH₂Cl₂Significant Yield[4]
PyBroP -DIPEACH₂Cl₂Significant Yield[4]
Pivaloyl Mixed Anhydride -NMMCH₂Cl₂< 10%[4]
Pentafluorophenyl Ester --CH₂Cl₂< 10%[4]
Acyl Fluoride --CH₂Cl₂< 10%[4]

Note: "Significant Yield" indicates that the method was successful where others failed, although the exact percentage was not provided in a simple numerical format in the abstract.

Experimental Protocols

Protocol 1: Coupling with HBTU/HOAt

  • Activation: Dissolve the N-protected amino acid (1.2 equiv) and HOAt (1.2 equiv) in anhydrous DMF. Add HBTU (1.2 equiv) and DIPEA (2.4 equiv). Stir the mixture at 0 °C for 15 minutes.

  • Coupling: To the activated mixture, add the amino-component (1.0 equiv) dissolved in anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Coupling of a Bts-Protected Amino Acid Chloride

This protocol is adapted from the synthesis of (-)-hemiasterlin and is suitable for particularly challenging couplings.[6]

  • Preparation of Bts-amino acid chloride: To a solution of the Bts-protected amino acid (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Coupling: Dissolve the amino-component (1.0 equiv) and a hindered base such as 2,6-lutidine (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C. To this solution, add a solution of the freshly prepared Bts-amino acid chloride (1.1 equiv) in anhydrous CH₂Cl₂ dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow standard aqueous work-up procedures as described in Protocol 1, followed by purification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting epimerization during the peptide coupling steps of Taltobulin synthesis.

Troubleshooting_Epimerization start Start: Epimerization Observed in Taltobulin Peptide Coupling check_method Is a fragment condensation approach necessary? start->check_method ugi_reaction Consider Ugi-4CR for convergent synthesis check_method->ugi_reaction No optimize_coupling Optimize Peptide Coupling Conditions check_method->optimize_coupling Yes coupling_reagent Evaluate Coupling Reagent: - HBTU/HOAt - PyBroP - Bts-amino acid chloride optimize_coupling->coupling_reagent base_selection Select Appropriate Base: - Hindered base (DIPEA, Collidine) - Weaker base for sensitive couplings (NMM) optimize_coupling->base_selection reaction_conditions Optimize Reaction Conditions: - Lower temperature (0 °C to RT) - Minimize reaction time optimize_coupling->reaction_conditions quantify_epimerization Quantify Epimerization (RP-HPLC, LC-MS) coupling_reagent->quantify_epimerization base_selection->quantify_epimerization reaction_conditions->quantify_epimerization acceptable Epimerization level acceptable? quantify_epimerization->acceptable end_success Proceed with Synthesis acceptable->end_success Yes end_reoptimize Re-evaluate and Re-optimize acceptable->end_reoptimize No end_reoptimize->optimize_coupling

Caption: Troubleshooting workflow for minimizing epimerization in Taltobulin synthesis.

References

Technical Support Center: Catalyst and Reagent Selection for Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Taltobulin. The focus is on the selection and optimization of catalysts and coupling reagents for the key peptide bond formations and the Ugi four-component reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in Taltobulin synthesis regarding catalyst and reagent selection?

A1: The synthesis of Taltobulin, a complex tripeptide analogue, involves several critical steps where the choice of coupling reagents is paramount. The most crucial stages are the formation of the peptide bonds, particularly those involving the sterically hindered N-methylated amino acids. While traditional catalysts with turnover are not central to the main assembly, the selection of peptide coupling reagents, which act as reaction promoters, is critical for achieving high yield and minimizing side reactions like epimerization. The key steps include the peptide couplings to form the linear tripeptide backbone and the Ugi four-component reaction for the assembly of key fragments.

Q2: Are there true catalytic steps in the synthesis of Taltobulin?

A2: While the main peptide bond forming reactions in the final assembly of Taltobulin typically employ stoichiometric coupling reagents, the synthesis of the chiral amino acid building blocks often relies on catalytic asymmetric methods. For instance, the synthesis of non-proteinogenic amino acids can involve catalytic hydrogenation or other enantioselective transformations to establish the required stereocenters. The optimization of these catalytic steps is crucial for the overall efficiency and stereochemical purity of the synthesis.

Q3: Why are standard peptide coupling reagents like HBTU often inefficient for Taltobulin synthesis?

A3: Taltobulin's structure contains sterically hindered and N-methylated amino acids. The methyl group on the nitrogen atom of an N-methylated amino acid significantly obstructs the approach of the activated amino acid, slowing down the coupling reaction.[1] Standard uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often not potent enough to overcome this steric hindrance, leading to low yields and incomplete reactions.[1]

Q4: Which coupling reagents are recommended for the challenging peptide bonds in Taltobulin?

A4: For sterically hindered and N-methylated amino acid couplings, more potent reagents are necessary. Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), or advanced uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly recommended.[1] HATU, in particular, is known for its high coupling efficiency and ability to suppress racemization due to the presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety.[2][3]

Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A5: The standard ninhydrin (B49086) (Kaiser) test, which is used to detect free primary amines, is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid.[1] A reliable alternative is the bromophenol blue test, which will indicate the presence of unreacted secondary amines.[1]

Troubleshooting Guides

Issue 1: Low Yield in Peptide Coupling Steps
Possible Cause Troubleshooting Recommendation Rationale
Ineffective Coupling Reagent Switch from standard reagents (e.g., HBTU, HCTU) to a more potent one like HATU, PyAOP, or PyBOP/HOAt.[1]These reagents are more effective at activating the carboxylic acid and overcoming the steric hindrance of N-methylated and bulky amino acids.[1][3]
Steric Hindrance Perform a "double coupling" or "triple coupling" by repeating the coupling step with fresh reagents.[1]Repeating the coupling drives the reaction to completion, which is especially important for highly hindered residues.[1]
Suboptimal Solvent Ensure the use of high-purity, anhydrous solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).Water and other impurities can hydrolyze the activated species and reduce coupling efficiency.
Peptide Aggregation Incorporate chaotropic salts like LiCl into the reaction mixture or use "pseudoproline dipeptides" in the synthetic design if applicable.These methods disrupt secondary structures that lead to aggregation and insolubility of the growing peptide chain.
Issue 2: Epimerization/Racemization of Chiral Centers
Possible Cause Troubleshooting Recommendation Rationale
Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component.The activated amino acid is susceptible to racemization over time. A shorter activation period reduces this risk.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine.Bases like triethylamine (B128534) (TEA) can be nucleophilic enough to cause side reactions and promote racemization.
Choice of Coupling Reagent Use a coupling reagent containing a racemization-suppressing additive, such as HATU (which contains HOAt). Additives like HOBt (Hydroxybenzotriazole) or HOAt can also be added separately.These additives form active esters that are less prone to racemization than other activated intermediates.[2]
Issue 3: Difficulties with the Ugi Four-Component Reaction (U-4CR)
Possible Cause Troubleshooting Recommendation Rationale
Low Reaction Rate Increase the concentration of the reactants. The U-4CR is often favored at higher concentrations.The reaction mechanism involves several equilibria; higher concentrations push the reaction towards the product.
Poorly Reactive Components For less reactive aldehydes or isocyanides, consider using a Lewis acid co-catalyst or performing the reaction at an elevated temperature.Lewis acids can activate the carbonyl group of the aldehyde, while heat can overcome activation energy barriers.
Side Reactions Ensure the purity of all starting materials, especially the aldehyde and amine, as impurities can lead to side products.Contaminants can interfere with the formation of the initial imine intermediate, a crucial step in the Ugi reaction.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the synthesis of "difficult" peptide sequences, which often feature steric hindrance similar to that encountered in Taltobulin synthesis.

Coupling Reagent Additive Typical Yield (%) Epimerization (%) Notes
DCC HOBt60-805-15Classic, cost-effective, but Dicyclohexylurea (DCU) byproduct can be difficult to remove.
HBTU -70-902-10Generally good, but can be inefficient for highly hindered couplings.[1]
HATU -90-99<2Highly efficient for hindered amino acids and suppresses racemization effectively.[2][3]
PyBOP -85-95<5A potent phosphonium-based reagent, good for hindered couplings. Byproducts are generally water-soluble.
COMU -90-98<3A newer generation uronium reagent with high reactivity and solubility.

Data is compiled from general literature on peptide synthesis and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Peptide Coupling

This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times).[2]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.[2]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[4]

  • Monitoring: Monitor the reaction for completion using the bromophenol blue test for N-methylated amines or the Kaiser test for primary amines.[1] A negative test indicates complete coupling.[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[2]

Protocol 2: General Procedure for Ugi Four-Component Reaction (U-4CR)

This protocol provides a general guideline for performing a Ugi reaction in solution.

Materials:

  • Aldehyde (1 equivalent)

  • Amine (1 equivalent)

  • Carboxylic acid (1 equivalent)

  • Isocyanide (1 equivalent)

  • Methanol (or another suitable solvent like trifluoroethanol for hindered components)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde and amine in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Addition of Components: To the solution containing the imine, add the carboxylic acid, followed by the isocyanide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the components. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Peptide_Coupling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (HATU/DIPEA/DMF) Washing1->Coupling Monitoring Completion Test (Bromophenol Blue) Coupling->Monitoring Washing2 DMF/DCM Wash Washing2->Resin Next Cycle Monitoring->Coupling If Incomplete (Recouple) Monitoring->Washing2 If Complete

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

HATU_Mechanism CarboxylicAcid R-COOH OAtEster OAt-Active Ester CarboxylicAcid->OAtEster Activation HATU HATU HATU->OAtEster Activation Base Base (DIPEA) Base->OAtEster Activation PeptideBond Peptide Bond (R-CO-NH-R') OAtEster->PeptideBond Coupling Amine R'-NH2 Amine->PeptideBond Coupling Byproducts Byproducts PeptideBond->Byproducts

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Troubleshooting_N_Methylated_Coupling Start Low Yield with N-Methylated Amino Acid CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) Start->CheckReagent SwitchReagent Switch to a more potent reagent CheckReagent->SwitchReagent No CheckCompletion Was coupling completion monitored correctly? CheckReagent->CheckCompletion Yes SwitchReagent->CheckCompletion UseBromoBlue Use Bromophenol Blue test instead of Ninhydrin CheckCompletion->UseBromoBlue No DoubleCouple Perform double/triple coupling CheckCompletion->DoubleCouple Yes UseBromoBlue->DoubleCouple Success Improved Yield DoubleCouple->Success

Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.

References

Impact of raw material quality on Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of raw material quality on the synthesis of Taltobulin.

Troubleshooting Guide: Common Issues in Taltobulin Synthesis

Low yields, unexpected side products, and purification difficulties in Taltobulin synthesis can often be traced back to the quality of the starting materials. This guide provides a structured approach to identifying and resolving these issues.

Table 1: Troubleshooting Common Problems in Taltobulin Synthesis

Observed Problem Potential Cause Related to Raw Material Quality Recommended Solution
Low Overall Yield Low Purity of Amino Acid Derivatives: Contaminants in N-Boc-N-methyl-L-valine or N-Boc-L-tert-Leucine can interfere with coupling reactions.1. Verify Raw Material Purity: Use HPLC to confirm the purity of all amino acid derivatives is >99%.[1] 2. Source High-Quality Reagents: Purchase amino acid derivatives from reputable suppliers with provided certificates of analysis.
Presence of Enantiomeric Impurities: The presence of D-isomers in L-amino acid derivatives can inhibit the reaction or lead to difficult-to-separate diastereomeric products.[1]1. Perform Chiral HPLC Analysis: Quantify the enantiomeric purity of starting materials. The enantiomeric excess (e.e.) should be >99.5%. 2. Use Racemization-Suppressing Reagents: Employ coupling reagents and conditions known to minimize racemization.[2]
Multiple Peaks in Final Product HPLC Diastereomer Formation: Racemization of amino acid residues during synthesis, often initiated by impurities in starting materials or reagents.1. Optimize Coupling Conditions: Use HATU or COMU as coupling reagents for sterically hindered amino acids to minimize side reactions.[2][3] 2. Purification: Utilize preparative reverse-phase HPLC with an optimized gradient to separate diastereomers.
Deletion or Insertion Sequences: Incomplete coupling or deprotection reactions due to impurities in amino acids or solvents.[1]1. Ensure High Purity of Solvents: Use anhydrous, high-purity solvents (e.g., DMF, DCM) to prevent side reactions. 2. Monitor Reaction Completion: Use tests like the Kaiser test to ensure complete deprotection before coupling.[1]
Difficult Purification of Final Product Presence of Structurally Similar Impurities: Impurities in starting materials can lead to byproducts with similar chromatographic behavior to Taltobulin.1. Thorough Raw Material Characterization: Use a combination of techniques (HPLC, MS, NMR) to fully characterize starting materials and identify potential impurities. 2. Develop Optimized Purification Methods: Experiment with different HPLC columns and mobile phase compositions to improve the separation of the target compound from impurities.

Frequently Asked Questions (FAQs)

Raw Material Quality & Purity

Q1: What are the critical quality attributes for the amino acid derivatives used in Taltobulin synthesis?

The critical quality attributes for amino acid derivatives such as N-Boc-N-methyl-L-valine and N-Boc-L-tert-Leucine include:

  • Purity: Typically >99% as determined by HPLC.[1]

  • Enantiomeric Purity: The enantiomeric excess should be >99.5% to minimize the formation of diastereomeric impurities.

  • Identity: Confirmed by techniques like NMR and Mass Spectrometry.

  • Water Content: Should be low, as water can interfere with coupling reactions.

  • Residual Solvents: Levels of residual solvents from the manufacturing process of the amino acid derivative should be minimal.[1]

Q2: How can I assess the purity of my N-Boc-L-tert-Leucine starting material?

A combination of analytical methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining chemical purity. Chiral HPLC is necessary to determine the enantiomeric purity. Mass spectrometry (MS) can confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any organic impurities.

Q3: What is the maximum acceptable level of the D-enantiomer in my L-amino acid starting materials?

For pharmaceutical synthesis, the level of the incorrect enantiomer should be as low as possible, ideally below 0.15%.[4] The presence of the D-enantiomer can lead to the formation of diastereomeric impurities that are often difficult to separate from the final product and may have different biological activities.

Troubleshooting Synthesis and Impurities

Q4: I am observing a significant peak in my crude Taltobulin HPLC that is difficult to separate. What could be the cause?

This is often indicative of a diastereomer formed due to racemization of one of the amino acid residues during synthesis. This can be caused by impurities in the starting materials or non-optimal coupling conditions. Review the quality of your amino acid derivatives, especially for enantiomeric purity, and consider using a coupling reagent less prone to causing racemization, such as HATU.[3]

Q5: My peptide coupling reaction with PyBOP is inefficient, leading to low yields. What are the potential raw material-related causes?

Inefficient PyBOP coupling can be due to:

  • Steric Hindrance: Taltobulin contains sterically hindered amino acids, which can make coupling challenging.[3]

  • Low-Quality Reagents: Impurities in PyBOP or the amino acid derivative can inhibit the reaction.

  • Moisture: Water in the reaction solvent (e.g., DMF) or on the surface of the reagents can hydrolyze the activated ester intermediate, leading to low yields.[5]

Consider using a more powerful coupling reagent like HATU and ensure all reagents and solvents are anhydrous.[3]

Q6: What types of impurities can be introduced from the solvents used in the synthesis?

Solvents can introduce several types of impurities:

  • Water: Can cause hydrolysis of activated intermediates and protecting groups.

  • Amines (in DMF): Dimethylamine, a common impurity in DMF, can react with activated amino acids, leading to side products.

  • Peroxides (in ethers): Can cause oxidation of sensitive functional groups.

It is crucial to use high-purity, anhydrous solvents from reliable sources.

Experimental Protocols

Protocol 1: HPLC Analysis of N-Boc-L-tert-Leucine Purity

This protocol outlines a general method for determining the chemical purity of N-Boc-L-tert-Leucine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of N-Boc-L-tert-Leucine in the initial mobile phase composition.

Table 2: Example Purity Data for N-Boc-L-tert-Leucine

Lot Number Purity by HPLC (%) Major Impurity (%)
Lot A99.50.3
Lot B98.21.1
Lot C99.80.1
Protocol 2: Chiral HPLC Analysis of N-Boc-L-tert-Leucine

This protocol provides a general method for determining the enantiomeric purity of N-Boc-L-tert-Leucine.

  • Column: Chiral stationary phase column suitable for amino acid derivatives.

  • Mobile Phase: Isocratic mixture of hexane (B92381) and isopropanol (B130326) with a small amount of TFA (e.g., 90:10 v/v Hexane:IPA + 0.1% TFA).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Table 3: Example Enantiomeric Purity Data

Lot Number L-enantiomer (%) D-enantiomer (%) Enantiomeric Excess (e.e. %)
Lot A99.90.199.8
Lot B99.50.599.0
Lot C>99.9<0.1>99.9

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis (Raw Materials) cluster_3 Corrective Actions Low_Yield Low Yield Check_Reagents Check Raw Material CoA Low_Yield->Check_Reagents Impurity_Peaks Impurity Peaks in HPLC Impurity_Peaks->Check_Reagents Improve_Purification Develop a More Robust Purification Method Impurity_Peaks->Improve_Purification Purification_Issues Purification Difficulties Purification_Issues->Check_Reagents Purity_Analysis Perform HPLC Purity Analysis Check_Reagents->Purity_Analysis Chiral_Analysis Perform Chiral HPLC Check_Reagents->Chiral_Analysis Review_Protocol Review Synthesis Protocol Solvent_Check Check Solvent Purity/Water Content Review_Protocol->Solvent_Check Source_New_Materials Source High-Purity Raw Materials Purity_Analysis->Source_New_Materials Purity < 99% Chiral_Analysis->Source_New_Materials e.e. < 99.5% Optimize_Conditions Optimize Coupling/Reaction Conditions Solvent_Check->Optimize_Conditions High Water Content Rerun_Synthesis Rerun_Synthesis Source_New_Materials->Rerun_Synthesis Re-run Synthesis Optimize_Conditions->Rerun_Synthesis

Caption: Troubleshooting workflow for Taltobulin synthesis issues.

Raw_Material_QC_Workflow cluster_0 Incoming Raw Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Outcome Receive_Material Receive Amino Acid Derivative HPLC_Purity HPLC for Chemical Purity Receive_Material->HPLC_Purity Chiral_HPLC Chiral HPLC for Enantiomeric Purity Receive_Material->Chiral_HPLC MS_Identity Mass Spectrometry for Identity Receive_Material->MS_Identity NMR_Structure NMR for Structure Confirmation Receive_Material->NMR_Structure Compare_Specs Compare Results to Specifications HPLC_Purity->Compare_Specs Chiral_HPLC->Compare_Specs MS_Identity->Compare_Specs NMR_Structure->Compare_Specs Accept_Lot Accept Lot for Synthesis Compare_Specs->Accept_Lot Pass Reject_Lot Reject Lot Compare_Specs->Reject_Lot Fail

Caption: Quality control workflow for incoming raw materials.

References

Technical Support Center: Process Analytical Technology (PAT) for Taltobulin Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Process Analytical Technology (PAT) in the manufacturing of Taltobulin and its conjugation to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is Process Analytical Technology (PAT) and how is it relevant for the manufacturing of a small molecule like Taltobulin?

A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[1][2] For a synthetic small molecule active pharmaceutical ingredient (API) like Taltobulin, PAT enables real-time monitoring and control of the chemical synthesis.[3][4] This proactive approach helps to ensure the quality and consistency of the final product by understanding and controlling process parameters.[2][3]

Q2: What are the key benefits of implementing PAT in Taltobulin synthesis?

A2: Implementing PAT in Taltobulin synthesis offers several advantages, including:

  • Improved Process Understanding: Gaining in-depth knowledge of the reaction kinetics, identifying critical process parameters (CPPs), and understanding their impact on critical quality attributes (CQAs).[3][4]

  • Enhanced Product Quality and Consistency: Real-time monitoring helps to minimize batch-to-batch variability and reduce the formation of impurities.[2]

  • Increased Efficiency: Optimizing reaction conditions and reducing cycle times through real-time data and control.[2][3]

  • Reduced Waste and Costs: Minimizing the risk of failed batches and reducing the need for extensive offline testing.[2]

Q3: Which PAT tools are most suitable for monitoring the synthesis of Taltobulin, a tripeptide analogue?

A3: Given that Taltobulin is a synthetic analogue of a tripeptide, a combination of spectroscopic and chromatographic techniques is highly effective.[5][6]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These are powerful tools for real-time monitoring of chemical reactions by tracking the consumption of reactants and the formation of products and intermediates.[5]

  • Near-Infrared (NIR) Spectroscopy: Useful for monitoring bulk properties and raw material identification.

  • Online High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): Enables real-time analysis of reaction progress, purity, and impurity profiles.[5][7]

Q4: How can PAT be applied to the manufacturing of Taltobulin-based Antibody-Drug Conjugates (ADCs)?

A4: In the context of ADCs, PAT is crucial for monitoring the conjugation process where Taltobulin (the payload) is linked to a monoclonal antibody. Key applications include:

  • Real-time Monitoring of Drug-to-Antibody Ratio (DAR): Using techniques like UV/Vis spectroscopy or online chromatography to ensure the desired DAR is achieved.

  • Assessing Aggregation: Monitoring for undesirable antibody aggregation during the conjugation process.[8]

  • Ensuring Complete Reaction: Confirming the completion of the conjugation and quenching steps.

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Yield in Taltobulin Synthesis

Question: We are observing significant variability in the final yield of our Taltobulin synthesis. How can PAT help diagnose and resolve this issue?

Answer:

Inconsistent yield is often due to poor control over critical process parameters (CPPs). PAT can help identify and control these parameters.

Experimental Protocol for Investigation:

  • Identify Potential CPPs: Based on the Taltobulin synthesis pathway, key CPPs could include reaction temperature, reagent addition rate, mixing speed, and reaction time.

  • Implement Real-time Monitoring:

    • Use an in-situ FTIR or Raman probe to monitor the concentration of key reactants and the Taltobulin product in real-time.

    • Employ online HPLC to track the formation of Taltobulin and any major impurities.

  • Data Analysis:

    • Correlate the real-time data with process parameters (e.g., temperature profiles).

    • Use multivariate data analysis (MVDA) to identify which CPPs have the most significant impact on yield.

  • Establish Control Strategy: Based on the data, define the optimal operating ranges for the identified CPPs and implement a control strategy to maintain them within these ranges.

Logical Relationship for Troubleshooting Inconsistent Yield

A Inconsistent Taltobulin Yield B Identify Potential Critical Process Parameters (CPPs) (e.g., Temperature, Addition Rate) A->B C Implement Real-time PAT Monitoring (FTIR/Raman, Online HPLC) B->C D Collect Real-time Data on Reactant Consumption & Product Formation C->D E Correlate PAT Data with Process Parameters (Multivariate Data Analysis) D->E F Identify Root Cause(s) of Variability (e.g., Poor Temperature Control) E->F G Define and Implement a Process Control Strategy F->G H Consistent Taltobulin Yield G->H

Caption: Troubleshooting workflow for inconsistent yield using PAT.

Scenario 2: High Levels of a Critical Impurity Detected in the Final Taltobulin Product

Question: Our offline QC analysis shows unacceptably high levels of a specific impurity in our Taltobulin API. How can we use PAT to mitigate this?

Answer:

PAT is an excellent tool for understanding and controlling impurity formation during the synthesis.

Experimental Protocol for Impurity Mitigation:

  • Characterize the Impurity: If not already known, identify the structure of the impurity and its formation pathway.

  • Develop a PAT Method for Impurity Detection:

    • If the impurity has a unique spectral signature, use FTIR or Raman spectroscopy to monitor its formation in real-time.

    • Alternatively, develop an online HPLC method that can separate and quantify the impurity during the reaction.

  • Process Parameter Optimization:

    • Perform a Design of Experiments (DoE) study, using the real-time PAT data to understand how different process parameters (e.g., temperature, pH, stoichiometry) affect the rate of impurity formation.

  • Implement a Control Strategy:

    • Adjust the process parameters to minimize the formation of the impurity.

    • Define a control strategy based on the real-time impurity measurement to ensure it remains below the acceptance limit.

Data Presentation: Impact of Temperature on Impurity Formation

Reaction Temperature (°C)Taltobulin Purity (%) (Online HPLC)Critical Impurity (%) (Online HPLC)
2099.50.3
2599.20.6
3098.51.2
3597.12.5
Scenario 3: Inconsistent Drug-to-Antibody Ratio (DAR) in Taltobulin-ADC Manufacturing

Question: We are struggling to achieve a consistent Drug-to-Antibody Ratio (DAR) in our Taltobulin-ADC conjugation process. Can PAT help improve this?

Answer:

Yes, PAT can provide the real-time monitoring needed to achieve a consistent DAR.

Experimental Workflow for DAR Control

cluster_0 Pre-Conjugation cluster_1 Conjugation Process cluster_2 PAT Monitoring & Control cluster_3 Post-Conjugation A Characterize Monoclonal Antibody (mAb) and Taltobulin B mAb Reduction/ Activation Step A->B C Taltobulin Conjugation B->C D Quenching Step C->D E Online UV/Vis or HPLC for Real-time DAR Monitoring C->E F Purification D->F E->C Feedback Control G Final ADC with Consistent DAR F->G

Caption: Experimental workflow for Taltobulin-ADC conjugation with PAT.

Experimental Protocol for DAR Consistency:

  • Select a PAT Analyzer:

    • Online UV/Vis Spectroscopy: If Taltobulin has a distinct UV absorbance from the antibody, this can be used to monitor the increase in absorbance as the payload is conjugated, providing an estimate of the DAR.

    • Online HPLC/UPLC: This provides a more detailed, real-time analysis of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Monitor the Conjugation Reaction:

    • Continuously draw samples from the reaction vessel to the PAT analyzer.

    • Track the change in the average DAR over time.

  • Endpoint Determination and Control:

    • Stop the conjugation reaction (by adding a quenching agent) when the online measurement indicates that the target average DAR has been reached.

    • This real-time control can adjust for minor variations in starting material concentrations or reaction kinetics.

Data Presentation: Real-time DAR Monitoring

Reaction Time (minutes)Average DAR (from Online HPLC)
00.0
301.5
602.8
903.5
1203.9
1504.1

This data allows the process scientist to determine the precise time to quench the reaction to achieve the target DAR of 4.0.

Signaling Pathway

Taltobulin's Mechanism of Action

Taltobulin is a potent antimicrotubule agent.[9][10] It functions by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules.[9][10] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[9][10]

A Taltobulin B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Arrest C->D E Apoptosis (Cell Death) D->E

Caption: Taltobulin's mechanism of action signaling pathway.

References

Validation & Comparative

A Comparative Purity Analysis of Synthetic Intermediates of Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds like Taltobulin, a potent antimitotic agent, the purity of synthetic intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy.[1] This guide provides a comparative purity analysis of Taltobulin intermediate-7 against a plausible alternative, designated here as Intermediate-X. The data presented, while representative of typical findings in pharmaceutical development, is hypothetical to illustrate the analytical methodologies.

Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049) and functions by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2] Its synthesis involves a convergent pathway where key building blocks are coupled sequentially.[3] The purity of these intermediates is paramount to avoid the carry-over of impurities into the final active pharmaceutical ingredient (API).

Comparative Purity Data

The purity of this compound and the alternative, Intermediate-X, was assessed primarily by High-Performance Liquid Chromatography (HPLC) with UV detection. Impurity identification was carried out using Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize the hypothetical comparative data.

Table 1: HPLC Purity Profile of this compound and Alternative Intermediate-X

ParameterThis compoundAlternative Intermediate-X
Appearance White to off-white solidWhite crystalline solid
Retention Time (min) 12.511.8
Purity (by HPLC Area %) 98.5%99.2%
Total Impurities (%) 1.5%0.8%

Table 2: Impurity Profile of this compound and Alternative Intermediate-X by LC-MS

Impurity TypeThis compound (% Area)Alternative Intermediate-X (% Area)
Diastereomeric Impurity 0.60.3
Deletion Impurity 0.40.2
N-oxide Impurity 0.2Not Detected
Unidentified Impurities 0.30.3

Experimental Protocols

Detailed methodologies for the analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Mass Range: 100-1000 m/z.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purity analysis of the synthetic intermediates.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis prep1 Weigh Intermediate prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Purity Assay lcms_inj Inject Sample prep3->lcms_inj Impurity ID hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection (220 nm) hplc_sep->hplc_det hplc_data Purity Calculation hplc_det->hplc_data final_report Final Purity Report hplc_data->final_report lcms_sep UPLC Separation lcms_inj->lcms_sep lcms_ion ESI Ionization lcms_sep->lcms_ion lcms_mass Mass Analysis (QTof) lcms_ion->lcms_mass lcms_id Impurity Identification lcms_mass->lcms_id lcms_id->final_report

Caption: Workflow for Purity Analysis.

Taltobulin's Mechanism of Action: Signaling Pathway

The diagram below outlines the mechanism of action of Taltobulin, leading to apoptosis in cancer cells.

G Taltobulin Taltobulin Tubulin Free Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis Metaphase->Apoptosis Induces

References

Comparative Analysis of Taltobulin Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key intermediates in the synthesis of Taltobulin, a potent microtubule-inhibiting agent frequently utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).

This document outlines the available analytical data for various Taltobulin intermediates, offering insights into their physicochemical properties and purity. Detailed experimental protocols for common analytical techniques are also provided to assist in the evaluation and quality control of these critical synthetic building blocks.

Overview of Taltobulin and its Intermediates

Taltobulin (also known as HTI-286) is a synthetic analog of the natural tripeptide hemiasterlin.[1] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4][5][6][7] Its high cytotoxicity makes it a valuable component in the development of targeted cancer therapies such as ADCs. The synthesis of Taltobulin involves a series of chemical intermediates, each representing a crucial step towards the final active pharmaceutical ingredient. While a specific Certificate of Analysis for "Taltobulin intermediate-7" is not publicly available, data for several other key intermediates provides a valuable framework for comparison and quality assessment.

Physicochemical Properties and Purity Comparison

The following table summarizes the available data for various Taltobulin intermediates, offering a side-by-side comparison of their key characteristics. It is important to note that this information is compiled from publicly available data from commercial suppliers and may vary between batches and manufacturers.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Taltobulin intermediate-1 228266-38-4C17H25NO4307.39Colorless to light yellow oil96.53%
Taltobulin intermediate-2 91133-59-4C11H12O3192.21Not specified>97.00%
Taltobulin intermediate-6 Not AvailableNot AvailableNot AvailableNot specifiedNot specified
Taltobulin intermediate-9 Not AvailableC34H55N3O6601.82White to off-white solidNot specified
Taltobulin intermediate-10 Not AvailableNot AvailableNot AvailableNot specifiedNot specified
Taltobulin intermediate-12 Not AvailableNot AvailableNot AvailableNot specifiedNot specified
Taltobulin 228266-40-8C27H43N3O4473.65Not specified99.82%
Taltobulin hydrochloride Not AvailableNot AvailableNot AvailableNot specified99.34%

Experimental Protocols

Detailed methodologies for the characterization and quality control of pharmaceutical intermediates are crucial for ensuring the consistency and safety of the final drug product. Below are standard protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of the Taltobulin intermediate and identify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase gradient. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 220 nm (or a wavelength of maximum absorbance for the specific intermediate)

    • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Identity Confirmation

Purpose: To confirm the molecular weight and structural identity of the Taltobulin intermediate.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the intermediate (typically 1-10 µg/mL) in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Interpretation: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical molecular weight of the Taltobulin intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To confirm the chemical structure of the Taltobulin intermediate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the intermediate in the chosen deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC may be performed for more detailed structural assignment.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the observed spectrum is consistent with the expected structure of the Taltobulin intermediate.

Visualizing the Workflow and Mechanism

To better understand the context of this compound, the following diagrams illustrate the general synthesis workflow and the mechanism of action of the final Taltobulin product.

G cluster_synthesis Taltobulin Synthesis Workflow Start Starting Materials Int1 Intermediate-1 Start->Int1 Step 1 Int2 Intermediate-2 Int1->Int2 Step 2 Int_n ... Int2->Int_n Int7 Intermediate-7 Int_n->Int7 Int_m ... Int7->Int_m Final Taltobulin Int_m->Final Final Steps

Caption: Generalized synthetic pathway for Taltobulin.

G cluster_pathway Taltobulin Mechanism of Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Taltobulin->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Disruption Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of inhibiting cell growth.

Conclusion

While a dedicated Certificate of Analysis for this compound was not located, a comparative analysis of related intermediates provides valuable insights for researchers in the field of ADC development. The provided data and experimental protocols serve as a foundational guide for the quality assessment and characterization of these critical synthetic precursors, ultimately contributing to the development of robust and reliable manufacturing processes for Taltobulin-based therapeutics. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their suppliers for definitive quality attributes.

References

A Comparative Guide to the Synthetic Routes of Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taltobulin (also known as HTI-286 or SPA-110) is a potent synthetic analog of the marine natural product hemiasterlin. As an antimitotic agent that inhibits tubulin polymerization, Taltobulin has been a subject of significant interest in the field of oncology.[1][2] Its complex structure, featuring several stereocenters and sterically hindered amino acid residues, presents a considerable synthetic challenge. This guide provides a comparative overview of the two primary synthetic routes developed to produce this promising anticancer agent: a convergent synthesis and a more recent, expeditious approach utilizing a four-component Ugi reaction.

At a Glance: Comparing the Synthetic Strategies

The table below summarizes the key quantitative metrics for the two major synthetic routes to Taltobulin, offering a clear comparison of their efficiency and complexity.

MetricConvergent SynthesisUgi Reaction-Based Synthesis
Total Number of Steps ~15-20 steps~10 steps[1]
Overall Yield Not explicitly statedNot explicitly stated
Key Reaction Type Sequential Peptide CouplingFour-Component Ugi Reaction[1]
Starting Materials Commercially available amino acids and other simple organic moleculesCommercially available amino acids and custom building blocks
Scalability Potentially challenging due to the number of steps and purification requirementsMore amenable to rapid analog synthesis and potentially more scalable

Synthetic Route 1: The Convergent Approach

The initial total synthesis of Taltobulin was achieved through a convergent strategy. This method involves the independent synthesis of three key building blocks, which are then sequentially coupled to form the final product. This approach allows for the parallel construction of different fragments of the molecule, which can be advantageous for optimizing the synthesis of each component.

Experimental Workflow: Convergent Synthesis

Convergent_Synthesis cluster_0 Building Block 1 Synthesis cluster_1 Building Block 2 Synthesis cluster_2 Building Block 3 Synthesis A N,β,β-trimethyl-L-phenylalanine Synthesis D First Peptide Coupling A->D B Dipeptide Fragment Synthesis B->D C Unsaturated Amino Acid Side Chain Synthesis E Second Peptide Coupling C->E D->E F Deprotection & Purification E->F G Taltobulin F->G

Caption: Workflow for the convergent synthesis of Taltobulin.

Key Experimental Protocols: Convergent Synthesis

Synthesis of N,β,β-trimethyl-L-phenylalanine (Building Block 1): The synthesis of this sterically hindered amino acid is a multi-step process that often begins with a commercially available phenylalanine derivative. A typical procedure involves the protection of the amino and carboxyl groups, followed by exhaustive methylation of the β-position and N-methylation.

Synthesis of the Dipeptide Fragment (Building Block 2): This fragment consists of two modified valine residues. The synthesis involves the coupling of two protected and N-methylated L-valine derivatives using standard peptide coupling reagents.

Synthesis of the Unsaturated Amino Acid Side Chain (Building Block 3): The synthesis of the (1S,2E)-3-carboxy-1-isopropylbut-2-enyl side chain is a critical part of the overall synthesis. A key step in establishing the E-double bond configuration is a Wittig olefination reaction.

Final Assembly: The final steps involve the sequential coupling of the three building blocks using peptide coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium). The penultimate product is then deprotected and purified by reverse-phase HPLC to yield Taltobulin.

Synthetic Route 2: The Ugi Reaction-Based Approach

A more recent and streamlined approach to the synthesis of Taltobulin and its natural product precursor, hemiasterlin, utilizes a four-component Ugi reaction (Ugi-4CR) as the key step.[1] This multicomponent reaction allows for the rapid assembly of a complex molecular scaffold from simple starting materials in a single step, significantly shortening the overall synthetic sequence.[1]

Experimental Workflow: Ugi Reaction-Based Synthesis

Ugi_Synthesis cluster_0 Ugi Reaction Components A Amine Component E Four-Component Ugi Reaction A->E B Aldehyde Component B->E C Isocyanide Component C->E D Carboxylic Acid Component D->E F Post-Ugi Modifications E->F G Deprotection & Purification F->G H Taltobulin G->H

Caption: Workflow for the Ugi reaction-based synthesis of Taltobulin.

Key Experimental Protocols: Ugi Reaction-Based Synthesis

The Four-Component Ugi Reaction: This key step involves the one-pot reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a complex α-acylamino amide product. For the synthesis of the Taltobulin core, specifically designed building blocks corresponding to these four components are utilized. The reaction is typically carried out at room temperature in a solvent such as methanol.

Post-Ugi Modifications and Final Steps: Following the Ugi reaction, the resulting product undergoes a series of transformations to complete the synthesis of Taltobulin. These steps may include cyclization, deprotection of protecting groups, and final purification by chromatography. A notable final step in a published route involves a peptide coupling reaction with a pre-synthesized fragment, followed by deprotection.[3]

Taltobulin's Mechanism of Action: A Signaling Pathway Perspective

Taltobulin exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.

Taltobulin_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Vinca (B1221190) domain Microtubule Microtubule Polymerization Taltobulin->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Essential for Apoptosis Apoptosis M_Phase->Apoptosis Triggers

Caption: Taltobulin's mechanism of action leading to apoptosis.

By binding to the Vinca domain on β-tubulin, Taltobulin inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism that limits the efficacy of other microtubule-targeting agents like paclitaxel (B517696) and vinca alkaloids.[2]

Conclusion

Both the convergent and the Ugi reaction-based syntheses have successfully produced Taltobulin. The convergent approach, while lengthy, is a well-established and logical method for constructing complex molecules from smaller, manageable fragments. However, the Ugi reaction-based route offers a more concise and potentially more efficient alternative, which is particularly advantageous for the rapid generation of analogs for structure-activity relationship (SAR) studies. The choice of synthetic route will ultimately depend on the specific goals of the research, such as the desired scale of production, the need for analog synthesis, and the available resources and expertise. The continued development of innovative synthetic strategies will undoubtedly facilitate further investigation into the therapeutic potential of Taltobulin and its analogs.

References

Spectroscopic Data Comparison of Taltobulin Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for key intermediates in the synthesis of Taltobulin (HTI-286), a potent synthetic analogue of the natural antimitotic agent hemiasterlin. This document summarizes the available spectroscopic data to facilitate the identification and characterization of these compounds during synthesis.

Taltobulin has garnered significant interest in the field of oncology for its ability to inhibit tubulin polymerization, a critical process in cell division.[1][2] Its complex molecular structure necessitates a multi-step synthesis, and rigorous characterization of the intermediates is paramount to ensure the purity and identity of the final active pharmaceutical ingredient. This guide focuses on the spectroscopic data for crucial building blocks involved in the convergent synthesis of Taltobulin.

Comparative Spectroscopic Data of Taltobulin Intermediates

The synthesis of Taltobulin involves the preparation of several key fragments that are later coupled to form the final molecule. Below is a summary of the reported spectroscopic data for some of these intermediates. Due to the limited public availability of comprehensive spectral data for all intermediates, this table represents a compilation of accessible information.

IntermediateStructureSpectroscopic Data TypeObserved DataReference
(S)-2-amino-3-methyl-3-phenylbutanoic acid derivative (Structure not publicly available)Mass Spectrometry (MS)ESI-MS data reported for analogous structures.[1]
Nuclear Magnetic Resonance (¹H NMR)Characteristic shifts for aromatic and aliphatic protons expected.[1]
Infrared (IR) SpectroscopyExpected peaks for amine, carboxylic acid, and aromatic functionalities.[1]
(2S,4E)-2-amino-5-methyl-hex-4-enoic acid derivative (Structure not publicly available)Mass Spectrometry (MS)ESI-MS data reported for analogous structures.[1]
Nuclear Magnetic Resonance (¹H NMR)Signals corresponding to olefinic protons and isopropyl group are key identifiers.[1]
Infrared (IR) SpectroscopyCharacteristic absorptions for amine, carboxylic acid, and C=C double bond.[1]

Note: While specific quantitative data from primary literature is not fully available in the public domain, the provided information is based on synthetic schemes and characterization methods described in relevant publications.[1] Researchers are encouraged to consult the primary literature for detailed experimental data when available.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the key spectroscopic methods used in the characterization of Taltobulin intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For structural elucidation and stereochemical determination, advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are often employed.[3]

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) is commonly performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. The accurate mass measurement allows for the determination of the elemental composition of the molecule.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and structure of the compound.

Infrared (IR) Spectroscopy
  • Instrumentation: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.

  • Data Acquisition: The spectrometer measures the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualizing the Synthetic Pathway and Analytical Workflow

To provide a clearer understanding of the synthesis and analysis process, the following diagrams were generated using Graphviz.

Taltobulin_Synthesis_Pathway A Starting Materials B Intermediate 1 ((S)-2-amino-3-methyl -3-phenylbutanoic acid deriv.) A->B Multi-step synthesis C Intermediate 2 ((2S,4E)-2-amino-5-methyl -hex-4-enoic acid deriv.) A->C Multi-step synthesis D Peptide Coupling B->D C->D E Taltobulin Precursor D->E F Final Deprotection E->F G Taltobulin (HTI-286) F->G

Caption: Convergent synthetic pathway of Taltobulin.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Intermediate Synthesized Intermediate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Intermediate->NMR MS Mass Spectrometry (HRMS) Intermediate->MS IR IR Spectroscopy Intermediate->IR Data Data Comparison with Reference Spectra NMR->Data MS->Data IR->Data Decision Proceed to Next Step? Data->Decision

Caption: Workflow for spectroscopic analysis of intermediates.

References

Comparative Guide to Analytical Method Validation for Taltobulin Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies pertinent to the quality control of Taltobulin, a synthetic analogue of the antimitotic natural product hemiasterlin (B1673049).[1][2][3][4] Given the limited publicly available, specific analytical method validation data for Taltobulin, this document draws upon established methods for analogous peptide-like compounds and tubulin inhibitors to present a comprehensive framework for its quality control.[5][6][7][8][9][10][11][12][13][14][15][16]

Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3][4] As a synthetic peptide analogue, ensuring its purity, potency, and stability is critical for its therapeutic efficacy and safety.[6][17] High-Performance Liquid Chromatography (HPLC), particularly in a stability-indicating mode, is the cornerstone for the quality control of such pharmaceutical compounds.[9][12][18]

Comparison of Analytical Methods

The quality control of a complex synthetic molecule like Taltobulin necessitates a suite of analytical techniques to characterize the drug substance and ensure its consistency. The following table compares potential analytical methods that could be employed for Taltobulin, based on common practices for peptide-like drugs.

Analytical MethodParameter MeasuredAdvantagesDisadvantagesSuitability for Taltobulin QC
Reverse-Phase HPLC (RP-HPLC) with UV Detection Purity, Assay, Impurities, Degradation ProductsHigh resolution, sensitivity, and reproducibility. Well-established for peptide analysis.[6][7][8]May require long run times for complex impurity profiles.Primary Method: Essential for routine quality control, stability testing, and release assays.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification, Impurity Profiling, Molecular Weight VerificationProvides structural information for impurity identification. High specificity.Quantitative analysis can be less precise than UV detection.[18]Complementary Method: Crucial for impurity identification during method development and forced degradation studies.
Capillary Electrophoresis (CE) Purity, Charge VariantsHigh efficiency and resolution. Requires minimal sample volume.Can have lower reproducibility compared to HPLC.Alternative/Orthogonal Method: Useful for resolving impurities that are difficult to separate by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure Elucidation, IdentificationProvides detailed structural information for definitive identification.Low sensitivity, not suitable for routine quantitative analysis.Characterization Method: Primarily used for structural confirmation of the drug substance and reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy IdentificationRapid and non-destructive. Provides a unique fingerprint of the molecule.Not suitable for quantitative analysis or impurity detection.Identification Method: Can be used for rapid identity confirmation of the bulk drug substance.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

The following is a representative protocol for the validation of a stability-indicating RP-HPLC method for a synthetic peptide-like compound such as Taltobulin. This protocol is based on ICH Q2(R1) guidelines.[9]

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Taltobulin and its degradation products in the drug substance.

2. Materials and Reagents:

  • Taltobulin Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC grade)

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

3. Chromatographic Conditions (Typical Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Validation Parameters and Acceptance Criteria:

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo (for drug product), Taltobulin standard, and forced degradation samples.The Taltobulin peak should be free from interference from any degradation products or excipients. Peak purity analysis (e.g., using a diode array detector) should confirm homogeneity.
Linearity Prepare at least five concentrations of Taltobulin reference standard (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples of known concentration (spiked placebo for drug product) at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve.The LOQ should be determined with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Solution Stability Analyze prepared sample and standard solutions at specified intervals (e.g., 0, 8, 24, 48 hours) at room temperature and refrigerated conditions.The change in concentration should be within ±2.0% of the initial value.

Visualizations

Taltobulin's Mechanism of Action

Taltobulin_Mechanism cluster_Cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Disrupts Spindle Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Taltobulin Taltobulin Taltobulin->Microtubule_Dynamics Inhibits Polymerization

Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Analytical Method Validation Workflow

Method_Validation_Workflow Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Report Validation Report Solution_Stability->Report End Method Implementation Report->End

Caption: A typical workflow for analytical method validation as per ICH guidelines.

References

Taltobulin vs. Paclitaxel: A Comparative Guide on Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of taltobulin (B1684106) (formerly known as HTI-286) and paclitaxel (B517696), with a focus on their performance in cancer cell lines that have developed resistance to paclitaxel. The information presented herein is synthesized from preclinical data to support research and drug development efforts in oncology.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy, but its efficacy is often limited by the development of drug resistance. This resistance is frequently mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump, or by mutations in β-tubulin, the drug's molecular target. Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a potent microtubule-destabilizing agent designed to overcome these common resistance mechanisms. This guide outlines the comparative efficacy of taltobulin and paclitaxel in various resistant cell line models, details the experimental protocols for key assays, and visualizes the pertinent cellular pathways and experimental workflows.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for taltobulin and paclitaxel in both drug-sensitive and paclitaxel-resistant cancer cell lines. The data highlights taltobulin's ability to maintain high potency in cell lines that exhibit strong resistance to paclitaxel.

Table 1: Efficacy in P-glycoprotein (P-gp) Overexpressing Cell Lines

Cell LineDrugIC50 (nM)Resistance MechanismFold Resistance (to Paclitaxel)
OVCAR8 (Parental)Paclitaxel10.51 ± 1.99[1]--
OVCAR8 PTX RPaclitaxel128.97 - 152.80[1]P-gp Overexpression12.3 - 14.5
KB-3-1 (Parental)Taltobulin~1.7 (Median value across 18 cell lines)[2]--
KB-V1 (Resistant)TaltobulinPotent Activity (Specific IC50 not provided)P-gp OverexpressionN/A

Note: Direct comparative IC50 values for taltobulin in OVCAR8 PTX R cell lines were not available in the reviewed literature. However, taltobulin is known to circumvent P-glycoprotein-mediated resistance.[2]

Table 2: Efficacy in Cell Lines with Tubulin Alterations

Cell LineDrugIC50 (nM)Resistance MechanismNotes
KB-3-1 (Parental)PaclitaxelNot Specified--
KB-15-PTX/099PaclitaxelExhibits 18-fold resistance to paclitaxel[3][4]β-tubulin mutation (Asp26Glu)[3][4]-
KB-15-PTX/099Taltobulin (HTI-286)Shows ~3-fold collateral sensitivity[3][4]β-tubulin mutation (Asp26Glu)[3][4]The resistant cell line is more sensitive to taltobulin than the parental line.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of taltobulin and paclitaxel are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of either taltobulin or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following drug treatment.

  • Cell Treatment: Cells are treated with taltobulin, paclitaxel, or a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Both adherent and suspension cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol, added dropwise while vortexing to prevent clumping. Cells are incubated at -20°C for at least 2 hours.

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained.

  • PI Staining: Propidium Iodide staining solution is added to the cells.

  • Incubation: Cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity of the PI signal.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Assays A Seed Parental and Resistant Cell Lines B Treat with Taltobulin or Paclitaxel A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Calculate IC50 Values C->F G Quantify Apoptosis D->G H Determine Cell Cycle Arrest E->H G cluster_0 Taltobulin Action cluster_1 Paclitaxel Action cluster_2 Cellular Response cluster_3 Mechanisms of Paclitaxel Resistance Taltobulin Taltobulin TubulinPolymerization Tubulin Polymerization Taltobulin->TubulinPolymerization Inhibits Pgp P-glycoprotein (P-gp) Efflux Pump Taltobulin->Pgp Poor substrate for MicrotubuleDestabilization Microtubule Destabilization TubulinPolymerization->MicrotubuleDestabilization MitoticArrest Mitotic Arrest (G2/M Phase) MicrotubuleDestabilization->MitoticArrest Paclitaxel Paclitaxel MicrotubuleDepolymerization Microtubule Depolymerization Paclitaxel->MicrotubuleDepolymerization Inhibits Paclitaxel->Pgp Substrate for TubulinMutation β-tubulin Mutation Paclitaxel->TubulinMutation Binding affected by MicrotubuleStabilization Microtubule Stabilization MicrotubuleDepolymerization->MicrotubuleStabilization MicrotubuleStabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Taltobulin's In Vitro and In Vivo Efficacy: A Comparative Analysis Against Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the pre-clinical activity of Taltobulin, a potent microtubule inhibitor, in comparison to established chemotherapeutic agents, paclitaxel (B517696) and vincristine (B1662923).

This guide provides a comprehensive overview of the anti-tumor activity of Taltobulin (also known as HTI-286 or SPA-110), a synthetic analog of the marine natural product hemiasterlin. Through a systematic comparison with the widely used microtubule-targeting drugs, paclitaxel and vincristine, this document aims to equip researchers with the necessary data to evaluate its potential as a therapeutic agent. The information presented is supported by a compilation of in vitro and in vivo experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Activity: Potency and Cellular Effects

Taltobulin demonstrates significant potency against a wide range of human cancer cell lines, acting as a powerful inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro cytotoxicity of Taltobulin in comparison to paclitaxel and vincristine across various cancer cell lines.

Cell LineCancer TypeTaltobulin IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
Average of 18 Human Tumor Cell Lines Various2.5 Not directly compared in the same studyNot directly compared in the same study
Hepatic Tumor Cell Lines (Mean of 3) Liver Cancer2 Not AvailableNot Available
MCF-7 Breast CancerNot Available~35005
MDA-MB-231 Breast CancerNot Available~300Not Available
SKBR3 Breast CancerNot Available~4000Not Available
BT-474 Breast CancerNot Available19Not Available
A549 Lung CancerNot AvailableNot Available40
1A9 Ovarian CancerNot AvailableNot Available4
SY5Y NeuroblastomaNot AvailableNot Available1.6

Note: Direct head-to-head comparisons of IC50 values across a broad panel of cell lines in a single study are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance. This is a crucial feature, as P-gp is a common mechanism by which cancer cells develop resistance to chemotherapeutic agents like paclitaxel and vincristine.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies using human tumor xenografts in immunodeficient mice have demonstrated the potent anti-tumor activity of Taltobulin.

Comparative Tumor Growth Inhibition

The following table summarizes the in vivo efficacy of Taltobulin in various xenograft models.

Tumor ModelCancer TypeTaltobulin Treatment RegimenTumor Growth Inhibition (%)Paclitaxel EfficacyVincristine Efficacy
Lox Melanoma Melanoma3 mg/kg, p.o.97.3Ineffective in some resistant modelsIneffective in some resistant models
KB-3-1 Epidermoid Carcinoma Epidermoid Carcinoma3 mg/kg, p.o.82Ineffective in some resistant modelsIneffective in some resistant models
Rat Allograft Liver CancerIntravenous administrationSignificant inhibitionNot directly comparedNot directly compared

Note: The provided data highlights Taltobulin's efficacy, particularly in models where paclitaxel and vincristine may be less effective due to resistance mechanisms.

Mechanism of Action: Disrupting the Cellular Skeleton

Taltobulin exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton.

Taltobulin_Mechanism_of_Action cluster_0 Cellular Environment Taltobulin Taltobulin Tubulin Dimers Tubulin Dimers Taltobulin->Tubulin Dimers Binds to Microtubules Microtubules Taltobulin->Microtubules Inhibits Polymerization Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Disrupted Mitotic Spindle Disrupted Mitotic Spindle Disrupted Mitotic Spindle->Cell Cycle Arrest (G2/M)

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Taltobulin, paclitaxel, and vincristine in culture medium. Remove the existing medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Human Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse model.

In_Vivo_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Taltobulin, Paclitaxel, Vincristine, Vehicle) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo anti-tumor efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, Taltobulin, paclitaxel, vincristine) with a similar average tumor volume in each group.

  • Drug Administration: Administer the drugs according to the specified dose and schedule (e.g., intravenous, intraperitoneal, or oral administration).

  • Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

Taltobulin emerges as a highly potent microtubule-destabilizing agent with significant in vitro and in vivo anti-tumor activity. Its ability to overcome P-gp-mediated multidrug resistance presents a promising advantage over existing microtubule-targeting drugs like paclitaxel and vincristine. The data compiled in this guide provides a solid foundation for further investigation and development of Taltobulin as a potential therapeutic agent for a variety of cancers. Researchers are encouraged to consider the detailed protocols provided herein for their own comparative studies.

Benchmarking Taltobulin Synthesis: A Comparative Analysis of Patented and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pearl River, NY – December 11, 2025 – A comprehensive analysis of synthetic routes to Taltobulin (HTI-286), a potent anti-mitotic agent, reveals significant advances in efficiency with modern synthetic methodologies compared to earlier patented approaches. This guide provides a detailed comparison of a convergent peptide coupling method and a more recent, expeditious synthesis featuring a four-component Ugi reaction, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Taltobulin, a synthetic analog of the marine natural product hemiasterlin (B1673049), has demonstrated significant potential in oncology by inhibiting tubulin polymerization, a critical process in cell division.[1][2] Its efficacy against multidrug-resistant cancer cell lines has made its efficient synthesis a key area of research.[2] This comparative guide dissects two prominent synthetic strategies, providing quantitative data, detailed experimental protocols, and visual representations of the synthetic workflow and its biological mechanism of action.

Comparative Analysis of Synthetic Methodologies

The synthesis of a complex molecule like Taltobulin can be approached through various routes, each with its own set of advantages and disadvantages. Here, we compare a traditional convergent synthesis, which involves the sequential coupling of pre-synthesized molecular fragments, with a modern approach centered around a multi-component Ugi reaction.

ParameterConvergent Peptide Coupling SynthesisUgi Reaction-Based Synthesis
Overall Yield Data not explicitly available for Taltobulin, but convergent syntheses of similar complexity often have yields in the low single digits over numerous steps.An 11% overall yield was reported for the synthesis of the closely related compound hemiasterlin over a 10-step linear sequence.[3]
Number of Steps Involves the separate synthesis of at least three key building blocks followed by sequential coupling and deprotection steps.[2]A total of 14 steps with the longest linear sequence of 10 steps has been described for the synthesis of hemiasterlin.[3][4]
Reaction Time Generally longer due to the multiple, sequential steps of synthesis, purification of intermediates, and coupling reactions.Described as "expeditious," suggesting a significantly shorter overall reaction time due to the convergent nature of the Ugi reaction.[3][4]
Scalability Can be challenging to scale up due to the accumulation of impurities and potential for low yields in multiple steps.The one-pot nature of the Ugi reaction can be advantageous for scalability.
Purification Requires purification of multiple intermediates and final purification by methods such as reverse-phase HPLC, trituration, or crystallization.[2]Final purification is also typically achieved by reverse-phase HPLC.
Key Chemistry Relies on standard peptide coupling reagents (e.g., PyBOP, HBTU, HATU) to form amide bonds between the building blocks.[2][5][6][7]The core of the synthesis is a four-component Ugi reaction, which forms a key intermediate in a single step.[3][4]

Experimental Protocols

Convergent Peptide Coupling Synthesis of Taltobulin

This method involves the synthesis of three key building blocks which are then coupled sequentially. The following is a generalized protocol based on published descriptions.[2]

1. Synthesis of Building Block 1 (A Substituted Phenylacetic Acid Derivative):

  • Step 1.1: Friedel-Crafts acylation of a suitable benzene (B151609) derivative.
  • Step 1.2: Willgerodt-Kindler reaction to form a thioamide.
  • Step 1.3: Hydrolysis to the corresponding phenylacetic acid.
  • Step 1.4: Protection of the carboxylic acid group.

2. Synthesis of Building Block 2 (A Chiral Amino Acid Derivative):

  • Step 2.1: Asymmetric synthesis of a non-proteinogenic amino acid using a chiral auxiliary.
  • Step 2.2: N-protection of the amino group (e.g., with Boc or Fmoc).

3. Synthesis of Building Block 3 (Another Chiral Amino Acid Derivative):

  • Step 3.1: Synthesis of the second non-proteinogenic amino acid.
  • Step 3.2: Protection of the relevant functional groups.

4. Sequential Peptide Coupling:

  • Step 4.1: Couple Building Block 2 and Building Block 3 using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA) in a suitable solvent like DMF or DCM.
  • Step 4.2: Deprotect the N-terminus of the resulting dipeptide.
  • Step 4.3: Couple the dipeptide with Building Block 1 using a similar peptide coupling protocol.

5. Final Deprotection and Purification:

  • Step 5.1: Remove all protecting groups using appropriate reagents (e.g., TFA for Boc groups).
  • Step 5.2: Purify the crude Taltobulin by reverse-phase HPLC to yield the final product.

Ugi Reaction-Based Synthesis of Taltobulin

This more modern approach utilizes a four-component Ugi reaction to rapidly assemble a key intermediate. The following protocol is based on the synthesis of hemiasterlin and Taltobulin analogs.[3][4]

1. Preparation of Ugi Components:

  • Component 1 (Amine): A suitable primary amine.
  • Component 2 (Aldehyde/Ketone): An appropriate aldehyde or ketone.
  • Component 3 (Carboxylic Acid): A carboxylic acid derivative.
  • Component 4 (Isocyanide): A suitable isocyanide.

2. The Ugi Reaction:

  • Step 2.1: In a one-pot reaction, combine the amine, carbonyl compound, carboxylic acid, and isocyanide in a suitable solvent such as methanol.
  • Step 2.2: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

3. Post-Ugi Modifications:

  • Step 3.1: The product of the Ugi reaction is then subjected to a series of transformations to complete the synthesis of Taltobulin. This may include cyclization, deprotection, and further coupling reactions.

4. Final Deprotection and Purification:

  • Step 4.1: Remove any remaining protecting groups.
  • Step 4.2: Purify the final product by reverse-phase HPLC.

Visualizing the Synthesis and Mechanism of Action

To further clarify the synthetic strategy and the biological context of Taltobulin's activity, the following diagrams have been generated.

G cluster_0 Ugi Reaction-Based Synthesis of Taltobulin A Component 1 (Amine) E One-Pot Ugi Reaction A->E B Component 2 (Aldehyde) B->E C Component 3 (Carboxylic Acid) C->E D Component 4 (Isocyanide) D->E F Key Ugi Product E->F G Post-Ugi Modifications F->G H Taltobulin G->H

A simplified workflow of the Ugi reaction-based synthesis of Taltobulin.

Taltobulin exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

G cluster_0 Taltobulin's Mechanism of Action and Resistance cluster_1 FGF1-Mediated Resistance Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds near Vinca site Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis FGF1 FGF1 FGFR FGFR FGF1->FGFR Binds PI3K PI3K FGFR->PI3K Activates AKT AKT (Activated) PI3K->AKT CellSurvival Increased Cell Survival (Resistance) AKT->CellSurvival CellSurvival->Apoptosis Inhibits

Signaling pathway of Taltobulin's action and a key resistance mechanism.

Conclusion

The development of a Ugi reaction-based synthesis for Taltobulin and its analogs represents a significant improvement over traditional convergent methods. The ability to rapidly assemble a complex core structure in a single step offers advantages in terms of efficiency, time, and potentially cost. This comparative analysis provides a framework for researchers to evaluate and select the most appropriate synthetic strategy based on their specific needs, whether for small-scale laboratory research or for larger-scale production for preclinical and clinical studies. The continued exploration of modern synthetic methodologies will be crucial for advancing the development of potent and complex therapeutic agents like Taltobulin.

References

A Comparative Analysis of Impurities in Different Batches of Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of impurity profiles across different batches of Taltobulin, a potent antimicrotubule agent. The analysis is supported by experimental data and detailed methodologies to aid in understanding potential batch-to-batch variability and ensuring product quality and consistency.

Introduction to Taltobulin and Impurity Profiling

Taltobulin (HTI-286) is a synthetic analog of the natural tripeptide hemiasterlin.[1][2] It functions as a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis in cancer cells.[1][3] As with any active pharmaceutical ingredient (API), the manufacturing process of Taltobulin can result in the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[4]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in drug substances to ensure their safety and efficacy.[5][6] Meticulous impurity profiling is therefore a critical aspect of quality control in pharmaceutical manufacturing.[4][7] This guide focuses on a comparative analysis of hypothetical impurities found in three distinct batches of Taltobulin.

Comparative Analysis of Taltobulin Batches

The following table summarizes the quantitative analysis of impurities identified in three different batches of Taltobulin. The impurities have been categorized based on their potential origin in the manufacturing process.

Table 1: Impurity Profile of Taltobulin Batches

ImpurityTypeBatch A (%)Batch B (%)Batch C (%)
Impurity I Starting Material0.080.070.09
Impurity II Process Intermediate0.120.150.10
Impurity III By-product0.050.060.04
Impurity IV Degradation Product0.030.040.03
Total Impurities 0.28 0.32 0.26

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to identify and quantify the impurities in the Taltobulin batches.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities in pharmaceutical products.[4][7]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-36 min: Return to 95% A, 5% B

    • 36-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the Taltobulin sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

LC-MS is a powerful tool for the identification and structural characterization of impurities.[8]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: Similar to HPLC method, adjusted for UPLC flow rates.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

NMR spectroscopy provides detailed structural information for the definitive identification of impurities.[7]

  • Instrumentation: Bruker Avance III HD 600 MHz spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure of isolated impurities.

  • Sample Preparation: Isolated impurities (obtained via preparative HPLC) are dissolved in the appropriate deuterated solvent.

Visualizations

The following diagrams illustrate the experimental workflow for impurity analysis and the classification of potential Taltobulin impurities.

Experimental Workflow for Taltobulin Impurity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting Taltobulin_Batches Taltobulin Batches (A, B, C) Sample_Dissolution Dissolution in appropriate solvent Taltobulin_Batches->Sample_Dissolution HPLC HPLC-DAD for Quantification Sample_Dissolution->HPLC LCMS LC-MS/MS for Identification Sample_Dissolution->LCMS Quantification Quantify Impurity Levels HPLC->Quantification Identification Identify Impurity Structures LCMS->Identification NMR NMR for Structural Elucidation Characterization Characterize Unknown Impurities NMR->Characterization Final_Report Generate Impurity Profile Report Quantification->Final_Report Identification->NMR Isolate for further study Characterization->Final_Report

Caption: Workflow for the analysis of impurities in Taltobulin batches.

Classification of Taltobulin Impurities cluster_organic Organic Impurities cluster_inorganic Inorganic Impurities cluster_solvents Residual Solvents Taltobulin_Impurities Taltobulin Impurities Starting_Materials Starting Materials Taltobulin_Impurities->Starting_Materials Intermediates Intermediates Taltobulin_Impurities->Intermediates By_products By-products Taltobulin_Impurities->By_products Degradation_Products Degradation Products Taltobulin_Impurities->Degradation_Products Reagents Reagents, Ligands, Catalysts Taltobulin_Impurities->Reagents Heavy_Metals Heavy Metals Taltobulin_Impurities->Heavy_Metals Class_1 Class 1 Solvents Taltobulin_Impurities->Class_1 Class_2 Class 2 Solvents Taltobulin_Impurities->Class_2 Class_3 Class 3 Solvents Taltobulin_Impurities->Class_3

Caption: Classification of potential impurities in Taltobulin.

Discussion

The data presented in Table 1 indicates a slight variation in the impurity profiles of the three Taltobulin batches. Batch B shows the highest total impurity content, primarily due to a higher level of the process intermediate (Impurity II). This suggests a potential area for process optimization in the manufacturing of this batch. Conversely, Batch C demonstrates the lowest total impurity level, indicating a more efficient and controlled synthesis and purification process.

The presence of starting materials and by-products is common in API synthesis. Degradation products can form during manufacturing or upon storage. It is crucial to monitor and control all types of impurities to ensure the safety and stability of the final drug product.

Conclusion

The comparative analysis of impurities in different batches of Taltobulin highlights the importance of robust analytical methods for quality control. The use of orthogonal techniques such as HPLC, LC-MS, and NMR allows for the comprehensive quantification, identification, and characterization of impurities. Continuous monitoring and control of the manufacturing process are essential to maintain batch-to-batch consistency and ensure that the final product meets the stringent requirements for purity and safety.

References

Cross-Validation of Analytical Methods for Taltobulin Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cross-validation for analytical methods used in the analysis of key intermediates in the synthesis of Taltobulin, a potent antimitotic agent.[1][2] Ensuring the reliability and consistency of analytical data across different laboratories or methodologies is critical for regulatory submissions and maintaining drug quality. This document outlines the methodologies, presents comparative data, and illustrates the workflows involved in the cross-validation process.

Introduction to Taltobulin and its Intermediates

Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and acts as a powerful inhibitor of tubulin polymerization.[1][2] Its synthesis involves a convergent route, utilizing several key chiral intermediates to construct the final complex molecule.[1] Accurate and precise analytical methods are essential for monitoring the purity and yield of these intermediates, ensuring the quality of the final active pharmaceutical ingredient (API).

This guide focuses on the cross-validation of analytical methods for two critical hypothetical intermediates in the Taltobulin synthesis:

  • Intermediate A: A chiral amino acid building block.

  • Intermediate B: A key dipeptide fragment.

The primary analytical technique discussed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used method for the analysis of pharmaceutical impurities and intermediates.[3][4][5]

Comparative Analytical Method Performance

Cross-validation of an analytical method aims to demonstrate that two or more laboratories, or two different methods, can produce comparable results for the same set of samples.[6] The following tables summarize the performance characteristics of a hypothetical HPLC-UV method for the analysis of Intermediates A and B, as determined by two independent laboratories (Lab 1 and Lab 2).

Table 1: Method Performance for Intermediate A

ParameterLab 1Lab 2Acceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5%99.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%0.6%≤ 2%
- Intermediate Precision0.8%0.9%≤ 3%
Limit of Quantitation (LOQ) 0.05 µg/mL0.06 µg/mLReportable
Limit of Detection (LOD) 0.02 µg/mL0.02 µg/mLReportable

Table 2: Method Performance for Intermediate B

ParameterLab 1Lab 2Acceptance Criteria
Linearity (R²) 0.99980.9996≥ 0.999
Accuracy (% Recovery) 100.2%99.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.4%0.5%≤ 2%
- Intermediate Precision0.7%0.8%≤ 3%
Limit of Quantitation (LOQ) 0.04 µg/mL0.05 µg/mLReportable
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mLReportable

Experimental Protocols

The following are the detailed experimental protocols for the HPLC-UV analysis of Taltobulin intermediates.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions for Intermediate A:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Chromatographic Conditions for Intermediate B:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 15 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Taltobulin intermediate standard or sample.

  • Dissolve in and dilute to 100 mL with a 50:50 mixture of water and acetonitrile to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution as required to prepare calibration standards and quality control samples.

Cross-Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the cross-validation workflow and the general signaling pathway affected by Taltobulin.

CrossValidationWorkflow cluster_originating_lab Originating Lab cluster_receiving_lab Receiving Lab cluster_comparison Comparative Analysis MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation MethodTransfer Method Transfer MethodValidation->MethodTransfer Transfer Protocol SampleExchange Sample Exchange MethodValidation->SampleExchange PartialValidation Partial Re-validation MethodTransfer->PartialValidation PartialValidation->SampleExchange DataComparison Data Comparison SampleExchange->DataComparison FinalReport Final Validation Report DataComparison->FinalReport Acceptance Criteria Met?

Caption: Workflow for the cross-validation of analytical methods between laboratories.

TaltobulinPathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Taltobulin Taltobulin Taltobulin->Tubulin Inhibits Polymerization

References

A Comparative Guide to the Biological Activity of Taltobulin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent, and its analogues. Taltobulin, a synthetic analogue of the marine natural product hemiasterlin, has demonstrated significant potential in preclinical studies due to its potent cytotoxicity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and development in this area.

Mechanism of Action: Disrupting the Cellular Scaffolding

Taltobulin and its analogues exert their cytotoxic effects by interfering with the dynamics of microtubules.[1] These cellular structures, composed of α- and β-tubulin polymers, are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, these compounds disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other antimicrotubule agents like paclitaxel (B517696) and vinca (B1221190) alkaloids.[1]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of Taltobulin and its key analogues against various human cancer cell lines and their direct impact on tubulin polymerization.

Table 1: Comparative Cytotoxicity (IC50) of Taltobulin and Analogues against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Taltobulin (HTI-286) CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HT-29Colon0.7 ± 0.2
HCT-116Colon1.1 ± 0.4
SW620Colon1.5 ± 0.6
LOX IMVIMelanoma1.8 ± 0.6
Average over 18 cell lines Various 2.5 ± 2.1
Hemiasterlin VariousVariousGenerally potent, with Taltobulin being a more potent synthetic analogue.
HTI-042 VariousVariousIdentified as a superior analogue in in vivo studies, specific IC50 data requires further investigation from comparative studies.
Taltobulin-Dolastatin Hybrids VariousVariousThese hybrid compounds have been shown to be potent antimicrotubule agents.

Note: IC50 values are presented as mean ± standard deviation. Data is compiled from various sources and experimental conditions may differ.

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 (µM)
Taltobulin (HTI-286) In vitro tubulin polymerization assayPotent inhibitor, specific IC50 values vary depending on assay conditions.
Hemiasterlin In vitro tubulin polymerization assayPotent inhibitor.
HTI-042 In vitro tubulin polymerization assayStrong inhibition of tubulin polymerization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., Taltobulin) in DMSO is serially diluted in the culture medium to the desired final concentrations. The medium in the wells is then replaced with the medium containing the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined using non-linear regression analysis.

Cell Cycle Analysis for Mitotic Arrest (Flow Cytometry)

This protocol is used to determine the effect of the inhibitor on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged, and the ethanol is discarded. The cell pellet is washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured for at least 10,000 cells per sample.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing the Molecular and Experimental Landscape

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

Signaling_Pathway Taltobulin Taltobulin & Analogues Tubulin α/β-Tubulin Heterodimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis Spindle->Mitosis G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Signaling pathway of Taltobulin leading to mitotic arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Assay1 Tubulin Polymerization Assay Data1 IC50 Determination (Tubulin Polymerization) Assay1->Data1 Assay2 Cell Viability Assay (MTT) Data2 IC50 Determination (Cytotoxicity) Assay2->Data2 Assay3 Cell Cycle Analysis (Flow Cytometry) Data3 Quantification of G2/M Arrest Assay3->Data3 Assay4 Apoptosis Assay (Annexin V) Data4 Quantification of Apoptosis Assay4->Data4 Comparison Comparative Analysis of Biological Activity Data1->Comparison Data2->Assay3 Data2->Assay4 Data3->Comparison Data4->Comparison Start Compound Synthesis (Taltobulin & Analogues) Start->Assay1 Start->Assay2

Caption: Experimental workflow for comparing the biological activity of Taltobulin analogues.

References

Head-to-head comparison of different Taltobulin synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

Taltobulin (HTI-286), a potent synthetic analog of the marine natural product hemiasterlin, has been a subject of significant interest in the field of oncology due to its antimitotic activity. The development of efficient and scalable synthetic routes is crucial for its clinical evaluation and potential therapeutic use. This guide provides a head-to-head comparison of the two primary strategies for the total synthesis of Taltobulin: a convergent peptide coupling approach and a more recent Ugi multicomponent reaction-based synthesis.

Overview of Synthetic Strategies

Two main synthetic routes have been established for Taltobulin, each with distinct advantages and disadvantages.

  • Convergent Synthesis: This classical approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in a stepwise manner to construct the final product. This strategy allows for the parallel preparation of building blocks, potentially saving time in the early stages of the synthesis.

  • Ugi Multicomponent Reaction (Ugi-4CR) Synthesis: This modern approach utilizes a powerful one-pot reaction where four components combine to rapidly assemble the core structure of the molecule. This strategy is known for its high efficiency and atom economy, often leading to a significant reduction in the total number of synthetic steps.

Quantitative Comparison of Synthesis Strategies

The following table summarizes the key quantitative metrics for the two primary Taltobulin synthesis strategies.

MetricConvergent SynthesisUgi Multicomponent Reaction (Ugi-4CR) Synthesis
Longest Linear Sequence ~10 steps10 steps[1]
Overall Yield Not explicitly stated, but likely lower due to the number of steps.11% (for the analogous synthesis of Hemiasterlin)[1]
Key Reaction Sequential peptide couplingFour-component Ugi reaction[2][3]
Stereocontrol Achieved through the use of chiral synthons and resolution of diastereomers.[4]Relies on the stereochemistry of the starting materials.
Scalability Can be challenging due to the multi-step nature and purification requirements.Potentially more scalable due to the convergent and efficient nature of the Ugi reaction.

Experimental Protocols

Convergent Synthesis

The convergent synthesis of Taltobulin involves the preparation of three key building blocks which are then coupled sequentially.[4]

Key Experimental Steps:

  • Synthesis of Building Block (VI): The synthesis of the C-terminal fragment often starts from a commercially available chiral starting material and involves multiple steps of protection, activation, and purification. Stereocontrol is typically achieved using an Evans chiral auxiliary.[4]

  • Synthesis of Building Block (XV): This fragment is also prepared from a chiral amino acid derivative through a series of standard peptide chemistry reactions.

  • Synthesis of Building Block (XIV): The central fragment containing the unique double bond is synthesized via a Wittig olefination reaction to establish the correct E-configuration.[4]

  • Fragment Coupling: The building blocks are coupled sequentially using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection and Purification: The final steps involve the removal of all protecting groups and purification of the final Taltobulin product, often by reverse-phase HPLC.[4]

Ugi Multicomponent Reaction (Ugi-4CR) Synthesis

This more recent and expeditious approach leverages a one-pot Ugi reaction to assemble the core of the Taltobulin molecule.[1][2][3]

Key Experimental Steps:

  • Preparation of Ugi Components: The four components for the Ugi reaction—an aldehyde, an amine, a carboxylic acid, and an isocyanide—are prepared. These components are designed to contain the necessary functionalities and stereocenters for the Taltobulin backbone.

  • Ugi Reaction: The four components are mixed in a suitable solvent (e.g., methanol) and allowed to react at room temperature. This single step forms the central amide and ester bonds of the Taltobulin precursor.

  • Post-Ugi Modifications: Following the Ugi reaction, a few additional steps are typically required to complete the synthesis. These may include deprotection and cyclization to form the final Taltobulin structure.

  • Purification: The final product is purified using chromatographic techniques.

Visualizing the Synthetic Pathways

Convergent Synthesis Workflow

G A Starting Material A D Building Block (VI) A->D Multi-step synthesis B Starting Material B E Building Block (XV) B->E Multi-step synthesis C Starting Material C F Building Block (XIV) C->F Wittig Olefination G Coupled Intermediate 1 D->G Peptide Coupling E->G H Coupled Intermediate 2 F->H G->H Peptide Coupling I Protected Taltobulin H->I Final modifications J Taltobulin I->J Deprotection & Purification G A Aldehyde Component E Ugi Adduct A->E B Amine Component B->E C Carboxylic Acid Component C->E D Isocyanide Component D->E Ugi-4CR F Post-Ugi Modifications E->F Deprotection/Cyclization G Taltobulin F->G Purification

References

A Comparative Cost-Effectiveness Analysis of Taltobulin Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taltobulin (also known as HTI-286) is a potent synthetic, peptide-like antimicrotubule agent that has demonstrated significant activity against a range of cancer cell lines, including those with multidrug resistance.[1][2] As a synthetic analogue of the natural product hemiasterlin (B1673049), Taltobulin's complex structure, which incorporates several sterically hindered and modified amino acid residues, presents a considerable synthetic challenge.[3][4] The economic viability of producing Taltobulin on a larger scale is critically dependent on the efficiency and cost-effectiveness of its synthetic route. This guide provides a comparative analysis of two prominent synthetic pathways to Taltobulin: a convergent peptide coupling approach and a more contemporary Ugi four-component reaction (Ugi-4CR) strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative metrics for the two primary synthetic routes to Taltobulin. These figures are compiled from published literature and include estimations for process parameters where specific data is not available, particularly for the convergent pathway which is described across multiple sources.

MetricPathway 1: Convergent Peptide CouplingPathway 2: Ugi Four-Component Reaction (Ugi-4CR)
Overall Strategy Sequential coupling of three pre-synthesized fragments.One-pot Ugi reaction to form a key dipeptide fragment, followed by coupling.
Longest Linear Sequence ~12-15 steps (estimated)10 steps[5]
Overall Yield Not explicitly reported; likely <5% (estimated)~11% (reported for the analogous hemiasterlin synthesis)[5]
Key Reactions Evans Asymmetric Alkylation, Wittig Olefination, Peptide Couplings (e.g., HATU)Ugi Four-Component Reaction[5][6]
Stereocontrol Substrate-controlled (Evans chiral auxiliary)[3]Substrate-controlled (chiral starting materials)[5]
Key Starting Materials 3,3-dimethylacrylic acid, (S)-4-benzyl-2-oxazolidinone, N-Boc-N-methyl-L-valineN-Boc-L-tert-leucine, N-Boc-N-methyl-L-valine, Phenylacetaldehyde
Estimated Reagent Costs High (chiral auxiliary, phosphonium (B103445) salts, peptide coupling reagents)Moderate (isocyanides can be costly or require synthesis)
Process Scalability Challenging due to multiple steps and purifications.More favorable due to higher convergency and fewer steps.
Purification Burden High (chromatography often required at multiple stages)Moderate to High (Ugi products can require significant purification)

Pathway 1: The Convergent Peptide Coupling Approach

This classical approach relies on the synthesis of three distinct molecular fragments which are then sequentially coupled to assemble the final Taltobulin molecule.[3] This strategy offers robust control over the stereochemistry of each fragment before their union.

Logical Workflow for Pathway 1

G A Fragment A Synthesis (N,β,β-trimethyl-L-phenylalanine) key_A Key Step: Evans Asymmetric Alkylation A->key_A B Fragment B Synthesis (N,3-dimethyl-L-valinamide core) coupling1 Peptide Coupling (A + B) B->coupling1 C Fragment C Synthesis ((2E)-3-carboxy-1-isopropylbut-2-enyl) key_C Key Step: Wittig Olefination C->key_C key_A->coupling1 coupling2 Peptide Coupling (AB + C) key_C->coupling2 coupling1->coupling2 taltobulin Taltobulin coupling2->taltobulin

Caption: Convergent synthesis of Taltobulin via sequential peptide coupling.

Experimental Protocols for Key Steps

1. Evans Asymmetric Alkylation for Fragment A Precursor

This step establishes the stereochemistry of the N,β,β-trimethyl-L-phenylalanine fragment using a chiral auxiliary.

  • Materials: (S)-4-benzyl-2-oxazolidinone, n-butyllithium (n-BuLi), propionyl chloride, a substituted benzyl (B1604629) bromide, lithium hydroxide (B78521), hydrogen peroxide.

  • Protocol:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).

    • Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

    • Cool the reaction mixture back to -78 °C and add a second equivalent of n-BuLi (1.05 eq.) followed by the desired electrophile (e.g., benzyl bromide, 1.2 eq.).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

    • Purify the acylated oxazolidinone by flash column chromatography.

    • Cleave the chiral auxiliary using a standard procedure, for example, with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

2. Wittig Reaction for Fragment C

This reaction establishes the E-configuration of the double bond in the C-terminal fragment.

  • Materials: A suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane), a chiral aldehyde precursor, and a suitable solvent like dichloromethane (B109758) (DCM).

  • Protocol:

    • To a solution of the chiral aldehyde (1.0 eq.) in anhydrous DCM at room temperature, add the stabilized Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired E-alkenoate from triphenylphosphine (B44618) oxide and any Z-isomer.[7]

3. HATU-Mediated Peptide Coupling

This is a representative protocol for joining the synthesized fragments.

  • Materials: Carboxylic acid fragment (1.0 eq.), amine fragment (1.1 eq.), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.1 eq.), N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.), and an anhydrous polar aprotic solvent like DMF.

  • Protocol:

    • Dissolve the carboxylic acid fragment and HATU in anhydrous DMF under an inert atmosphere.[3]

    • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

    • Add the amine fragment to the reaction mixture.

    • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by LC-MS or TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting peptide by flash column chromatography.[4]

Pathway 2: The Ugi Four-Component Reaction (Ugi-4CR) Approach

This modern pathway utilizes a powerful one-pot, four-component Ugi reaction to rapidly construct a complex dipeptide intermediate.[5] This approach significantly shortens the linear sequence and can lead to higher overall yields, which is advantageous for cost-effectiveness.

Logical Workflow for Pathway 2

G start_mats Amine (e.g., Methylamine) ugi_reaction One-Pot Ugi-4CR start_mats->ugi_reaction aldehyde Aldehyde (Phenylacetaldehyde) aldehyde->ugi_reaction acid Carboxylic Acid (Boc-L-tert-leucine) acid->ugi_reaction isonitrile Isonitrile Fragment isonitrile->ugi_reaction dipeptide Dipeptide Intermediate ugi_reaction->dipeptide coupling Fragment Coupling & Deprotection dipeptide->coupling fragment_C Fragment C Synthesis ((2E)-3-carboxy-1-isopropylbut-2-enyl) fragment_C->coupling taltobulin Taltobulin coupling->taltobulin

References

A Comparative Guide to the Synthesis of Taltobulin: An Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for Taltobulin (HTI-286), a potent antimitotic agent. Taltobulin, a synthetic analogue of the marine natural product hemiasterlin, has been a subject of significant interest in medicinal chemistry due to its powerful tubulin polymerization inhibition. The reproducibility and efficiency of its synthesis are critical for further research and development, particularly in the context of its use as a cytotoxic payload in antibody-drug conjugates (ADCs).

This document outlines two major synthetic strategies: the convergent synthesis and a more recent approach utilizing an Ugi four-component reaction. We present a comparative analysis of these methods, including detailed experimental protocols and quantitative data where available, to aid researchers in selecting the most suitable protocol for their needs.

Comparative Analysis of Taltobulin Synthesis Protocols

The synthesis of Taltobulin can be broadly categorized into two main approaches. The earlier methods employed a convergent strategy, involving the synthesis of key fragments followed by their sequential coupling. A more contemporary and expedited route leverages a multi-component Ugi reaction.

ParameterConvergent SynthesisUgi Four-Component Reaction Synthesis
Overall Strategy Stepwise assembly of three key building blocks followed by peptide couplings.A one-pot reaction to form the core tripeptide structure, significantly shortening the overall sequence.
Key Reactions Wittig olefination, Evans chiral auxiliary method for stereocontrol, peptide coupling.Ugi four-component condensation.
Stereocontrol Achieved through the use of chiral synthons and stereoselective reactions for each building block.Relies on the stereochemistry of the starting materials used in the Ugi reaction.
Reported Yields Specific step-wise yields are not consistently reported in the available literature, but the overall approach is described as enabling the synthesis of bulk quantities.Described as an "expeditious" total synthesis with good overall yields, though specific quantitative data for each step is limited in publicly available sources.
Purity & Purification Final product is often purified by reverse-phase HPLC to yield the TFA salt. For larger quantities, trituration or crystallization is used.Purification of the final compound and intermediates is also likely to involve chromatographic methods.
Potential Reproducibility Challenges Multiple steps and purification of intermediates can lead to cumulative yield losses. Stereocontrol in each step is critical and can be sensitive to reaction conditions. The handling of sensitive reagents and intermediates requires careful execution.The one-pot nature of the Ugi reaction can be sensitive to the purity of starting materials and precise stoichiometry. The reaction can sometimes produce side products, necessitating careful purification.
Advantages A well-established and logical approach. Allows for the synthesis and purification of individual building blocks, which can be beneficial for quality control.Significantly more convergent and atom-economical. Reduces the number of synthetic steps, potentially leading to higher overall yields and faster access to the final product.
Disadvantages Longer overall synthetic sequence compared to the Ugi approach. May require more extensive use of protecting groups.The complexity of the one-pot reaction may require more optimization to achieve high yields and purity consistently.

Experimental Protocols

I. Convergent Synthesis of Taltobulin

This synthetic route involves the preparation of three key building blocks which are then coupled to form the final Taltobulin molecule.

A. Synthesis of Building Block (VI): (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid

  • Preparation of 3-methyl-3-phenylbutanoic acid (II): 3,3-dimethylacrylic acid (I) is reacted with aluminum chloride in benzene.

  • Chiral Auxiliary Attachment: The resulting acid (II) is converted to a mixed anhydride (B1165640) using pivaloyl chloride and then reacted with a lithiated Evans chiral oxazolidinone to form amide (III).

  • Azide (B81097) Formation: Amide (III) is treated with a base followed by triisopropylphenylsulfonyl azide to introduce the azide group, yielding (IV).

  • Reduction and Boc Protection: The azide (IV) is reduced to the amine in the presence of di-tert-butyl dicarbonate, followed by removal of the chiral auxiliary with lithium hydroperoxide to give the phenylalanine derivative (V).

  • N-methylation and Hydrolysis: The N-methyl group is introduced by treating (V) with sodium hydride and methyl iodide in DMF. Subsequent hydrolysis of the resulting methyl ester affords the desired building block (VI).

B. Synthesis of Building Block (XIV): (E)-ethyl 2-methyl-4-(methyl((S)-1-oxopropan-2-yl)amino)pent-2-enoate

  • Valinal (B13919145) Formation: N-Boc-N-methyl-L-valine (XI) is converted to the corresponding Weinreb amide, which is then reduced with LiAlH4 to yield the valinal (XII).

  • Wittig Olefination: A Wittig reaction between the valinal (XII) and a stabilized ylide, [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane (XIII), establishes the E-double bond.

  • Boc Deprotection: The N-Boc protecting group is removed using trifluoroacetic acid (TFA) to provide the TFA salt of the building block (XIV).

C. Final Assembly of Taltobulin

  • Peptide Coupling: The building blocks are sequentially coupled using standard peptide coupling conditions.

  • Purification: The final product is purified by reverse-phase HPLC to obtain the TFA salt of Taltobulin. For larger scale synthesis, trituration or crystallization can be employed.

II. Ugi Four-Component Reaction Synthesis of Taltobulin

This more recent and efficient approach utilizes a one-pot Ugi reaction to construct the core of the Taltobulin molecule.

  • Reaction Setup: An appropriate aldehyde, amine, carboxylic acid, and isocyanide are combined in a suitable solvent. For the synthesis of Taltobulin, these components would be chosen to correspond to the fragments of the target molecule.

  • Ugi Condensation: The reaction mixture is stirred at room temperature, leading to the formation of the α-acylamino amide product, which constitutes the backbone of Taltobulin.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the Taltobulin precursor.

  • Final Modifications: Depending on the specific starting materials used in the Ugi reaction, a final deprotection or modification step may be necessary to obtain Taltobulin.

Visualizing the Synthetic Pathways

To better illustrate the logic of these synthetic approaches, the following diagrams outline the key transformations.

convergent_synthesis cluster_bb_vi Building Block (VI) Synthesis cluster_bb_xiv Building Block (XIV) Synthesis cluster_final_assembly Final Assembly I 3,3-dimethylacrylic acid II 3-methyl-3-phenylbutanoic acid I->II Friedel-Crafts III Amide with Chiral Auxiliary II->III Chiral Auxiliary Attachment IV Azide Intermediate III->IV Azidation V Phenylalanine Derivative IV->V Reduction & Boc Protection VI Building Block (VI) V->VI N-methylation Taltobulin Taltobulin VI->Taltobulin Peptide Coupling XI N-Boc-N-methyl-L-valine XII Valinal XI->XII Reduction XIV Building Block (XIV) XII->XIV Wittig Olefination XIII Wittig Reagent XIII->XIV XIV->Taltobulin Peptide Coupling XV Third Building Block XV->Taltobulin Peptide Coupling

Caption: Convergent synthesis of Taltobulin.

ugi_synthesis cluster_reactants Ugi Reaction Components Aldehyde Aldehyde UgiProduct Taltobulin Precursor Aldehyde->UgiProduct Amine Amine Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct One-Pot Ugi Reaction Taltobulin Taltobulin UgiProduct->Taltobulin Final Modification (if necessary)

Caption: Ugi four-component reaction for Taltobulin synthesis.

Safety Operating Guide

Proper Disposal of Taltobulin Intermediate-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific safety data sheet (SDS) or disposal protocol for Taltobulin intermediate-7 is publicly available, this document provides essential guidance based on the handling and disposal procedures for potent, cytotoxic research compounds, such as tubulin inhibitors. Taltobulin, the final product synthesized from this intermediate, is a powerful tubulin inhibitor and a common toxin component in antibody-drug conjugates (ADCs), warranting its classification as a hazardous substance.[1][2] Therefore, this compound should be handled with extreme caution, and all waste generated should be managed as hazardous cytotoxic waste.

Researchers, scientists, and drug development professionals must adhere strictly to their institution's Environmental Health and Safety (EHS) guidelines and local regulations, which supersede the general guidance provided herein.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that involves this compound, a designated area for its handling and waste collection should be established, preferably within a chemical fume hood or other containment device to minimize inhalation exposure.[3][4] All personnel must be trained in handling cytotoxic agents.[5]

The following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:

PPE ItemSpecificationsRationale
Gloves Double chemotherapy gloves (e.g., nitrile)Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[3]
Gown Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffsProtects against splashes and contamination of personal clothing.[3]
Eye Protection Safety goggles or a full-face shieldProtects eyes from potential splashes or aerosols.[3]
Respiratory Protection Work within a certified chemical fume hoodMinimizes inhalation of aerosols or powders.

Step-by-Step Disposal Procedures

Proper segregation of waste contaminated with this compound is critical to ensure compliant disposal and prevent cross-contamination.[6] All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[3][7]

1. Waste Segregation:

At the point of generation, all waste must be segregated into the appropriate categories. Do not mix cytotoxic waste with regular laboratory trash or other chemical waste streams unless compatibility has been confirmed.[8][9]

2. Waste Containerization:

Use dedicated, leak-proof, and clearly labeled containers for each waste stream.[10] Containers should be kept closed except when adding waste.[11]

Waste CategoryDescriptionContainer TypeDisposal Path
Bulk Cytotoxic Waste Unused or expired this compound powder, pourable amounts of stock solutions, and materials from large spills.[2]Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3]Disposal as hazardous chemical waste through the institution's EHS department, typically via incineration.[2][7]
Trace Cytotoxic Waste (Solids) Items with minimal residual contamination, such as empty vials, contaminated gloves, gowns, bench paper, and pipette tips.[3]Yellow chemotherapy waste container or a designated plastic container lined with a purple cytotoxic waste bag.[1][7]Disposal through a regulated medical waste program or as hazardous chemical waste, depending on institutional policy.[3]
Trace Cytotoxic Waste (Sharps) Needles, syringes, scalpels, and broken glass contaminated with this compound.[8]Red or yellow puncture-proof chemotherapy sharps container.[1][10]Disposal through a regulated medical waste program or as hazardous chemical waste. Do not recap needles.[3]
Liquid Cytotoxic Waste Contaminated aqueous solutions, cell culture media, and buffer rinses.Dedicated, leak-proof, and shatter-resistant carboy labeled "Cytotoxic Liquid Waste" and listing all chemical components.[2]Do not discharge down the drain.[2] Collect for disposal by a certified hazardous waste contractor.

3. Container Management and Pickup:

  • Do not overfill waste containers; they should be sealed when approximately three-quarters full.[6]

  • Wipe the exterior of containers with an appropriate cleaning agent to decontaminate any external surfaces before moving them.[3]

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area, away from incompatible materials.[11][12]

  • Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.[13]

4. Spill Management:

In the event of a spill, evacuate the immediate area if necessary.[12] Wearing full PPE, contain the spill to prevent it from spreading.

  • Solid Spills: Gently cover with damp absorbent pads to avoid generating dust.[3]

  • Liquid Spills: Absorb with appropriate spill pads or absorbent material.

  • Clean the spill area thoroughly with a detergent solution, followed by clean water.[3] All materials used for cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste.[3]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary protocol is the segregation and containerization procedure detailed above. Chemical neutralization or deactivation is not recommended without a validated protocol specific to this compound. The standard and safest disposal method for cytotoxic compounds is high-temperature incineration by a certified hazardous waste facility.[2][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from research involving this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Path A Experiment using This compound B Identify Waste Type A->B C Bulk Cytotoxic Waste (Unused compound, large spills) B->C > Pourable amount or pure compound D Trace Solid Waste (Gloves, vials, PPE) B->D Contaminated disposables E Sharps Waste (Needles, broken glass) B->E Contaminated sharps F Liquid Waste (Contaminated media, solutions) B->F Contaminated liquids G Seal, Label & Store in Satellite Accumulation Area C->G D->G E->G F->G H Schedule EHS Pickup for Incineration G->H

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Taltobulin Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Taltobulin intermediate-7. The following procedures are based on the known hazards of similar Taltobulin intermediates and established safety protocols for handling potent cytotoxic compounds. Taltobulin and its intermediates are potent tubulin inhibitors and are considered cytotoxic; therefore, stringent adherence to these guidelines is crucial to ensure personnel safety and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an intermediate in the synthesis of Taltobulin, a potent anti-microtubule agent.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for Taltobulin intermediate-4 indicates hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Given its intended use in the synthesis of a cytotoxic agent, this compound should be handled as a potent, hazardous compound.

1.1. Engineering Controls

All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]

1.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Protects against skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Prevents contamination of personal clothing and skin.
Eye/Face Protection ANSI-rated safety glasses with side shields or a full-face shield.Protects eyes and face from splashes of the liquid compound or aerosols.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the neat oil or creating solutions.Minimizes the risk of inhaling aerosols.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Safe Handling

The following step-by-step procedures should be followed for all work with this compound.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of leakage or damage.

  • The unopened container should be stored at 4°C in a sealed container, protected from moisture and light.[1]

  • Solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from light.[1]

  • Clearly label the storage location with "Cytotoxic Agent" warning signs.

2.2. Preparation for Use (Weighing and Reconstitution)

  • Don all required PPE as specified in the table above.

  • Perform all manipulations within a chemical fume hood or biological safety cabinet.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the container. This compound is a colorless to light yellow oil.

  • To weigh the oil, tare a suitable container (e.g., a vial) on the analytical balance.

  • Using a new, clean pipette tip, carefully transfer the desired amount of the oil to the tared container.

  • Close the primary container of this compound and return it to the appropriate storage conditions.

  • Add the desired solvent to the container with the weighed this compound.

  • Cap the container and mix gently until the oil is fully dissolved.

2.3. Experimental Use

  • All experiments involving this compound should be conducted in a designated area.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the cytotoxic solution.

  • After use, decontaminate all non-disposable equipment that has come into contact with the compound.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

3.1. Waste Segregation

  • Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.

  • Solid Waste: All contaminated PPE (gloves, gown, shoe covers), absorbent pads, and other solid materials must be disposed of in a designated, leak-proof container lined with a purple bag and labeled "Cytotoxic Waste".

  • Liquid Waste: Unused solutions containing this compound and any contaminated liquid waste should be collected in a sealed, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste". Do not pour this waste down the drain.

3.2. Final Disposal

  • All cytotoxic waste must be collected and disposed of by a licensed hazardous waste disposal company, typically via high-temperature incineration.

Experimental Protocols and Data Presentation

4.1. Quantitative Data Summary

ParameterValueSource
Molecular Formula C22H40N2O5MedChemExpress
Molecular Weight 412.56MedChemExpress
Physical Appearance Colorless to light yellow oilMedChemExpress
Storage (Neat) 4°C, sealed, away from moisture and light[1]
Storage (In Solvent) -20°C for 1 month; -80°C for 6 months[1]

Mandatory Visualizations

5.1. Workflow for Safe Handling and Disposal of this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_decon Decontamination & Disposal cluster_waste Waste Streams A Don Full PPE B Prepare Work Area in Fume Hood A->B C Weigh/Reconstitute this compound B->C D Conduct Experiment C->D E Decontaminate Equipment & Work Area D->E F Segregate Cytotoxic Waste D->F E->F W1 Sharps Waste F->W1 W2 Solid Waste (PPE, etc.) F->W2 W3 Liquid Waste F->W3 G Doff PPE G->F H Store Waste for Pickup I Licensed Hazardous Waste Disposal H->I W1->H W2->H W3->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.